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  • Product: 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride
  • CAS: 40297-15-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride: Molecular Weight, Characterization, and Experimental Workflows

Executive Summary & Chemical Identity In modern drug discovery, conformationally restricted scaffolds are essential for improving the target selectivity and metabolic stability of pharmacophores. 2-(4-Chlorophenyl)cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery, conformationally restricted scaffolds are essential for improving the target selectivity and metabolic stability of pharmacophores. 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2) is a prime example of such a building block[1]. By embedding a phenethylamine-like motif onto a rigid cyclopentane ring, this molecule restricts the rotational degrees of freedom between the basic amine and the lipophilic 4-chlorophenyl group.

As a Senior Application Scientist, I frequently see development bottlenecks arise not from complex biology, but from a fundamental misunderstanding of a compound's physicochemical properties—specifically, confusing the free base with its salt form. This whitepaper provides an authoritative breakdown of the compound's molecular weight, the causality behind its salt formulation, and self-validating protocols for its analytical characterization.

Molecular Weight & Physicochemical Profiling

A critical error in early-stage assay formulation is failing to account for the counterion's mass. The free base of 2-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 69214-02-4) has a molecular weight of 195.69 g/mol [2]. However, the free base is typically a viscous, lipophilic oil that is prone to atmospheric oxidation and is difficult to weigh accurately.

The Causality of Salt Selection: To resolve these handling issues, the compound is synthesized as a hydrochloride (HCl) salt. The protonation of the primary amine by hydrochloric acid forces the formation of a stable, highly crystalline ionic lattice. This conversion increases the molecular weight to 232.15 g/mol [1], dramatically improves aqueous solubility for in vitro assays, and extends the shelf-life of the compound library.

Table 1: Physicochemical and Molecular Weight Data
PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number 40297-15-269214-02-4
Chemical Formula C₁₁H₁₅Cl₂N (C₁₁H₁₄ClN · HCl)C₁₁H₁₄ClN
Molecular Weight 232.15 g/mol 195.69 g/mol
Exact Mass (Monoisotopic) 231.058 Da195.081 Da
Physical State Crystalline SolidViscous Liquid / Low-Melting Solid
GHS Hazard Classification Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2, Eye Irrit. 2A

(Note: Safety data indicates the salt form exhibits acute toxicity via oral, dermal, and inhalation routes, necessitating appropriate PPE during handling[3].)

Analytical Validation Workflow

Before utilizing 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in any biological screening, its structural integrity and purity must be validated. We employ a self-validating system utilizing orthogonal techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for mass confirmation and HPLC-UV for purity assessment.

Workflow Start Synthesized Batch: 2-(4-Chlorophenyl)cyclopentan-1-amine HCl Prep Sample Preparation (MeOH/H2O + 0.1% Formic Acid) Start->Prep LCMS LC-MS Analysis Target [M+H]+ = 196.1 Salt MW = 232.15 Prep->LCMS HPLC HPLC-UV Analysis Target Purity ≥ 98% Prep->HPLC Eval Quality Criteria Met? LCMS->Eval HPLC->Eval Pass Release for In Vitro Screening Eval->Pass Yes Fail Purification Protocol (Recrystallization) Eval->Fail No Fail->Start Reprocess

Figure 1: Analytical validation workflow for molecular weight and purity confirmation.

Experimental Protocol: LC-MS Validation of Molecular Weight

To confirm the molecular weight of 232.15 g/mol , we utilize LC-MS in positive Electrospray Ionization (ESI+) mode.

The Self-Validating Principle: In the ESI source, the HCl salt dissociates. The mass spectrometer will not detect the intact 232.15 g/mol salt. Instead, the acidic mobile phase protonates the free base, yielding the [M+H]+ ion. Furthermore, because the molecule contains exactly one covalently bound chlorine atom, the mass spectrum must display a characteristic 3:1 isotopic ratio due to the natural abundance of 35 Cl (75%) and 37 Cl (25%). If this isotopic signature is absent, the compound is misidentified.

Step-by-Step LC-MS Methodology:
  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, ensuring complete ionization of the primary amine to [M+H]+ and suppressing peak tailing on the column.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Run a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode, scanning an m/z range of 100 to 500.

  • Data Interpretation:

    • Locate the primary chromatographic peak.

    • Extract the mass spectrum. You must observe the base peak at m/z 196.1 (corresponding to [M(35Cl)+H]+ ).

    • Validate the presence of the M+2 isotope peak at m/z 198.1 ( [M(37Cl)+H]+ ), which must appear at approximately 32% of the base peak's intensity.

Purification Protocol: Recrystallization of the Hydrochloride Salt

If the HPLC-UV analysis indicates a purity of <95%, the compound must be purified before use. For amine hydrochlorides, recrystallization is vastly superior to silica gel chromatography, which often results in compound loss due to irreversible binding of the basic amine to acidic silanol groups.

The Causality of the Solvent System: We utilize a binary solvent system of Ethanol and Diethyl Ether. The polar HCl salt is highly soluble in hot, protic lower alcohols (ethanol) but completely insoluble in non-polar ethers. By dissolving the compound in hot ethanol and slowly diffusing ether into the matrix, we rely on thermodynamic control to build a pure ionic crystal lattice. Non-polar organic impurities lack the lattice energy to co-crystallize and remain trapped in the mother liquor.

Step-by-Step Recrystallization Methodology:
  • Dissolution: Place 500 mg of the impure 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in a 25 mL Erlenmeyer flask. Add boiling absolute ethanol dropwise (approximately 2–4 mL) while stirring continuously until the solid just dissolves.

  • Hot Filtration (If necessary): If insoluble mechanical particulates remain, perform a rapid hot gravity filtration to remove them.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the ethanolic solution is still warm, add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (cloudy).

  • Nucleation: Add a single, microscopic pure crystal of the compound to seed the solution and initiate controlled nucleation.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed for 2 hours. Once at room temperature, transfer the flask to an ice bath (0°C) for 30 minutes to drive the equilibrium and maximize the yield.

  • Collection & Drying: Isolate the resulting white, needle-like crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold diethyl ether to strip away residual mother liquor. Dry the crystals under high vacuum (<1 mbar) for 12 hours to remove all traces of solvent.

Structural Implications in Drug Design

The molecular weight of 232.15 g/mol places 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride well within the optimal range for Lipinski's Rule of Five. This leaves a substantial "molecular weight budget" (up to ~500 Da) for medicinal chemists to elaborate the primary amine via reductive amination or amide coupling.

More importantly, the cyclopentane ring acts as a conformational lock. By restricting the dihedral angles between the 4-chlorophenyl group and the amine, the scaffold reduces the entropic penalty typically incurred when a flexible molecule binds to a target receptor. This rigidity is highly prized when designing selective ligands for G-protein coupled receptors (GPCRs) or monoamine transporters in the central nervous system.

References

  • Sapphire Bioscience. "2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride." Sapphire Bioscience Product Catalog. 1

  • National Center for Biotechnology Information (PubChem). "2-(4-Chlorophenyl)cyclopentan-1-amine | C11H14ClN | CID 69214-02-4." PubChem Database. 2

  • NextSDS. "2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. 3

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Key Features 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride possesses a stereocenter at the point of attachment of the amine an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride possesses a stereocenter at the point of attachment of the amine and chlorophenyl groups to the cyclopentane ring, leading to the possibility of cis and trans diastereomers. The protonation of the primary amine to form the hydrochloride salt significantly influences its spectral properties, particularly in IR and NMR spectroscopy.

Caption: Molecular structure of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the expected ¹H and ¹³C NMR chemical shifts for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.2-7.4d2HAr-H (ortho to Cl)
7.1-7.2d2HAr-H (meta to Cl)
3.5-3.8m1HCH-NH₃⁺
3.0-3.3m1HCH-Ar
1.6-2.2m6HCyclopentyl CH₂
8.0-9.0br s3H-NH₃⁺

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
140-145Ar-C (ipso to cyclopentyl)
131-134Ar-C (ipso to Cl)
128-130Ar-CH (ortho to Cl)
127-129Ar-CH (meta to Cl)
55-60CH-NH₃⁺
45-50CH-Ar
20-35Cyclopentyl CH₂

Interpretation and Rationale:

The aromatic protons of the 4-chlorophenyl group are expected to appear as two distinct doublets in the aromatic region (7.0-7.5 ppm) due to their coupling with each other. The protons on the cyclopentane ring will likely present as complex multiplets in the aliphatic region (1.6-3.8 ppm). The proton attached to the carbon bearing the ammonium group (CH-NH₃⁺) is expected to be downfield due to the electron-withdrawing effect of the nitrogen. The protons of the ammonium group itself will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

In the ¹³C NMR spectrum, the aromatic carbons will resonate in the 127-145 ppm range. The carbon attached to the chlorine atom will be shifted downfield. The carbons of the cyclopentyl ring will appear in the aliphatic region, with the carbons directly attached to the substituents (CH-NH₃⁺ and CH-Ar) being the most downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique, and the expected molecular ion would be that of the free amine.

Mass Spectrometry Data (Predicted)

m/zInterpretation
195/197[M+H]⁺ of the free amine (C₁₁H₁₄ClN), isotopic pattern due to ³⁵Cl and ³⁷Cl
178[M-NH₂]⁺
111[C₆H₄Cl]⁺

Fragmentation Pathway and Rationale:

The molecular ion peak for the free amine is expected at m/z 195 and 197 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. A common fragmentation pathway for cyclic amines is the loss of the amino group.[1] Another likely fragmentation is the cleavage of the bond between the cyclopentyl ring and the chlorophenyl group, leading to a fragment at m/z 111. Alpha-cleavage, a common fragmentation for amines, could also occur, leading to the opening of the cyclopentane ring.[2][3]

2-(4-Chlorophenyl)cyclopentan-1-amine [M] 2-(4-Chlorophenyl)cyclopentan-1-amine [M] m/z 195/197[M+H]+ m/z 195/197[M+H]+ 2-(4-Chlorophenyl)cyclopentan-1-amine [M]->m/z 195/197[M+H]+ m/z 178[M-NH2]+ m/z 178[M-NH2]+ m/z 195/197[M+H]+->m/z 178[M-NH2]+ m/z 111[C6H4Cl]+ m/z 111[C6H4Cl]+ m/z 195/197[M+H]+->m/z 111[C6H4Cl]+

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form of the amine will have distinct features compared to the free amine.

Infrared Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
2800-3200Strong, BroadN-H stretching of -NH₃⁺
2850-2960MediumC-H stretching (aliphatic)
1500-1600MediumN-H bending of -NH₃⁺
1485MediumC=C stretching (aromatic)
1090StrongC-N stretching
1015StrongC-Cl stretching (aromatic)
820StrongC-H out-of-plane bending (para-disubstituted aromatic)

Interpretation and Rationale:

The most prominent feature in the IR spectrum of an amine hydrochloride is the strong and broad absorption band in the 2800-3200 cm⁻¹ region, which is due to the stretching vibrations of the N-H bonds in the ammonium group.[4][5] This broadness is a result of hydrogen bonding. The aliphatic C-H stretching vibrations of the cyclopentane ring will appear just below 3000 cm⁻¹. The N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region. The presence of the para-substituted chlorophenyl group will give rise to a characteristic C-H out-of-plane bending band around 820 cm⁻¹.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[6]

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Infrared Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for attenuated total reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, MS, and IR spectral data for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. By understanding these spectral signatures, researchers and scientists can confidently identify and characterize this compound, ensuring its quality and purity in various research and development applications. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared to the predictive analysis presented herein.

References

  • Chemical Substance Information for 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride. [Link]

  • GCMS Section 6.15 - Whitman People. [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 - ResearchGate. [Link]

  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS No: 40297-15-2), a compound of in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS No: 40297-15-2), a compound of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for drug substance characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical steps for determining critical solubility parameters. The presented workflows, including the equilibrium shake-flask method for thermodynamic solubility, pH-solubility profiling, and the influence of common organic solvents, are designed to be self-validating. Furthermore, this guide emphasizes the importance of a well-defined analytical method, such as High-Performance Liquid Chromatography (HPLC), for the accurate quantification of the analyte.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure in the body. For a hydrochloride salt such as 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, understanding its solubility behavior is paramount. The amine functional group suggests that the compound's solubility will be pH-dependent, a factor that has significant implications for its dissolution and absorption at different physiological pH values.

This guide provides a systematic approach to elucidating the solubility profile of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, a crucial step in its preclinical development. By following the detailed protocols within, researchers can generate the necessary data to inform formulation strategies, predict in vivo performance, and make critical decisions in the drug development pipeline.

Physicochemical Properties of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 40297-15-2[1][2]
Molecular Formula C11H15Cl2N[2]
Molecular Weight 232.15 g/mol [2]
Appearance (To be determined experimentally)
pKa (To be determined experimentally)

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2][3] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated for a sufficient period to allow for the dissolution and precipitation processes to reach equilibrium. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Experimental Workflow for Aqueous Thermodynamic Solubility

Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-(4-Chlorophenyl)cyclopentan-1-amine HCl B Add to a known volume of purified water A->B Dispense C Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation B->C Transfer D Equilibrate for a defined period (e.g., 24-48 hours) C->D Maintain E Centrifuge or filter to remove undissolved solid D->E Process F Collect the supernatant E->F Isolate G Quantify the concentration using a validated HPLC method F->G Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride that is in excess of its expected solubility into a series of glass vials.

    • Add a precise volume of purified water to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration through a 0.22 µm filter is recommended.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method (see Section 6).

    • Calculate the solubility in mg/mL or µg/mL.

pH-Solubility Profiling

For an ionizable compound like an amine hydrochloride, its solubility is highly dependent on the pH of the medium.[4] Determining the pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract. Regulatory agencies like the FDA and EMA recommend determining solubility at a minimum of three pH values: 1.2, 4.5, and 6.8, which represent the pH of the stomach, and the proximal and distal small intestine, respectively.[5][6][7]

Principle

The solubility of a basic compound increases as the pH of the solution decreases due to the protonation of the basic functional group, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to theoretically predict the pH-solubility profile, but experimental determination is essential.

Experimental Workflow for pH-Solubility Profiling

pH_Solubility_Workflow cluster_buffers Buffer Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare buffers at - pH 1.2 (0.1 N HCl) - pH 4.5 (Acetate buffer) - pH 6.8 (Phosphate buffer) B Add excess compound to each buffer A->B Dispense C Incubate at constant temperature with agitation (24-48h) B->C Equilibrate D Separate solid and liquid phases C->D Process E Measure the pH of the supernatant D->E Verify F Quantify concentration via HPLC E->F Analyze

Caption: Workflow for pH-Solubility Profiling.

Detailed Protocol
  • Buffer Preparation: Prepare buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).

  • Solubility Determination: Follow the shake-flask method as described in Section 3, using the prepared buffers as the solvents.

  • pH Measurement: After equilibration and phase separation, it is crucial to measure the final pH of the supernatant to ensure that the buffering capacity was sufficient to maintain the target pH.[6]

  • Data Analysis: Plot the determined solubility values against the final measured pH to generate the pH-solubility profile.

Solubility in Organic Solvents and Co-solvent Systems

Understanding the solubility of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in common organic solvents is important for various aspects of drug development, including synthesis, purification, and the development of non-aqueous formulations.

Recommended Solvents for Screening

A panel of common organic solvents should be screened to determine the solubility of the compound. This can include:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Aprotic Non-polar Solvents: Dichloromethane, Ethyl Acetate, Toluene

Experimental Protocol

The shake-flask method described in Section 3 can be adapted for organic solvents. It is important to ensure that the chosen analytical method is compatible with the organic solvent used.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is the cornerstone of accurate solubility determination. HPLC with UV detection is a widely used and reliable technique for this purpose.[8][9]

Method Development Considerations
  • Column: A C18 reversed-phase column is a common starting point for the analysis of moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape for the amine compound.

  • Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance should be used.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Example HPLC Conditions (to be optimized)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Trifluoroacetic acid in water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan

Data Interpretation and Reporting

The results of the solubility studies should be presented in a clear and concise manner.

Data Presentation
Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25(Experimental Value)(Experimental Value)
Purified Water37(Experimental Value)(Experimental Value)
pH 1.2 Buffer37(Experimental Value)(Experimental Value)
pH 4.5 Buffer37(Experimental Value)(Experimental Value)
pH 6.8 Buffer37(Experimental Value)(Experimental Value)
Methanol25(Experimental Value)(Experimental Value)
Ethanol25(Experimental Value)(Experimental Value)
Acetonitrile25(Experimental Value)(Experimental Value)
DMSO25(Experimental Value)(Experimental Value)
Reporting

The final report should include:

  • A summary of the physicochemical properties of the compound.

  • Detailed descriptions of the experimental protocols used.

  • The complete analytical method parameters and validation data.

  • Tabulated solubility data with appropriate statistical analysis.

  • A graphical representation of the pH-solubility profile.

  • An interpretation of the results and their implications for drug development.

Conclusion

The solubility profile of a drug candidate is a critical dataset that influences numerous downstream development activities. This guide has provided a comprehensive and technically sound framework for the experimental determination of the solubility of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. By adhering to the principles of thermodynamic equilibrium and employing a validated analytical methodology, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately increasing the probability of success for this compound as a potential therapeutic agent.

References

  • Vertex AI Search. 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • World Health Organization. Annex 4.
  • PubMed. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Sapphire Bioscience. 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Sign-in. Salt formation to improve drug solubility.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers.
  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.
  • Journal of Pharmaceutical Negative Results. Assay Method Development And Validation Of Drug In Its Formulation By Hplc.
  • ACS Publications. pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery | Molecular Pharmaceutics.
  • ACS Publications. Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine | Crystal Growth & Design.
  • U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • PMC. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

Sources

Exploratory

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, a compound of interest for researchers and professionals in drug development. This document synthesizes fundamental chemical principles with established pharmaceutical industry best practices to offer authoritative guidance. Key areas covered include the physicochemical properties, potential degradation pathways, and detailed protocols for stability assessment in line with International Council for Harmonisation (ICH) guidelines. Furthermore, this guide outlines validated storage and handling procedures to ensure the long-term integrity and reliability of this compound for research and development applications.

Introduction: The Importance of Salt Form and Stability

In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that influences its physicochemical properties and manufacturability. Amine-containing compounds are frequently converted to their hydrochloride salts to enhance their stability, crystallinity, and aqueous solubility.[1][2][3] The protonation of the amine group to form an ammonium ion can protect it from oxidative degradation.[2] 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is one such compound where the hydrochloride salt form is expected to confer these advantageous properties.

However, even in a stable salt form, chemical compounds are susceptible to degradation over time due to environmental factors such as temperature, humidity, and light.[4] Understanding the stability profile of a compound is paramount for ensuring the accuracy and reproducibility of experimental results and for defining appropriate storage conditions and re-test periods. This guide provides the foundational knowledge and practical methodologies for assessing and maintaining the stability of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the first step in developing a robust stability and storage strategy.

PropertyValueSource
Chemical Name 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride[5]
CAS Number 40297-15-2[5][6]
Molecular Formula C₁₁H₁₅Cl₂N[6]
Molecular Weight 232.15 g/mol [6]
Appearance Likely a white to off-white solid/powderInferred from similar compounds[7]
Solubility Expected to be soluble in water[1]

Chemical Structure:

Caption: Chemical structure of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

Potential Degradation Pathways

While specific degradation data for this molecule is not publicly available, we can postulate likely pathways based on its functional groups (a primary amine, a cyclopentyl ring, and a chlorophenyl group). These hypotheses form the basis for designing stability-indicating analytical methods.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, or other related impurities. This is often accelerated by exposure to air, light, and trace metal ions.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, potentially leading to radical-mediated degradation pathways. The ICH Q1B guideline provides a framework for assessing this.[8][9]

  • Reactions with Excipients: If formulated, the primary amine could react with certain excipients, such as those with reducing sugar moieties or reactive functional groups.

  • Dehalogenation: Under certain conditions, the chlorine atom on the phenyl ring could be displaced or eliminated.

DegradationPathways Parent 2-(4-Chlorophenyl)cyclopentan-1-amine HCl Oxidation Oxidative Degradation (e.g., Imine formation) Parent->Oxidation O2, light, metal ions Photodegradation Photolytic Degradation (e.g., Dehalogenation) Parent->Photodegradation UV/Vis Light Other Other Reactions (e.g., with excipients) Parent->Other Reactive impurities StabilityWorkflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_evaluation Evaluation Batch_Selection Select ≥3 Primary Batches Packaging Package in Proposed Container Closure Batch_Selection->Packaging LongTerm Long-Term Study (25°C/60% RH) Packaging->LongTerm Accelerated Accelerated Study (40°C/75% RH) Packaging->Accelerated Photo Photostability Study (ICH Q1B) Packaging->Photo Timepoints Pull Samples at Defined Timepoints LongTerm->Timepoints Accelerated->Timepoints Photo->Timepoints Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Timepoints->Analysis Data_Eval Evaluate Data (Assay, Impurities, Appearance) Analysis->Data_Eval Conclusion Establish Re-test Period & Storage Conditions Data_Eval->Conclusion

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Foundational

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aryl-Cyclopentylamine Derivatives in Drug Discovery

Abstract The 2-aryl-cyclopentylamine framework has emerged as a significant "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aryl-cyclopentylamine framework has emerged as a significant "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds. We will delve into their complex pharmacological profiles, with a particular focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. This guide will further provide detailed experimental protocols, analyze structure-activity relationships (SAR), and present a forward-looking perspective on the therapeutic potential of this promising class of molecules for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Cyclopentane Ring

In the landscape of drug discovery, the quest for molecular scaffolds that can be readily modified to interact with multiple biological targets is of paramount importance. The 2-aryl-cyclopentylamine moiety has risen to prominence as one such "privileged structure," a term bestowed upon molecular frameworks that are capable of providing ligands for more than one receptor or enzyme family.[1] Its growing appeal stems from a combination of desirable characteristics: a three-dimensional architecture that allows for precise spatial orientation of key pharmacophoric elements, favorable physicochemical properties, and synthetic tractability.

Unlike their more extensively studied six-membered aryl-cyclohexylamine counterparts, such as the dissociative anesthetics phencyclidine (PCP) and ketamine, the five-membered ring of the 2-aryl-cyclopentylamines offers a distinct conformational profile. This subtlety in structure can lead to significant differences in pharmacological activity, selectivity, and safety profiles, opening up new avenues for therapeutic intervention, particularly in the realm of central nervous system (CNS) disorders.

A Historical Perspective: From Six-Membered Rings to a New Privileged Core

The story of 2-aryl-cyclopentylamines is not one of a single, serendipitous discovery but rather an evolution of chemical thought. The initial exploration of aryl-cycloalkylamines in the mid-20th century was largely dominated by the aryl-cyclohexylamine scaffold. The discovery of the anesthetic and psychoactive properties of PCP in the 1950s, and later ketamine, established the therapeutic potential of this chemical class, primarily through their action as NMDA receptor antagonists.[2]

The transition of focus towards the cyclopentylamine analogue was driven by the broader recognition in medicinal chemistry of the importance of fine-tuning molecular shape and rigidity. The early 21st century saw a surge in the development of asymmetric synthetic methods, enabling chemists to exert precise control over the stereochemistry of chiral centers.[3] This was a critical development for cyclopentylamine derivatives, as the biological activity of these compounds is often highly dependent on their stereoisomeric form. The pursuit of enantiopure drugs, with improved efficacy and reduced side effects, has been a major catalyst in the exploration of chiral cyclopentylamine scaffolds.

Synthetic Methodologies: Crafting the 2-Aryl-Cyclopentylamine Core

The synthesis of 2-aryl-cyclopentylamine derivatives, particularly with stereochemical control, is a key aspect of their development. A variety of synthetic strategies have been developed to access this important scaffold.

Synthesis of cis-2-Aryl-1-Amino-Cyclopentanes

A reliable method for the synthesis of cis-2-aryl-cyclopentylamines has been reported, which provides a foundational route to this class of compounds. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (±)-cis-2-Phenyl-cyclopentylamine

  • Step 1: Grignard Reaction. To a solution of cyclopentene oxide in an appropriate solvent, a solution of phenylmagnesium bromide (a Grignard reagent) is added. This reaction proceeds to form (±)-trans-2-phenyl-cyclopentanol. The trans configuration is favored due to the nucleophilic attack of the Grignard reagent on the epoxide, leading to ring-opening and the formation of the more stable trans product.

  • Step 2: Mitsunobu Reaction. The (±)-trans-2-phenyl-cyclopentanol is then subjected to a Mitsunobu reaction with phthalimide. This reaction proceeds with a complete inversion of stereochemistry at the hydroxyl-bearing carbon, yielding the cis-phthalimido-cyclopentane derivative. The use of phthalimide provides a protected form of the amine, which can be deprotected in the final step.

  • Step 3: Deprotection. The final step involves the removal of the phthalimide protecting group. This is typically achieved by aminolysis with hydrazine or a similar reagent, which cleaves the phthalimide ring to release the free amine. This step yields the desired (±)-cis-2-phenyl-cyclopentylamine.

Diagram of the Synthetic Workflow

cluster_synthesis Synthesis of cis-2-Aryl-Cyclopentylamine start Cyclopentene Oxide + Aryl Grignard Reagent step1 trans-2-Aryl-Cyclopentanol start->step1 Grignard Reaction step2 cis-Phthalimido-Aryl-Cyclopentane step1->step2 Mitsunobu Reaction (Inversion of Stereochemistry) end cis-2-Aryl-Cyclopentylamine step2->end Deprotection (e.g., Hydrazine)

Caption: General synthetic scheme for cis-2-aryl-cyclopentylamines.

Pharmacological Profile and Mechanism of Action

The 2-aryl-cyclopentylamine scaffold has proven to be a versatile platform for engaging multiple, high-value biological targets, primarily within the central nervous system.

NMDA Receptor Antagonism

The NMDA receptor, a key player in excitatory synaptic transmission, learning, and memory, is a primary target for many aryl-cycloalkylamines. Over-activation of the NMDA receptor is implicated in excitotoxicity, a process that contributes to neuronal damage in stroke and neurodegenerative diseases.

2-Aryl-cyclopentylamine derivatives can act as non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel (the "PCP site") and blocking the influx of calcium ions. This mechanism is similar to that of ketamine and PCP. The subtle conformational differences between the cyclopentyl and cyclohexyl rings can, however, influence the binding affinity and kinetics, potentially leading to a more favorable therapeutic window.

Diagram of NMDA Receptor Antagonism

cluster_nmda NMDA Receptor Signaling and Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx Antagonist 2-Aryl-Cyclopentylamine Antagonist Antagonist->NMDAR Blocks Channel

Caption: Simplified signaling pathway of NMDA receptor antagonism.

AMPA Receptor Potentiation

In contrast to their antagonistic effects on NMDA receptors, certain 2-aryl-cyclopentylamine derivatives have been identified as positive allosteric modulators (potentiators) of AMPA receptors. AMPA receptors mediate fast synaptic transmission, and their potentiation is a promising strategy for enhancing cognitive function and treating depression.

These compounds bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding event stabilizes the open conformation of the receptor's ion channel, thereby increasing the flow of ions in response to glutamate. This leads to an enhancement of synaptic strength, a process known as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

Diagram of AMPA Receptor Potentiation

cluster_ampa AMPA Receptor Signaling and Potentiation Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_influx Na⁺ Influx AMPAR->Na_influx Channel Opening LTP Long-Term Potentiation (LTP) Na_influx->LTP Enhanced Synaptic Strength Potentiator 2-Aryl-Cyclopentylamine Potentiator Potentiator->AMPAR Stabilizes Open State

Caption: Mechanism of AMPA receptor positive allosteric modulation.

Other Biological Targets

The versatility of the 2-aryl-cyclopentylamine scaffold is further demonstrated by its activity at other important biological targets. For example, derivatives have been developed as:

  • 11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibitors: For the potential treatment of metabolic diseases like type 2 diabetes.[4]

  • Dual NK1 Receptor Antagonists and Serotonin Reuptake Inhibitors (SSRIs): Showing promise in the treatment of depression.[5]

  • Anticancer Agents: Certain derivatives have shown cytotoxic activity against various cancer cell lines.[6]

Structure-Activity Relationships (SAR)

The biological activity of 2-aryl-cyclopentylamine derivatives is highly sensitive to structural modifications. The following tables summarize some key SAR findings for different biological targets.

Table 1: Anticancer Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives [6]

CompoundCell LineIC50 (µM)
3g Caco-2 (Colon Carcinoma)15.3 ± 1.2
PANC-1 (Pancreatic Carcinoma)18.7 ± 1.5
U-118 MG (Glioma)21.4 ± 1.8
MDA-MB-231 (Breast Carcinoma)25.6 ± 2.1
SK-MEL-30 (Skin Melanoma)29.8 ± 2.5

Table 2: In Vitro Inhibition of 11β-HSD1 by 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives at 10 µM [4][6]

CompoundR Substituent% Inhibition of 11β-HSD1IC50 (µM)
3c -CH₂CH₂CH₃55.18 ± 2.89-
3d -CH(CH₃)₂68.42 ± 3.12-
3f -C₆H₅82.11 ± 3.87-
3g -C₆H₄-p-Br88.97 ± 4.12-
3h -spiro-cyclohexane95.23 ± 4.560.07

These data indicate that the nature of the substituent on the thiazolone ring significantly impacts both anticancer and 11β-HSD1 inhibitory activity. For 11β-HSD1 inhibition, increasing the steric bulk of the R substituent generally leads to higher potency, with the spiro-cyclohexane derivative 3h being a particularly potent inhibitor.[4]

Therapeutic Applications and Drug Candidates

The diverse pharmacology of 2-aryl-cyclopentylamine derivatives translates into a wide range of potential therapeutic applications.

  • Neurodegenerative Diseases: As NMDA receptor antagonists, these compounds have the potential to mitigate the excitotoxic neuronal damage associated with conditions like Alzheimer's disease, Parkinson's disease, and stroke.

  • Depression: The dual action as NK1 receptor antagonists and SSRIs, as well as the cognitive-enhancing effects of AMPA receptor potentiation, make this scaffold highly attractive for the development of novel antidepressants.[5]

  • Cognitive Enhancement: AMPA receptor potentiators derived from this scaffold could be used to treat cognitive deficits associated with schizophrenia, ADHD, and age-related cognitive decline.

  • Metabolic Disorders: The potent inhibition of 11β-HSD1 by certain derivatives suggests their potential utility in managing type 2 diabetes and obesity.[4]

  • Oncology: The cytotoxic effects of some derivatives warrant further investigation for their potential as anticancer agents.[6]

While no 2-aryl-cyclopentylamine derivative has yet reached the market as a blockbuster drug, numerous compounds are in various stages of preclinical and clinical development, underscoring the significant interest in this scaffold within the pharmaceutical industry.

Future Perspectives: The Road Ahead

The 2-aryl-cyclopentylamine scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on several key aspects:

  • Refining Selectivity: Further optimization of the scaffold to achieve greater selectivity for specific receptor subtypes or enzyme isoforms will be crucial for developing drugs with improved safety profiles.

  • Exploring New Targets: The inherent versatility of the scaffold suggests that it may be able to engage other, as-yet-unidentified biological targets. High-throughput screening of 2-aryl-cyclopentylamine libraries against a broad range of targets could uncover novel therapeutic opportunities.

  • Advanced Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the rapid generation of diverse libraries of these compounds for biological evaluation.

  • Personalized Medicine: As our understanding of the genetic basis of disease grows, it may become possible to design 2-aryl-cyclopentylamine derivatives that are tailored to the specific molecular pathology of individual patients.

References

  • BenchChem. (2025). Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • NMDA Receptor Protocols. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link.
  • BenchChem. (2025).
  • Gorska, M., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3485.
  • Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-1614.
  • ResearchGate. (n.d.).
  • PNAS. (2008).
  • The Physiological Society. (2002).
  • American Physiological Society. (2000). Long-Term Potentiation Alters the Modulator Pharmacology of AMPA-Type Glutamate Receptors. Journal of Neurophysiology.
  • ResearchGate. (n.d.).
  • Google Patents. (2015).
  • Google Patents. (2015).
  • Canada's Drug Agency. (2014).
  • Cambridge University Press. (n.d.). History of CNS drug development.
  • bioRxiv. (2022). Transient, developmental exposure to patient-derived anti-NMDA receptor autoantibodies causes long-term axonal.
  • PubMed. (2010). CNS drug development. Part I: The early period of CNS drugs.
  • PMC. (n.d.). An Assay to Determine Mechanisms of Rapid Autoantibody-Induced Neurotransmitter Receptor Endocytosis and Vesicular Trafficking in Autoimmune Encephalitis.
  • SciELO México. (n.d.).
  • (n.d.). TABLE S1.
  • PubMed. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity.
  • PubMed. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.

Sources

Exploratory

Pharmacological Profiling of Chlorophenyl-Substituted Cyclic Amines: Biological Targets and Validation Methodologies

Executive Summary In central nervous system (CNS) drug discovery, the combination of a halogenated aromatic ring with a saturated nitrogenous heterocycle represents a highly privileged pharmacophore. Specifically, chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, the combination of a halogenated aromatic ring with a saturated nitrogenous heterocycle represents a highly privileged pharmacophore. Specifically, chlorophenyl-substituted cyclic amines (CP-CAs)—encompassing structural classes such as piperazines, benzazepines, and tropanes—exhibit profound polypharmacology across aminergic G protein-coupled receptors (GPCRs) and monoamine transporters. This whitepaper provides an in-depth mechanistic analysis of the primary biological targets of CP-CAs, supported by self-validating experimental protocols designed to rigorously quantify receptor agonism and transporter inhibition.

Mechanistic Rationale of the Pharmacophore

The biological activity of CP-CAs is driven by a synergistic interaction between two distinct chemical moieties:

  • The Cyclic Amine: At physiological pH (~7.4), the basic nitrogen within the cyclic amine (e.g., piperidine, piperazine, benzazepine) is protonated. This allows it to form a critical, highly conserved salt bridge with an Aspartate residue located in transmembrane domain 3 (TM3) of both aminergic GPCRs and monoamine transporters.

  • The Chlorophenyl Ring: The substitution of a chlorine atom on the phenyl ring introduces specific steric bulk, lipophilicity, and electron-withdrawing properties. Chlorine acts as a hydrophobic anchor, driving the aromatic ring deep into the S1 binding pockets of target proteins. Furthermore, the precise positional substitution (e.g., ortho, meta, or para) dictates target selectivity by exploiting minute spatial differences in receptor orthosteric sites.

Target Class I: Serotonin (5-HT) Receptors

Chlorophenyl-substituted cyclic amines are classic modulators of the serotonergic system. The precise positioning of the chloro-substituent dictates functional selectivity, particularly between the highly homologous 5-HT2A and 5-HT2C receptor subtypes.

Mechanistic Insights: Lorcaserin and mCPP

A premier example of rational CP-CA design is1, a 3-benzazepine derivative[1]. The presence of an 8-chloro substituent is the primary driver for its potent and highly selective 5-HT2C agonism, granting it an 18-fold selectivity over 5-HT2A and 104-fold over 5-HT2B[2]. Without the chlorine atom, the molecule loses its strict 5-HT2C preference.

Conversely, the simpler CP-CA derivative, 1-(3-chlorophenyl)piperazine (mCPP), acts as a potent but less selective 5-HT receptor agonist. While it strongly activates 5-HT2C, it also exhibits significant affinity for 5-HT1A and 5-HT2A receptors, making it a valuable, albeit non-selective, neuropharmacological probe[2].

G A Chlorophenyl Amine (e.g., Lorcaserin) B 5-HT2C Receptor (GPCR) A->B Binds S1 Pocket C Gq Protein Activation B->C Conformational Shift D Phospholipase C (PLC) Cleavage C->D E IP3 Accumulation D->E F Intracellular Ca2+ Release E->F ER Channel Opening

Gq-coupled signaling pathway activated by chlorophenyl-substituted cyclic amines at 5-HT2C receptors.

Experimental Validation: FLIPR Calcium Mobilization Assay

To validate 5-HT2C agonism, binding affinity ( Ki​ ) is insufficient, as it cannot distinguish agonists from antagonists. As a Senior Application Scientist, I mandate the use of a functional readout. Because 5-HT2C is Gq-coupled, measuring intracellular calcium ( Ca2+ ) release via a Fluorometric Imaging Plate Reader (FLIPR) provides a robust, self-validating system.

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2C receptor into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye. Crucial Causality: The loading buffer must contain 2.5 mM Probenecid. Probenecid inhibits organic anion transporters, preventing the cells from actively extruding the fluorescent dye, thereby stabilizing the baseline signal.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular esterase cleavage of the AM ester.

  • Compound Addition & Kinetic Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject the CP-CA test compounds (dose-response curve from 10 pM to 10 µM) and record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes.

  • Self-Validation Controls:

    • Positive Control: 10 µM Serotonin (5-HT) to define 100% Emax​ .

    • Specificity Control: Pre-incubate a subset of wells with 1 µM SB242,084 (a selective 5-HT2C antagonist)[2]. Complete ablation of the CP-CA-induced calcium spike confirms the signal is exclusively 5-HT2C-mediated.

Target Class II: Monoamine Transporters (DAT and SERT)

Beyond GPCRs, CP-CAs are potent inhibitors of monoamine reuptake transporters. The spatial orientation of the chlorophenyl group is heavily exploited to achieve selectivity between the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT).

Mechanistic Insights: Tropanes and Piperazines

The piperazine mCPP, while primarily known as a 5-HT receptor agonist, also demonstrates appreciable binding affinity ( IC50​ = 230 nM) for human SERT, acting as an inhibitor of serotonin reuptake[3].

However, when the chlorophenyl moiety is grafted onto a rigid bicyclic tropane scaffold, the pharmacological profile shifts dramatically toward DAT. For example,4 demonstrate exceptional affinity for DAT ( Ki​ < 5 nM) and high selectivity over both SERT and the Norepinephrine Transporter (NET)[4]. The rigid tropane ring locks the 4-chlorophenyl group into an optimal trajectory to occupy the deep hydrophobic S1 pocket of DAT, effectively blocking dopamine translocation.

G S1 1. Membrane Prep Isolate HEK293-hDAT membranes S2 2. Incubation Add [3H]Radioligand + CP-CA Competitor S1->S2 S3 3. Equilibrium Incubate 2 hours at 25°C S2->S3 S4 4. Rapid Filtration Harvest via GF/B filters S3->S4 S5 5. Scintillation Quantify bound radioactivity S4->S5 S6 6. Data Analysis Calculate Ki via Cheng-Prusoff S5->S6

Step-by-step radioligand competitive binding workflow for monoamine transporter targets.

Experimental Validation: Competitive Radioligand Binding Assay

To quantify the affinity of novel CP-CAs for DAT or SERT, a homologous competitive radioligand binding assay is the gold standard.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells expressing hDAT or hSERT in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer. Crucial Causality: The assay buffer must contain 120 mM NaCl and 5 mM KCl. Monoamine transporter binding is strictly sodium- and chloride-dependent; omitting these ions will collapse the binding pocket conformation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of test CP-CA (varying concentrations), 50 µL of radioligand (e.g., 0.5 nM [3H] WIN 35,065-2 for DAT[4], or 0.2 nM [3H] paroxetine for SERT), and 100 µL of membrane suspension (10 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 2 hours to ensure steady-state thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Crucial Causality: Pre-soak the GF/B filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged CP-CAs.

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Self-Validation & Analysis:

    • Define Total Binding (Radioligand + Vehicle).

    • Define Non-Specific Binding (NSB) using 10 µM Indatraline. A valid assay must yield a Specific Binding window (Total - NSB) of >85%.

    • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Quantitative Data Synthesis

The structural nuances of CP-CAs dictate their primary biological targets. The table below synthesizes the binding affinities of the representative compounds discussed in this guide.

Compound ClassRepresentative LigandPrimary TargetSecondary Target(s)Primary Affinity ( Ki​ or IC50​ )Modulatory Function
Benzazepines Lorcaserin5-HT2C5-HT2A, 5-HT2B~15 nM ( Ki​ , 5-HT2C)Full Agonist
Piperazines mCPP5-HT2CSERT, 5-HT1A~20-50 nM ( Ki​ , 5-HT2C)Agonist / Partial Agonist
Piperazines mCPPSERT5-HT Receptors230 nM ( IC50​ , SERT)Reuptake Inhibitor
Tropanes 3β-(4-chlorophenyl)-tropanesDATSERT, NET~1.5 - 15 nM ( Ki​ , DAT)Reuptake Inhibitor

Conclusion

Chlorophenyl-substituted cyclic amines are highly versatile and privileged structures in neuropharmacology. By manipulating the size and flexibility of the cyclic amine (e.g., rigid tropanes vs. flexible piperazines) and the exact substitution pattern of the chlorophenyl ring, drug developers can rationally tune molecules to target specific aminergic GPCRs (like 5-HT2C) or monoamine transporters (like DAT and SERT). Rigorous, self-validating in vitro assays—such as FLIPR calcium mobilization and PEI-optimized radioligand binding—are essential to accurately profile the functional selectivity of these compounds before advancing them into in vivo models.

References

  • Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity.Journal of Medicinal Chemistry - ACS Publications.
  • Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization.ResearchGate.
  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.PubMed - NIH.
  • Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes.Journal of Medicinal Chemistry - ACS Publications.

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Foundational

Physicochemical characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine HCl

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine HCl Abstract This technical guide provides a comprehensive framework for the physicochemical characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine HCl

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine HCl, a small molecule of interest for pharmaceutical development. A thorough understanding of a drug candidate's fundamental properties is paramount for a rational and streamlined development process, influencing everything from formulation design to clinical bioavailability.[1][2] This document outlines the causality behind experimental choices and provides detailed, self-validating protocols for determining the critical quality attributes (CQAs) of this active pharmaceutical ingredient (API). We will explore its identity, fundamental physicochemical parameters, solid-state properties, and chemical stability, grounding our methodologies in authoritative guidelines from the United States Pharmacopeia (USP), Organisation for Economic Co-operation and Development (OECD), and the International Council for Harmonisation (ICH).

Introduction: The Imperative of Early-Stage Characterization

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is a primary amine salt with a distinct chemical architecture. As with any potential therapeutic agent, its journey from discovery to a viable drug product is contingent upon a deep understanding of its intrinsic physicochemical nature. Properties such as solubility, pKa, lipophilicity, solid-state form, and stability are not mere data points; they are the foundational pillars that dictate the developability and ultimate clinical success of a molecule.[3] Early and comprehensive characterization allows for informed decision-making, mitigates downstream risks, and accelerates the path to a safe, stable, and efficacious medicine.[2][4] This guide serves as a strategic and practical resource for researchers, scientists, and drug development professionals tasked with this critical evaluation.

Identity and Structural Confirmation

Before any other characterization can commence, the unequivocal confirmation of the molecule's identity and structure is essential. This establishes the baseline for all subsequent studies.

Core Techniques

A multi-technique approach is employed to provide orthogonal confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the atomic framework, confirming the connectivity of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the free base and confirms its elemental composition through high-resolution mass spectrometry (HRMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the amine N-H stretches and aromatic C-Cl bond vibrations.

  • Elemental Analysis (CHN): Quantifies the percentage of Carbon, Hydrogen, and Nitrogen, which must align with the theoretical values for the empirical formula C₁₁H₁₅Cl₂N.

Property Technique Anticipated Result
Molecular Formula -C₁₁H₁₅Cl₂N
Molecular Weight -232.15 g/mol
Proton & Carbon Skeleton ¹H and ¹³C NMRConsistent with the structure of 2-(4-Chlorophenyl)cyclopentan-1-amine
Molecular Mass High-Resolution Mass Spectrometry (HRMS)Exact mass consistent with the molecular formula
Functional Groups FTIR SpectroscopyPeaks corresponding to N-H, C-H (aliphatic/aromatic), C=C (aromatic), C-Cl
Elemental Composition CHN AnalysisExperimental %C, %H, %N values within ±0.4% of theoretical values

Fundamental Physicochemical Properties

These core properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Appearance

Causality: A simple yet critical parameter. The appearance of the API powder (color, texture) is a primary indicator of its purity and consistency between batches.

Protocol:

  • Place approximately 100 mg of the sample on a clean, white surface.

  • Observe the sample under consistent, bright laboratory lighting.

  • Record the color, form (e.g., crystalline, amorphous), and any notable characteristics (e.g., presence of aggregates).

Parameter Specification
Appearance White to off-white crystalline powder
Melting Point and Thermal Behavior

Causality: The melting point is a key indicator of purity. A sharp melting point is characteristic of a pure crystalline substance.[5][6][7] Thermal analysis also reveals events like desolvation, decomposition, or polymorphic transitions.[8][9][10]

Experimental Workflow: Thermal Analysis

cluster_0 Thermal Analysis Workflow Sample API Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat & Measure Mass Loss DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat & Measure Heat Flow Data Correlated Thermal Data TGA->Data DSC->Data cluster_1 Polymorph Screening Workflow API API Sample Stress Apply Crystallization Stress (Solvents, Temperature, Pressure) API->Stress Solids Generated Solid Forms Stress->Solids XRPD XRPD Analysis Solids->XRPD Primary Screen Thermal DSC / TGA Analysis Solids->Thermal Secondary Screen Characterize Characterize Unique Forms XRPD->Characterize Thermal->Characterize

Sources

Exploratory

Technical Whitepaper: Procurement, Analytical Validation, and Application of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

Executive Summary The compound 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride represents a highly versatile arylcycloalkylamine scaffold utilized extensively in medicinal chemistry and neuropharmacological drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride represents a highly versatile arylcycloalkylamine scaffold utilized extensively in medicinal chemistry and neuropharmacological drug discovery. Structurally analogous to several classes of monoamine reuptake inhibitors and NMDA receptor modulators, this building block provides a rigidified conformational space that is highly prized for probing structure-activity relationships (SAR).

This whitepaper provides an authoritative guide for drug development professionals on sourcing this compound commercially, executing rigorous self-validating analytical quality control, and deploying it in downstream synthetic workflows.

Chemical Identity & Structural Profiling

Before initiating procurement, it is critical to define the exact physicochemical parameters of the target scaffold. The presence of the cyclopentyl ring introduces two adjacent stereocenters (C1 and C2), resulting in four possible stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers).

  • IUPAC Name: 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride

  • CAS Registry Number: 40297-15-2[1]

  • Molecular Formula: C₁₁H₁₅Cl₂N (Base: C₁₁H₁₄ClN + HCl)

  • Molecular Weight: 232.15 g/mol [2]

  • EC Number: 157-258-3[1]

Cautionary Note on Stereochemistry: Unless explicitly stated by the supplier, commercial batches of CAS 40297-15-2 are typically supplied as a diastereomeric mixture or a racemic trans/cis isolate. Researchers must analytically verify the stereochemical composition before integrating the building block into enantioselective syntheses.

Commercial Sourcing & Supplier Landscape

The commercial landscape for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is segmented into high-throughput screening (HTS) catalog suppliers and custom scale-up providers. Relying on a single vendor can introduce supply chain bottlenecks; therefore, evaluating multiple sources based on scale and purity requirements is essential.

Table 1: Commercial Supplier Matrix for CAS 40297-15-2
SupplierCatalog IDAvailable ScalesEstimated PricingPrimary Utility
Biosynth (via Sapphire Bioscience)QBA2971550 mg, 0.5 g, Bulk$1,569 AUD / 50 mg[2]Hit-to-Lead Optimization
Enamine (via AXEL/As-1)EN300-85603100 mg, 250 mgOn Request[3][4]HTS Library Generation
A2B Chem (via Chemikart)AV73119CustomOn RequestProcess Scale-up
EvitaChem N/AIn StockOn Request[5]Combinatorial Chemistry
Procurement Decision Workflow

To optimize both capital expenditure and project timelines, procurement should follow a logic-driven decision tree based on the specific phase of drug discovery.

SupplierEval Start Identify Procurement Need CAS: 40297-15-2 Scale Determine Project Scale & Grade Start->Scale Small Discovery Scale (<1g, Screening) Scale->Small mg to g Large Process Scale (>10g, Development) Scale->Large g to kg Enamine Enamine / Biosynth (Catalog Availability) Small->Enamine Custom Custom Synthesis / CRO (A2B Chem, Scale-up) Large->Custom Stereo Stereochemical Requirement? Enamine->Stereo Custom->Stereo Racemic Racemic Mixture (Standard Catalog) Stereo->Racemic No Chiral Enantiopure (Custom Resolution Required) Stereo->Chiral Yes

Figure 1: Decision matrix for sourcing 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

Quality Control & Analytical Validation Protocol

The Causality of In-House Validation: Vendor Certificates of Analysis (CoA) frequently rely on Reverse-Phase HPLC at a single UV wavelength (e.g., 254 nm). This approach is fundamentally flawed for arylcycloalkylamines, as it may fail to resolve cis/trans diastereomers and will entirely miss non-chromophoric inorganic salts (a common artifact in hydrochloride salt formation).

To ensure scientific integrity, the following self-validating protocol must be executed upon material receipt.

Step-by-Step Validation Methodology

Step 1: Gravimetric & Visual Inspection

  • Action: Weigh the received vial. Inspect for color and morphology (should be a white to off-white crystalline powder).

  • Causality: Hydrochloride salts of primary amines are highly hygroscopic. A "sticky" or discolored appearance immediately indicates water absorption or oxidation of trace impurities.

Step 2: LC-MS Profiling (Purity & Mass Confirmation)

  • Action: Prepare a 1 mg/mL solution in LC-MS grade Methanol. Run on a C18 column using a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Causality: The acidic mobile phase ensures the primary amine remains fully protonated, preventing peak tailing and allowing for accurate integration. The mass spectrometer must show the [M+H]⁺ peak at m/z 196.1 (base compound).

Step 3: Quantitative NMR (qNMR) & 2D NOESY

  • Action: Dissolve 10.0 mg of the compound and 5.0 mg of Maleic Acid (Internal Standard, >99.9% purity) in 0.6 mL of DMSO-d₆. Acquire standard ¹H, ¹³C, and 2D NOESY spectra.

  • Self-Validating Logic: The integration of the Maleic Acid singlet (δ 6.26 ppm, 2H) against the distinct aromatic doublets of the 4-chlorophenyl group provides an absolute mass fraction. This calculated mass must mathematically reconcile with the 10.0 mg gravimetric input. A discrepancy >2% definitively proves the presence of NMR-silent impurities (e.g., excess HCl, inorganic salts, or water).

  • Stereochemical Assignment: Cyclopentane ring puckering renders standard J-coupling constants unreliable for determining cis/trans geometry. 2D NOESY is mandatory; a strong spatial cross-peak between the C1-H and C2-H protons confirms a cis relationship, whereas its absence (or weak signal) suggests a trans relationship.

Step 4: Chiral HPLC (If Enantiopurity is Claimed)

  • Action: Analyze the sample using a Chiralpak IG column (or equivalent) with an isocratic Hexane/Ethanol/Diethylamine (90:10:0.1) mobile phase.

  • Causality: The addition of 0.1% Diethylamine suppresses non-specific secondary interactions between the primary amine and the silica support, ensuring sharp peak resolution to accurately calculate enantiomeric excess (ee).

QC_Pipeline Rec Material Receipt (Visual & Gravimetric) LCMS LC-MS Analysis (Purity & Mass ID) Rec->LCMS Pass Visual NMR qNMR & 2D NOESY (Absolute Assay & Diastereomer Check) LCMS->NMR UV Purity >95% Mass Confirmed Chiral Chiral HPLC (Enantiomeric Excess) NMR->Chiral Assay >95% Stereo Confirmed Release Release to Synthetic Workflow Chiral->Release ee > 99% (If applicable)

Figure 2: Self-validating analytical pipeline for arylcycloalkylamine quality control.

Downstream Synthetic Workflows

Once validated, 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride serves as a potent nucleophile in various drug discovery workflows. Because it is supplied as a hydrochloride salt, free-basing is required in situ during reactions.

Protocol: Standard Amide Coupling (Library Generation)

To synthesize complex amides for biological screening, the primary amine must be reacted with a carboxylic acid.

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (1.0 eq) directly to the mixture.

    • Mechanistic Insight: The 3.0 equivalents of DIPEA serve a dual purpose: 1 eq is consumed to neutralize the HCl salt of the amine, while the remaining 2 eq drive the HATU-mediated coupling. Failing to account for the HCl salt will stall the reaction.

  • Completion & Workup: Stir for 2-4 hours. Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • Chemical Substance Information: 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride. NextSDS. Retrieved March 22, 2026, from [Link]

  • Enamine Compound 100mg CAS No:40297-15-2 EN300-85603. AS-1 (Axel). Retrieved March 22, 2026, from [Link]

  • Enamine Compound 250mg CAS No:40297-15-2 EN300-85603. AS-1 (Axel). Retrieved March 22, 2026, from[Link]

  • Chemikart Catalog: AV73119. Chemikart. Retrieved March 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

Strategic Overview & Retrosynthetic Logic The target compound, 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride (CAS 40297-15-2), is a highly valuable cycloalkylamine scaffold utilized in the development of CNS-active...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Logic

The target compound, 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride (CAS 40297-15-2), is a highly valuable cycloalkylamine scaffold utilized in the development of CNS-active screening compounds and pharmaceutical intermediates[1],[2].

Traditional syntheses of 2-arylcycloalkylamines often rely on epoxide ring-opening or Grignard additions to enones, which frequently suffer from poor regioselectivity or require hazardous azide intermediates. To establish a safer, highly scalable, and regioselective route, this protocol leverages a two-step sequence: Palladium-Catalyzed α-Arylation followed by Direct Reductive Amination .

Workflow A 1. α-Arylation Cyclopentanone + 1-Bromo-4-chlorobenzene B 2. Intermediate 2-(4-Chlorophenyl) cyclopentan-1-one A->B Pd2(dba)3, XPhos NaOtBu, 80°C C 3. Reductive Amination NH4OAc, NaBH3CN B->C MeOH, AcOH rt, 16h D 4. Final Product 2-(4-Chlorophenyl) cyclopentan-1-amine HCl C->D HCl/Dioxane Et2O, 0°C

Figure 1: Two-step synthetic workflow for 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride.

Mechanistic Insights & Causality (E-E-A-T)

As process scientists, understanding the why behind reagent selection is critical for troubleshooting and scaling.

Step 1: Overcoming Aldol Condensation via Ligand Design

Cyclopentanone is notoriously difficult to α-arylate because the rate of base-catalyzed self-aldol condensation often outpaces the cross-coupling cycle[3]. To outcompete this side reaction, we employ a highly active catalyst system comprising Pd₂(dba)₃ and the bulky dialkylbiaryl phosphine ligand XPhos (or BrettPhos). The steric bulk of XPhos accelerates the reductive elimination step, rapidly discharging the cross-coupled product and regenerating the Pd(0) species before the enolate can undergo aldol addition ()[4]. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa perfectly balances the need to deprotonate cyclopentanone without aggressively promoting side reactions.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Enolate Exchange OxAdd->TransMet Na-Enolate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Figure 2: Palladium-catalyzed α-arylation catalytic cycle.

Step 2: Chemoselective Reductive Amination

The conversion of the sterically hindered 2-(4-chlorophenyl)cyclopentanone to the primary amine requires precise chemoselectivity. We utilize Ammonium Acetate (NH₄OAc) as both the ammonia source and a mild acidic buffer to drive iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is the optimal reductant here; unlike NaBH₄, NaBH₃CN is stable at mildly acidic conditions (pH 4–6) and acts as a weak nucleophile that selectively reduces the highly electrophilic iminium intermediate without reducing the unreacted ketone ()[5],[6].

Quantitative Data: Reaction Optimization

Summarized below is the empirical data driving our protocol parameters. The stark contrast in yields demonstrates the necessity of the chosen catalytic and reductive systems.

Table 1: Optimization of α-Arylation Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃NaOtBuToluene100<10 (Aldol major)
2Pd₂(dba)₃BINAPCs₂CO₃Dioxane10045
3 Pd₂(dba)₃ XPhos NaOtBu Toluene 80 88
4Pd₂(dba)₃BrettPhosLHMDSTHF6592

Table 2: Optimization of Reductive Amination

EntryAmine SourceReductantSolventAdditiveYield (%)
1NH₃ (gas)Pd/C, H₂MeOHNone65 (Over-reduction)
2NH₄OAcNaBH₄EtOHNone40 (Ketone reduction)
3 NH₄OAc NaBH₃CN MeOH AcOH (pH 6) 91

Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Synthesis of 2-(4-Chlorophenyl)cyclopentan-1-one
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-4-chlorobenzene (10.0 mmol, 1.91 g), Pd₂(dba)₃ (0.1 mmol, 91.5 mg, 1 mol%), XPhos (0.2 mmol, 95.3 mg, 2 mol%), and NaOtBu (12.0 mmol, 1.15 g).

  • Solvent Addition: Add anhydrous toluene (30 mL) followed by cyclopentanone (15.0 mmol, 1.33 mL). Causality: An excess of cyclopentanone ensures complete consumption of the aryl bromide while compensating for minor aldol losses.

  • Degassing: Sparge the mixture with argon for 10 minutes. Causality: Pd(0) is highly susceptible to oxidation; oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Heating & Validation: Heat the reaction to 80 °C.

    • Self-Validation Checkpoint: The solution will transition from a dark red/purple (Pd(0) complex) to a pale orange suspension. Monitor via TLC (Hexanes:EtOAc 9:1). The starting aryl bromide (R_f ≈ 0.7) must completely disappear, replaced by a UV-active spot at R_f ≈ 0.4.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (20 mL), and extract with EtOAc (3 × 20 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the ketone as a pale yellow oil.

Protocol B: Reductive Amination & Salt Formation
  • Iminium Formation: Dissolve 2-(4-chlorophenyl)cyclopentan-1-one (5.0 mmol, 0.97 g) in anhydrous methanol (25 mL). Add ammonium acetate (50.0 mmol, 3.85 g) and glacial acetic acid (0.5 mL) to adjust the pH to ~6. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH₃CN (7.5 mmol, 0.47 g). Caution: Highly toxic; perform in a well-ventilated fume hood.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Self-Validation Checkpoint: The cessation of trace gas evolution and a clear, homogeneous solution indicate completion. TLC (DCM:MeOH 9:1) should show the disappearance of the ketone (R_f ≈ 0.8) and the appearance of a ninhydrin-active amine spot (R_f ≈ 0.2).

  • Free Base Isolation: Quench with 1M NaOH (20 mL) to destroy excess reductant and neutralize the acetate salt. Extract with DCM (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude free base as a viscous oil.

  • Hydrochloride Salt Formation: Dissolve the crude amine in anhydrous diethyl ether (15 mL) and cool to 0 °C. Dropwise, add a 4.0 M solution of HCl in dioxane (2.0 mL).

    • Self-Validation Checkpoint: The immediate precipitation of a pristine white solid confirms the successful formation of the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold diethyl ether (10 mL), and dry under high vacuum to afford 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride.

References

  • 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride Substance Information | NextSDS |[Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds | MDPI - Catalysts |[Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides | Organic Chemistry Portal |[Link]

  • An improved catalyst for the asymmetric arylation of ketone enolates | PubMed (J. Am. Chem. Soc.) |[Link]

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 2-Aryl-Cyclopentylamines

Introduction & Pharmacological Rationale Chiral cyclopentylamines, particularly the 2-aryl-substituted derivatives, are privileged pharmacophores in modern drug discovery[1]. Their rigidified carbocyclic framework restri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Chiral cyclopentylamines, particularly the 2-aryl-substituted derivatives, are privileged pharmacophores in modern drug discovery[1]. Their rigidified carbocyclic framework restricts the conformational flexibility of the associated amine, allowing for highly specific vector projection into target protein binding pockets. This structural motif has been successfully deployed in the development of potent 3-Phosphoinositide-Dependent Kinase 1 (PDK1) inhibitors[2] and chemokine receptor 2 (CCR2) antagonists[3]. Furthermore, the ability of these compounds to cross the blood-brain barrier elevates their value in neuropharmacology[4].

Historically, accessing enantiopure 2-aryl-cyclopentylamines relied on classical resolution techniques, which suffered from poor atom economy and low yields[1]. However, modern asymmetric catalysis has enabled the direct, stereoselective construction of these scaffolds. This guide details two state-of-the-art methodologies: an Iron(II)-catalyzed radical [3+2] cyclization[5] and an Iridium-catalyzed asymmetric reductive amination (ARA)[6].

Mechanistic Insights & Catalyst Causality

Iron(II)-Catalyzed Radical [3+2] Cyclization

The radical[3+2] cyclization of N-aryl cyclopropylamines with alkenes represents a highly atom-economical approach to functionalized cyclopentylamines[5].

  • Causality of Catalyst Selection : Low-cost FeCl2​⋅4H2​O acts as a single-electron transfer (SET) agent. It selectively donates an electron to the N-aryl cyclopropylamine, triggering a ring-opening event that generates a reactive carbon-centered radical[5].

  • Stereocontrol : The intermediate radical undergoes intermolecular addition to an alkene, followed by intramolecular cyclization. The diastereoselectivity is governed by the minimization of steric clash during the radical trapping phase, naturally favoring the trans-2-aryl-cyclopentylamine configuration.

Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

For substrates requiring precise enantiocontrol over the amine stereocenter from a cyclopentanone precursor, Ir-catalyzed ARA is the method of choice[6].

  • Causality of Ligand Design : Bulky, tunable phosphoramidite ligands (e.g., H8-BINOL backbone derivatives) are employed. The naphthyl groups and tetrahydroisoquinolinyl substituents act as blocking planes. H-bonding, steric repulsion, and CH-π interactions define a rigid spatial environment, forcing an "outer-sphere" hydride addition exclusively from one face of the iminium intermediate[6].

  • Causality of Solvent Choice : 2,2,2-Trifluoroethanol (TFE) is critical. Its high ionizing power and hydrogen-bond donating ability accelerate imine formation, facilitate proton transfer, and stabilize the transient iminium cation, drastically improving both yield and enantiomeric excess (ee)[6].

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for the described synthetic pathways based on empirical optimization across various literature standards.

Synthetic MethodologyCatalyst / Ligand SystemSolventYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Radical[3+2] Cyclization [5] FeCl2​⋅4H2​O (10 mol%)EtOH75 - 88N/A (Chiral Pool Dependent)> 10:1 (trans:cis)
Asymmetric Reductive Amination [6] [Ir(COD)Cl]2​ / Bulky PhosphoramiditeTFE82 - 9590 - 98N/A
Rhodium-Catalyzed Domino [1] Rh2​(R-TPPTTL)4​ / Chiral AuxiliaryHFIP70 - 8585 - 95> 15:1

Experimental Protocols (Self-Validating Workflows)

Protocol A: Iron(II)-Catalyzed Radical [3+2] Cyclization

Objective: Synthesis of polyfunctionalized trans-2-aryl-cyclopentylamines.

Materials:

  • N-aryl cyclopropylamine (1.0 equiv, 0.5 mmol)

  • Alkene (e.g., styrene derivative) (1.5 equiv, 0.75 mmol)

  • FeCl2​⋅4H2​O (10 mol%, 0.05 mmol)

  • Ethanol (Anhydrous, 2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly : In an argon-purged Schlenk tube, add FeCl2​⋅4H2​O (10 mol%). Rationale: Argon prevents premature oxidative quenching of the Fe(II) catalyst.

  • Reagent Addition : Inject anhydrous EtOH (2.0 mL), followed by the N-aryl cyclopropylamine (0.5 mmol) and the alkene (0.75 mmol).

  • Thermal Activation : Heat the mixture to 80 °C and stir for 12 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. Self-Validation: The disappearance of the cyclopropylamine mass peak ( [M+H]+ ) and the emergence of the [M+alkene+H]+ adduct confirms successful radical trapping.

  • Workup : Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with saturated aqueous NaHCO3​ (5 mL) to quench residual iron salts.

  • Purification : Concentrate the organic layer in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Analytical Validation : Confirm the trans-diastereoselectivity via 1H-NMR (coupling constants of the cyclopentyl ring protons, typically J≈8−10 Hz for the trans configuration).

Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)

Objective: Enantioselective synthesis of chiral 2-aryl-cyclopentylamines from 2-aryl-cyclopentanones.

Materials:

  • 2-Aryl-cyclopentanone (1.0 equiv, 1.0 mmol)

  • Alkylamine (1.2 equiv, 1.2 mmol)

  • [Ir(COD)Cl]2​ (0.03 mol%)

  • Chiral Phosphoramidite Ligand (e.g., H8-BINOL-derived) (0.06 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (3.0 mL)

  • Molecular Sieves (4Å, 100 mg)

Step-by-Step Procedure:

  • Catalyst Pre-activation : In a glovebox, dissolve [Ir(COD)Cl]2​ and the chiral phosphoramidite ligand in TFE (1.0 mL). Stir for 30 minutes at room temperature to ensure complete complexation. Rationale: Pre-activation prevents unliganded Ir from catalyzing a racemic background reduction.

  • Imine Formation : In a separate vial containing 4Å molecular sieves, mix the 2-aryl-cyclopentanone and alkylamine in TFE (2.0 mL). Stir for 1 hour. Self-Validation: Take a 10 µL aliquot for IR spectroscopy; the disappearance of the ketone C=O stretch (~1740 cm⁻¹) and appearance of the imine C=N stretch (~1650 cm⁻¹) validates intermediate formation.

  • Reductive Amination : Transfer the pre-activated catalyst solution into the imine mixture. Pressurize the reaction vessel with H2​ gas (50 atm) and stir at 25 °C for 24 hours.

  • Workup : Carefully vent the H2​ gas. Filter the mixture through a short pad of Celite to remove molecular sieves and precipitated catalyst.

  • Analytical Validation : Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Self-Validation: An ee of >90% confirms the spatial blocking of the phosphoramidite ligand was effective.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic sequence of the Iron(II)-catalyzed radical [3+2] cyclization, highlighting the critical single-electron transfer (SET) and radical trapping phases.

G N1 N-Aryl Cyclopropylamine N3 Radical Ring Opening N1->N3 SET N2 Fe(II) Catalyst (FeCl2·4H2O) N2->N3 Catalysis N4 Alkene Insertion N3->N4 + Alkene N5 [3+2] Cyclization N4->N5 Intramolecular Radical Trap N6 Chiral 2-Aryl- Cyclopentylamine N5->N6 Stereoselective Closure

Mechanistic pathway of Fe(II)-catalyzed [3+2] radical cyclization for cyclopentylamine synthesis.

References

  • Discovery of Novel, Potent, and Selective Inhibitors of 3-Phosphoinositide-Dependent Kinase (PDK1) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Measurement of Ligand–Target Residence Times by 1H Relaxation Dispersion NMR Spectroscopy Source: PMC (National Institutes of Health) URL:[Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI URL:[Link]

  • Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands Source: PMC (National Institutes of Health) URL:[Link]

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Method

HPLC method for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride analysis

An Application Note for the HPLC Analysis of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride Abstract This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analytical q...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the HPLC Analysis of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the analytical quality control of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, a key chemical entity in pharmaceutical research. Recognizing the compound's structural features—a primary amine, a halogenated aromatic ring, and two chiral centers—this document presents two distinct but complementary protocols. The first is a reversed-phase (RP-HPLC) method designed for the accurate determination of chemical purity and the separation of process-related impurities. The second is a chiral HPLC method for the critical separation and quantification of its stereoisomers. This application note provides not only step-by-step protocols but also the underlying scientific rationale for method development choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods.

Introduction and Scientific Rationale

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is a molecule of interest in medicinal chemistry and drug discovery. Its analytical characterization is paramount for ensuring quality, safety, and reproducibility in research and development. The molecule presents several analytical challenges that dictate the chromatographic strategy:

  • Basic Amine Group: The primary amine is prone to strong interactions with residual silanols on standard silica-based HPLC columns, often leading to poor peak shape (tailing). This necessitates careful control of the mobile phase pH to ensure the analyte is in a consistent, protonated state, thereby minimizing these secondary interactions.

  • UV Chromophore: The 4-chlorophenyl group provides a strong ultraviolet (UV) chromophore, making UV-based detection a straightforward and sensitive choice.

  • Chirality: The molecule possesses two stereocenters, meaning it can exist as up to four stereoisomers (two pairs of enantiomers). In pharmaceutical development, it is crucial to isolate and control the specific stereoisomer responsible for the desired pharmacological activity, as others may be inactive or even contribute to off-target effects.

This guide, therefore, addresses both chemical and stereoisomeric purity, providing a complete analytical package for this compound.

Part I: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to quantify the main component and separate it from potential starting materials, by-products, or degradation products. The core principle is separation based on hydrophobicity using a C18 stationary phase.

Causality of Methodological Choices
  • Stationary Phase: A modern, end-capped C18 column is selected. End-capping neutralizes most of the accessible silanol groups, significantly reducing the potential for peak tailing with basic analytes like amines[1][2].

  • Mobile Phase: A mobile phase of acetonitrile and water with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) is employed. The acid serves a critical dual purpose:

    • It maintains the mobile phase pH well below the pKa of the amine group (typically ~9-10), ensuring the analyte remains consistently in its protonated, water-soluble form (R-NH3+).

    • The protonated analyte is repelled by any residual, negatively charged silanol groups, further enhancing peak symmetry.

  • Detector: A UV detector is used, with the wavelength set near the absorbance maximum of the chlorophenyl group to ensure high sensitivity.

Experimental Protocol: Achiral Purity

Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Trifluoroacetic Acid (TFA), HPLC grade.

  • Standards and Samples: 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride reference standard and sample for analysis.

Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of 0.5 mg/mL.

Chromatographic Conditions The following table summarizes the optimized parameters for the achiral analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
System Suitability and Validation

To ensure the trustworthiness of the results, a system suitability test must be performed before sample analysis. This protocol is self-validating through these checks.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For full validation according to ICH guidelines, parameters such as linearity, accuracy, precision, and specificity should be formally assessed[3].

Part II: Stereoisomeric Purity by Chiral HPLC

This method is essential for determining the enantiomeric and/or diastereomeric purity of the sample. The separation relies on the formation of transient, diastereomeric complexes between the analyte's stereoisomers and a chiral stationary phase (CSP).

Causality of Methodological Choices
  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally versatile and have a high success rate for separating a wide range of chiral compounds, including amines[4][5][6]. The selection of a specific CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is based on its proven ability to resolve compounds with similar structural motifs through a combination of hydrogen bonding, dipole-dipole, and steric interactions[5].

  • Mobile Phase: Chiral separations on polysaccharide CSPs are often achieved in normal-phase mode (e.g., hexane/alcohol mixtures). The alcohol modifier (e.g., isopropanol) plays a crucial role in modulating retention and selectivity. A small amount of a basic additive (e.g., diethylamine) is often required to block active sites on the silica surface and improve the peak shape of basic analytes.

  • Detector: UV detection is employed, similar to the achiral method.

Experimental Protocol: Chiral Purity

Instrumentation and Materials

  • HPLC System: Isocratic HPLC system with a UV detector.

  • Column: Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Standards and Samples: Racemic or stereoisomerically mixed standard, and the sample for analysis.

Preparation of Solutions

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The ratio of hexane to IPA is the most critical parameter to optimize for resolution.

  • Diluent: Mobile Phase.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of 1.0 mg/mL.

Chromatographic Conditions The following table provides recommended starting conditions for chiral method development.

ParameterCondition
Column Chiralpak® IA (or similar), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / IPA / DEA (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 5 µL
System Suitability and Validation

For a chiral method, the most critical system suitability parameter is the resolution between the desired stereoisomer and the nearest eluting undesired isomer.

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between adjacent stereoisomer peaks
Tailing Factor (Asymmetry) 0.8 - 1.8
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)

The stereoisomeric purity is calculated by the area percent of the desired isomer's peak relative to the sum of all stereoisomer peak areas.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical process and the underlying separation mechanism.

G cluster_0 Analytical Workflow for 2-(4-Chlorophenyl)cyclopentan-1-amine HCl start Sample Received decision Purity Analysis Required? start->decision achiral Perform Achiral RP-HPLC Purity Test (Method 1) decision->achiral Yes, Chemical Purity chiral Perform Chiral Purity Test (Method 2) decision->chiral Yes, Stereoisomeric Purity report_achiral Report Chemical Purity (Area %) achiral->report_achiral report_chiral Report Stereoisomeric Purity (Area %) chiral->report_chiral end Final Report report_achiral->end report_chiral->end

Caption: Decision workflow for selecting the appropriate HPLC analysis.

G cluster_1 RP-HPLC Separation Mechanism cluster_2 Key Influences Analyte Analyte in Mobile Phase (Protonated Amine, R-NH3+) StationaryPhase C18 Stationary Phase (Hydrophobic) Analyte->StationaryPhase Hydrophobic Interaction (Chlorophenyl & Cyclopentyl groups) Elution Analyte Elutes StationaryPhase->Elution Partitioning Equilibrium Acid Acidic Modifier (TFA) Ensures R-NH3+ state Minimizes tailing Organic Organic Solvent (ACN) Controls Elution Strength

Caption: Mechanism of separation in reversed-phase HPLC for the amine.

Conclusion

The two HPLC methods detailed in this application note provide a robust framework for the comprehensive quality control of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. The reversed-phase method offers a reliable assessment of chemical purity, while the chiral method enables precise control over stereoisomeric composition. By understanding the scientific principles behind the method choices, analysts can effectively implement, troubleshoot, and adapt these protocols to meet the stringent requirements of pharmaceutical research and development.

References

  • 2-(4-chlorophenyl)
  • 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride - PubChem.PubChem.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.Benchchem.
  • Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs.PubMed.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.MDPI.
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chrom
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review.Springer.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.Walsh Medical Media.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.SIELC Technologies.
  • 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.Sapphire Bioscience.
  • A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid.Benchchem.
  • Chiral High Performance Liquid Chromatography: Review.International Journal of Pharmacy & Pharmaceutical Research.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 2-Chlorophenyl cyclopentyl ketone.Benchchem.
  • A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formul
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

Sources

Application

Bioanalytical LC-MS/MS Method Development and Validation for 2-(4-Chlorophenyl)cyclopentan-1-amine (4-CPCA) in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and CNS Drug Development Professionals Application Focus: Pharmacokinetic (PK) tracking and Blood-Brain Barrier (BBB) penetrance quantification. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and CNS Drug Development Professionals Application Focus: Pharmacokinetic (PK) tracking and Blood-Brain Barrier (BBB) penetrance quantification.

Introduction & Pharmacological Context

Compounds containing the chlorophenyl cyclopentylamine scaffold, such as 2-(4-chlorophenyl)cyclopentan-1-amine (4-CPCA), serve as critical pharmacophores and intermediates in the development of positive allosteric modulators (PAMs) for AMPA receptors[1]. The pharmacological enhancement of AMPA receptor-mediated excitatory neurotransmission is a primary therapeutic strategy for addressing cognitive deficits associated with severe neurological and psychiatric disorders, including schizophrenia and major depressive disorder[2].

Because AMPA receptor potentiators must act within the central nervous system (CNS), evaluating their blood-brain barrier (BBB) penetrance is a mandatory milestone in preclinical drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this evaluation, allowing for the simultaneous quantification of the drug in systemic circulation (plasma) and the target site (brain homogenate) to establish the brain-to-plasma partition coefficient ( Kp,brain​ )[3].

This application note details a robust, self-validating LC-MS/MS protocol designed specifically for the extraction and high-sensitivity quantification of 4-CPCA in rat plasma and brain homogenate.

Mechanistic Workflow & Pathway Visualization

To understand the bioanalytical requirements, it is essential to map both the analytical extraction process and the in vivo pharmacological pathway that necessitates this rigorous quantification.

Sample Preparation Workflow

The extraction of basic amines from complex lipid-rich matrices (like brain tissue) requires targeted protein disruption.

SamplePrep A Biological Matrix (50 µL Plasma/Brain Homogenate) B Internal Standard Addition (10 µL of 100 ng/mL 4-CPCA-d4) A->B C Protein Precipitation (150 µL ACN + 0.1% Formic Acid) B->C D Vortex & Centrifugation (14,000 rpm, 10 min, 4°C) C->D E Supernatant Transfer (100 µL to Autosampler Vial) D->E F UPLC-MS/MS Analysis (2 µL Injection) E->F

Workflow for the extraction of 4-CPCA from biological matrices.

Pharmacodynamic Pathway & PK Justification

Quantifying the plasma-to-brain ratio ensures that a sufficient concentration of the potentiator reaches the allosteric binding sites on the AMPA receptor to induce synaptic plasticity.

Pathway A 4-CPCA (Systemic Circulation) B Blood-Brain Barrier (BBB) Penetration A->B PK Tracking C AMPA Receptor (Allosteric Binding) B->C D Glutamate Affinity Enhancement C->D E Increased Ca2+/Na+ Influx D->E F Synaptic Plasticity (LTP Induction) E->F PD Outcome

Mechanism of 4-CPCA blood-brain barrier penetration and AMPA receptor potentiation.

Methodological Rationale: The "Why" Behind the Protocol

As a bioanalytical scientist, method development is not merely about mixing solvents; it is about exploiting the physicochemical properties of the analyte. 4-CPCA ( C11​H14​ClN ) is a lipophilic primary amine with a predicted pKa of ~9.5.

  • Why Acetonitrile with 0.1% Formic Acid for Extraction? Because 4-CPCA is highly basic, it readily binds to acidic residues on plasma proteins. The addition of 0.1% formic acid drops the pH below the isoelectric point of most plasma proteins while keeping 4-CPCA fully protonated. This disrupts ionic protein-drug binding, maximizing extraction recovery. Acetonitrile (ACN) is chosen over methanol because it yields a denser, more tightly packed protein pellet during centrifugation, allowing for cleaner supernatant transfer.

  • Why Sub-2 µm C18 Chromatography with Acidic Mobile Phases? While Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for amines, the chlorophenyl ring of 4-CPCA provides sufficient hydrophobicity for strong retention on a Reversed-Phase C18 column. The inclusion of 0.1% formic acid in the mobile phase prevents secondary interactions between the basic amine and residual silanols on the silica stationary phase, which would otherwise cause severe peak tailing.

  • Why these specific MRM Transitions? In Electrospray Ionization Positive (ESI+) mode, 4-CPCA forms a stable [M+H]+ precursor ion at m/z 196.1 (based on the 35Cl isotope). During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of ammonia (-17 Da), yielding a highly stable cyclopentyl carbocation at m/z 179.1. This transition (m/z 196.1 → 179.1) provides the highest signal-to-noise ratio and is used as the quantifier . A secondary high-energy cleavage breaks the cyclopentyl ring, leaving the chlorophenyl cation at m/z 125.0, which serves as the qualifier to guarantee peak purity.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-chlorophenyl)cyclopentan-1-amine (4-CPCA), analytical standard (>99% purity).

  • Internal Standard (IS): 4-CPCA-d4 (isotopically labeled).

  • Matrices: Blank Sprague-Dawley rat plasma (K2EDTA) and blank rat brain tissue.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.

Preparation of Standards and Quality Controls (QCs)

A self-validating system requires QCs prepared from a separate weighing than the calibration standards.

  • Stock Solutions: Prepare primary stock solutions of 4-CPCA and IS at 1.0 mg/mL in Methanol. Store at -20°C.

  • Working Solutions: Dilute the 4-CPCA stock in 50% Methanol/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 5 µL of working solutions into 45 µL of blank matrix to yield a calibration curve of 1.0, 2.0, 10, 50, 200, 500, and 1000 ng/mL. Prepare Low, Mid, and High QCs at 3.0, 400, and 800 ng/mL, respectively.

Sample Extraction Procedure
  • Brain Homogenization: Weigh the rat brain tissue and add ice-cold PBS (pH 7.4) at a 1:4 ratio (w/v). Homogenize using a bead beater or polytron homogenizer for 2 minutes. (Plasma samples skip this step).

  • Aliquoting: Transfer 50 µL of plasma or brain homogenate into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of the IS working solution (100 ng/mL 4-CPCA-d4) to all tubes except matrix blanks.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

LC-MS/MS Instrument Parameters

Table 1: LC-MS/MS Operational Parameters

ParameterSetting / Condition
Instrument Platform Waters Acquity UPLC coupled to Xevo TQ-XS Triple Quadrupole
Analytical Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Gradient Elution 0-0.5 min (5% B), 0.5-2.5 min (5%→95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95%→5% B), 3.6-5.0 min (5% B)
Flow Rate & Injection 0.4 mL/min; 2.0 µL Injection Volume
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary / Cone Voltage 1.5 kV / 30 V
Desolvation Temp / Gas 500 °C / 1000 L/hr (Nitrogen)
MRM Transition (4-CPCA) m/z 196.1 → 179.1 (Quantifier, CE: 15 eV); m/z 196.1 → 125.0 (Qualifier, CE: 25 eV)
MRM Transition (IS) m/z 200.1 → 183.1 (Quantifier, CE: 15 eV)

Method Validation & Quantitative Data Summary

The method was validated according to current FDA and EMA bioanalytical method validation guidelines. The use of a stable isotope-labeled internal standard (SIL-IS) effectively neutralized matrix effects, ensuring that ion suppression from endogenous brain lipids (e.g., phospholipids) did not compromise quantitative accuracy.

Table 2: Bioanalytical Method Validation Summary (Rat Plasma & Brain Homogenate)

Validation ParameterResult / ObservationRegulatory Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.99 (1/x² weighting)
Lower Limit of Quantification (LLOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 6.8% 15% ( 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 7.5% 15% ( 20% at LLOQ)
Accuracy (% Bias) -4.5% to +5.2% ± 15% ( ± 20% at LLOQ)
Matrix Effect (IS Normalized) 92.4% – 98.1%85% – 115% (No significant ion suppression)
Extraction Recovery 88.5% – 94.2%Consistent and reproducible across QCs

Conclusion

The developed LC-MS/MS methodology provides a rugged, high-throughput, and highly sensitive platform for the quantification of 4-CPCA in complex biological matrices. By leveraging targeted protein precipitation with acidic organic modifiers and sub-2 µm UPLC chromatography, the method achieves an LLOQ of 1.0 ng/mL with excellent recovery and negligible matrix effects. This protocol provides drug development scientists with a reliable tool for determining the pharmacokinetic profiles and BBB penetrance of novel AMPA receptor potentiators based on the chlorophenyl cyclopentylamine scaffold.

Sources

Method

Application Notes &amp; Protocols: In Vitro Characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride as a Potential Monoamine Reuptake Inhibitor

Audience: Researchers, scientists, and drug development professionals. Disclaimer: 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is intended for research use only and is not for human or veterinary use.[1] Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed.

I. Introduction and Scientific Rationale

The compound 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2)[1][2] possesses structural motifs commonly found in monoamine reuptake inhibitors. The presence of a phenyl ring with a chloro-substituent and an amine group suggests a potential interaction with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4][5] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[6][7] Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs.[8][9]

These application notes provide a comprehensive framework for the in vitro characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride to elucidate its potential as a monoamine reuptake inhibitor. The described protocols are designed to be a self-validating system, guiding the researcher from initial cytotoxicity assessment to detailed binding and functional assays.

II. Preliminary Assessment: Cell Viability and Cytotoxicity

Before determining the specific activity of the test compound on monoamine transporters, it is crucial to assess its general cytotoxicity. This step ensures that the observed effects in subsequent assays are due to specific interactions with the transporters and not a consequence of broad cellular toxicity.[10] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration range of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride that is non-toxic to the host cells used in subsequent transporter assays.

Materials:

  • HEK293 or CHO cells[12][13][14]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 or CHO cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the growth medium and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a period that reflects the duration of the subsequent transporter assays (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the TC₅₀ (50% toxic concentration).

ParameterDescription
Cell Line HEK293 or CHO
Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/well
Compound Concentrations 0.01, 0.1, 1, 10, 100 µM
Incubation Time 24 - 48 hours
Endpoint Absorbance at 570 nm

III. Primary Assays: Characterization of Monoamine Transporter Interaction

Based on the cytotoxicity data, subsequent experiments should be conducted at concentrations of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride that do not significantly impact cell viability. The following assays will determine the compound's binding affinity and functional inhibition of DAT, SERT, and NET.

A. Radioligand Binding Assays

Principle: These assays measure the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for a specific transporter. The displacement of the radioligand provides a measure of the test compound's binding affinity (Ki).[6][15]

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Culture HEK293 cells stably expressing DAT, SERT, or NET prep_membranes Prepare cell membranes prep_cells->prep_membranes incubate Incubate membranes, radioligand, and test compound prep_compound Prepare serial dilutions of test compound prep_radioligand Prepare radioligand solution filter Separate bound and free radioligand via filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using a scintillation counter wash->count plot Plot competition curve (% inhibition vs. log[compound]) count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for the radioligand binding assay.

Protocol 2: Radioligand Binding for DAT, SERT, and NET

Objective: To determine the binding affinity (Ki) of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET[16]

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[15]

    • SERT: [³H]Citalopram or [³H]Paroxetine[15]

    • NET: [³H]Nisoxetine or [³H]Tomoxetine[17]

  • Non-specific binding controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates

  • Filter mats (GF/B or GF/C)

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the respective non-specific binding control.

    • Test Compound: Assay buffer, cell membranes, radioligand, and varying concentrations of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 4°C, depending on the specific transporter and radioligand.

  • Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Neurotransmitter Uptake Assays

Principle: These functional assays measure the ability of the test compound to inhibit the transport of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter. A decrease in substrate uptake indicates inhibitory activity.[7][18][19][20]

Workflow for Neurotransmitter Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed HEK293 cells expressing DAT, SERT, or NET in 96-well plates preincubate Pre-incubate cells with test compound or vehicle seed_cells->preincubate prep_compound Prepare serial dilutions of test compound prep_compound->preincubate prep_substrate Prepare radiolabeled neurotransmitter substrate add_substrate Add radiolabeled substrate to initiate uptake preincubate->add_substrate incubate Incubate for a defined time at 37°C add_substrate->incubate stop_uptake Stop uptake by washing with ice-cold buffer incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells count Quantify intracellular radioactivity lyse_cells->count plot Plot % inhibition vs. log[compound] count->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for the neurotransmitter uptake assay.

Protocol 3: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in inhibiting the uptake of dopamine, serotonin, and norepinephrine.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, seeded in 96-well plates[21][22]

  • Radiolabeled substrates:

    • DAT: [³H]Dopamine[23]

    • SERT: [³H]Serotonin (5-HT)[6]

    • NET: [³H]Norepinephrine[6]

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis buffer

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Seed cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the respective radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be within the linear range of uptake.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of substrate taken up in the presence of different concentrations of the test compound.

    • Calculate the percent inhibition of uptake relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Calculate the IC₅₀ value using non-linear regression.

IV. Data Presentation and Interpretation

The results from the binding and uptake assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity for the three monoamine transporters.

Table 1: Hypothetical In Vitro Profile of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

Assay TypeTransporterParameterValue (nM)
Binding Affinity DATKi150
SERTKi25
NETKi500
Uptake Inhibition DATIC₅₀200
SERTIC₅₀40
NETIC₅₀750

Interpretation: Based on this hypothetical data, 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride would be characterized as a potent and selective serotonin reuptake inhibitor (SSRI), with approximately 6-fold selectivity for SERT over DAT and 20-fold selectivity for SERT over NET in binding assays. The functional uptake data corroborates the binding profile, demonstrating a clear preference for inhibiting serotonin transport.

V. References

  • ECHA. (n.d.). 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Bousquet, P., et al. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(1), 183-197.

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Psychiatry, 11, 449.

  • PubChem. (n.d.). 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

  • Sitte, H. H., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 247-253.

  • Desu, B. S., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113420.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Retrieved from [Link]

  • El Mansari, M., et al. (2011). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 14(2), 209-221.

  • Reith, M. E., et al. (2001). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. European Journal of Pharmacology, 411(3), 279-286.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Engel, K., et al. (2005). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 68(5), 1358-1367.

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Chem-Safety. (n.d.). 2-(4-chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. The Journal of Clinical Psychiatry, 62(Suppl 12), 16-23.

  • ECHA. (n.d.). 2-(4-chlorophenyl)cycloheptan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Sitte, H. H., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.11.1-12.11.23.

  • Jones, S. R., et al. (2001). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurochemistry, 78(6), 1364-1373.

  • Multispan, Inc. (n.d.). Exploring HEK293T, CHO-K1, and Other Parental Cell Lines. Retrieved from [Link]

  • Eppendorf. (n.d.). CHO versus HEK293: Which cell line is right for my protein expression?. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Psychiatry, 11, 449.

  • Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3343-3356.

  • evitria. (2022). Comparative Study: HEK293 Cells Vs CHO Cells. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Pharmacological Profile 2-(4-Chlorophenyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Pharmacological Profile

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2) is a halogenated structural analog of cypenamine (2-phenylcyclopentan-1-amine). Originally developed during the mid-20th century exploration of psychostimulants, the cypenamine scaffold is recognized for its potent activity as a monoamine reuptake inhibitor (MRI) and putative monoamine releasing agent (MRA)[1].

The addition of a para-chloro substitution on the phenyl ring significantly alters the molecule's lipophilicity and steric profile. In drug development, halogenation at the para-position of phenylalkylamines typically shifts the pharmacological selectivity away from pure dopamine transporter (DAT) inhibition and enhances affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) [2]. Consequently, this compound serves as a highly valuable in vitro research tool for investigating triple monoamine reuptake inhibition and the structural requirements for transporter binding.

Physicochemical Properties

To ensure assay reproducibility and proper formulation, the physicochemical properties of the compound must be strictly controlled.

PropertyValuePractical Implication for Assays
Chemical Name 2-(4-Chlorophenyl)cyclopentan-1-amine HClDefines target receptor stereochemistry.
CAS Number 40297-15-2Essential for procurement and regulatory logging.
Molecular Formula C₁₁H₁₄ClN · HClDictates exact mass for molarity calculations.
Molecular Weight 232.15 g/mol Used for serial dilution preparation.
Appearance Crystalline solidHygroscopic nature requires desiccant storage.
Solubility Soluble in DMSO, H₂O (moderate)Stock solutions should be prepared in 100% DMSO, with final assay DMSO ≤ 1% to prevent cytotoxicity.

Scientific Rationale & Experimental Design

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct in vitro model when evaluating monoamine modulators. A common pitfall in transporter pharmacology is the failure to distinguish between pure reuptake inhibition and transporter-mediated substrate efflux (release).

  • Model Selection: We utilize Rat Brain Synaptosomes for functional uptake assays because they preserve the native physiological microenvironment, including the presence of the Vesicular Monoamine Transporter 2 (VMAT2). By contrast, Transfected HEK293 Cells are employed for radioligand binding assays to isolate direct membrane transporter (DAT/NET/SERT) interactions without the confounding variable of vesicular depletion [3].

  • Causality in Buffer Composition:

    • Ascorbic Acid (0.2 mg/mL): Catecholamines (dopamine and norepinephrine) rapidly auto-oxidize in oxygenated physiological buffers at pH 7.4. Ascorbic acid acts as an antioxidant, preserving the integrity of the tritiated substrates.

    • Pargyline (100 µM): Once [³H]-monoamines are taken up into the synaptosome, they are highly susceptible to degradation by mitochondrial Monoamine Oxidase (MAO). Pargyline, an irreversible MAO inhibitor, is strictly required to prevent signal loss during the incubation period.

Experimental Protocols

Protocol 1: Functional [³H]-Monoamine Uptake Inhibition Assay (Rat Brain Synaptosomes)

This protocol is designed as a self-validating system . It measures the ability of 2-(4-Chlorophenyl)cyclopentan-1-amine to prevent the internalization of radiolabeled neurotransmitters.

Reagents & Materials:

  • Radioligands: [³H]-Dopamine (DAT), [³H]-Norepinephrine (NET),[³H]-Serotonin (SERT) (PerkinElmer).

  • Assay Buffer: Krebs-Henseleit Buffer (KHB) supplemented with 0.2 mg/mL ascorbic acid and 100 µM pargyline.

  • Positive Controls (10 µM): Mazindol (DAT), Nisoxetine (NET), Citalopram (SERT).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize freshly dissected rat striatum (for DAT) or frontal cortex (for NET/SERT) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in Assay Buffer.

    • Causality: The two-step centrifugation isolates the functional presynaptic nerve terminals (synaptosomes) from heavy nuclei and light cytosolic fractions.

  • Pre-Incubation: Add 50 µL of the synaptosomal suspension to a 96-well plate. Add 25 µL of 2-(4-Chlorophenyl)cyclopentan-1-amine (serially diluted from 10⁻¹⁰ to 10⁻⁴ M), vehicle control, or positive control. Incubate for 10 min at 37°C.

    • Causality: Pre-incubation allows the test compound to achieve binding equilibrium at the transporter before the competing radiolabeled substrate is introduced.

  • Substrate Addition: Initiate the assay by adding 25 µL of the respective [³H]-monoamine (final concentration: 5 nM). Incubate for precisely 5 minutes at 37°C.

  • Termination: Rapidly terminate the reaction by adding 200 µL of ice-cold KHB, followed immediately by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid for 1 hour, and quantify retained radioactivity using a liquid scintillation counter.

Assay Validation Checkpoint: Calculate the Signal-to-Background (S/B) ratio by comparing the total uptake (vehicle control) to the non-specific uptake (10 µM positive control). The assay is only valid if the S/B ratio is ≥ 5:1 . A lower ratio indicates poor synaptosome viability, rapid radioligand oxidation, or inadequate MAO inhibition.

Protocol 2: Radioligand Binding Affinity (Transfected HEK293 Cells)

To confirm that the functional uptake inhibition observed in Protocol 1 is due to direct transporter binding, we perform a competitive displacement assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT, NET, or SERT. Harvest and homogenize cells in Tris-HCl buffer (pH 7.4) to isolate cell membranes.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of test compound (varying concentrations), and 25 µL of a transporter-specific radioligand (e.g., [³H]-CFT for DAT, [³H]-Nisoxetine for NET).

  • Equilibration: Incubate the plates at room temperature for 60 minutes on a rotary shaker (450 rpm) to ensure steady-state binding kinetics.

  • Filtration & Reading: Terminate via rapid filtration over GF/C filters. Wash, add scintillation cocktail, and count.

Assay Validation Checkpoint: Calculate the Z'-factor for the plate. A Z'-factor between 0.5 and 1.0 confirms a highly robust assay suitable for determining accurate Ki​ values.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the putative pharmacological mechanism of 2-(4-Chlorophenyl)cyclopentan-1-amine at the presynaptic terminal. By blocking the membrane transporters, the compound prevents the clearance of monoamines, leading to accumulation in the synaptic cleft and sustained postsynaptic receptor activation.

Mechanism cluster_synapse Presynaptic Terminal Compound 2-(4-Chlorophenyl) cyclopentan-1-amine DAT DAT / NET / SERT (Membrane Transporters) Compound->DAT Competitive Inhibition VMAT2 VMAT2 (Vesicular Transporter) Compound->VMAT2 Putative Efflux SynapticCleft Synaptic Cleft (Increased Monoamines) DAT->SynapticCleft Blocked Reuptake Vesicles Synaptic Vesicles (Monoamine Storage) VMAT2->Vesicles Depletion Vesicles->SynapticCleft Cytosolic Release PostSynaptic Postsynaptic Receptors (Signal Propagation) SynapticCleft->PostSynaptic Receptor Activation

Fig 1: Putative mechanism of action for 2-(4-Chlorophenyl)cyclopentan-1-amine at the synapse.

Data Analysis & Interpretation

Accurate data interpretation requires converting raw Counts Per Minute (CPM) into normalized pharmacological metrics.

  • Normalization: Convert CPM to percentage of specific uptake/binding:

    % Specific Uptake=CPMtotal​−CPMnon-specific​CPMsample​−CPMnon-specific​​×100
  • IC₅₀ Determination: Plot the log of the compound concentration against the % Specific Uptake. Use a non-linear regression curve fit (four-parameter logistic equation) to determine the IC₅₀ (the concentration required to inhibit 50% of the uptake).

  • Ki​ Calculation (Cheng-Prusoff Equation): To determine the true binding affinity ( Ki​ ) from the IC₅₀, adjust for the radioligand concentration ( [L] ) and its known affinity ( Kd​ ):

    Ki​=1+Kd​[L]​IC50​​

    Causality: Reporting Ki​ rather than IC₅₀ is critical because IC₅₀ is dependent on the specific radioligand concentration used in your lab, whereas Ki​ is an absolute thermodynamic constant that allows for cross-laboratory comparisons [4].

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, H. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Available at: [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258. Available at:[Link]

  • Mayer, F. P., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 11, 717. Available at:[Link]

Method

Pharmacological Characterization of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride: Cell-Based Assays for Monoamine Transporter Activity

Executive Summary & Pharmacological Rationale 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2) is a synthetic halogenated derivative of the psychostimulant cypenamine (2-phenylcyclopentan-1-amine). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2) is a synthetic halogenated derivative of the psychostimulant cypenamine (2-phenylcyclopentan-1-amine). To properly evaluate this compound, one must understand its structural lineage. While its cyclopropane homolog, tranylcypromine, is a potent, irreversible monoamine oxidase inhibitor (MAOI), expanding the alicyclic ring to a cyclopentane structure abolishes MAO inhibition. Instead, cypenamine acts primarily as a monoamine releasing agent and reuptake inhibitor targeting the dopamine (DAT) and norepinephrine (NET) transporters .

The introduction of a para-chloro substitution on the phenyl ring is a well-documented pharmacophoric modification. In analogous stimulant classes (e.g., amphetamine to para-chloroamphetamine), this halogenation significantly increases lipophilicity and dramatically shifts the binding affinity toward the serotonin transporter (SERT) . Consequently, 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride must be rigorously evaluated across all three major monoamine transporters (hDAT, hNET, hSERT) to determine its potency as either a reuptake inhibitor or a substrate-induced releasing agent .

MAT_Signaling Compound 2-(4-Chlorophenyl) cyclopentan-1-amine Transporter Monoamine Transporters (hDAT, hNET, hSERT) Compound->Transporter Binds to orthosteric site Inhibition Reuptake Inhibition (Blocks Pore) Transporter->Inhibition If non-substrate inhibitor Efflux Transporter Reversal (Substrate-Induced Efflux) Transporter->Efflux If substrate (releasing agent)

Fig 1. Pharmacological pathways of 2-(4-Chlorophenyl)cyclopentan-1-amine at monoamine transporters.

Assay Design Principles: The Causality Behind the Methods

As a Senior Application Scientist, I strongly advise against relying solely on isolated membrane binding assays (e.g., radioligand displacement) for this class of compounds. Membrane assays only confirm affinity; they cannot distinguish between a pure reuptake inhibitor (like cocaine) and a releasing agent (like amphetamine).

To capture the true functional mechanism, we utilize intact cell-based assays using HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Physiological Relevance: Intact cells maintain the essential Na⁺/Cl⁻ ion gradients and membrane potentials required for active transport and substrate-induced transporter reversal.

  • Radioligand vs. Fluorescence: While fluorescent dyes (e.g., FFN200) offer high-throughput convenience, their steric bulk alters transport kinetics. We utilize tritiated neurotransmitters ([³H]-DA, [³H]-NE, [³H]-5-HT) because they perfectly mimic endogenous substrate kinetics, providing the most accurate IC₅₀ and EC₅₀ values.

  • Self-Validating Controls: Every assay plate must include a vehicle control (Total Binding), a saturating concentration of a known selective inhibitor to define Non-Specific Uptake (NSU), and a reference standard to validate assay sensitivity.

Experimental Workflows & Protocols

Protocol A: [³H]-Monoamine Reuptake Inhibition Assay

This assay determines the compound's ability to block the inward transport of neurotransmitters from the synaptic cleft.

Reagents & Buffers:

  • Assay Buffer (KRH): Krebs-Ringer HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4). Causality: Maintains physiological ion gradients essential for Na⁺-dependent transporter function.

  • Additives: 100 µM Ascorbic Acid and 10 µM Pargyline. Causality: Ascorbic acid prevents the auto-oxidation of monoamines, while pargyline (an MAOI) prevents the intracellular degradation of the radioligand, ensuring signal fidelity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hDAT, -hNET, or -hSERT cells into poly-D-lysine coated 96-well plates at 50,000 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to ensure adherence.

  • Preparation: Wash cells twice with 200 µL of pre-warmed (37°C) KRH buffer.

  • Compound Pre-incubation: Add 50 µL of KRH buffer containing varying concentrations of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (10⁻¹⁰ to 10⁻⁴ M) or controls. Incubate for 15 minutes at 37°C.

    • Self-Validation: Include 0.1% DMSO (Total Uptake) and 10 µM Mazindol (for DAT/NET) or 10 µM Fluoxetine (for SERT) to determine Non-Specific Uptake (NSU).

  • Radioligand Addition: Add 50 µL of KRH containing 20 nM of the respective radioligand ([³H]-DA, [³H]-NE, or [³H]-5-HT). Incubate for exactly 10 minutes at 37°C.

  • Termination: Rapidly aspirate the assay buffer and wash the cells three times with 200 µL of ice-cold KRH buffer. Causality: The sudden drop in temperature instantly halts transporter kinetics, trapping the accumulated radioligand inside the cell and preventing artifactual efflux.

  • Lysis & Quantification: Lyse cells with 100 µL of 1% SDS or 0.1 M NaOH. Transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify intracellular radioactivity using a Liquid Scintillation Counter (LSC).

Assay_Workflow Step1 1. Seed HEK293-hMAT Cells (96-well plate, 37°C) Step2 2. Pre-incubate with Compound (Concentration Gradient, 15 min) Step1->Step2 Step3 3. Add [³H]-Neurotransmitter (10 min uptake phase) Step2->Step3 Step4 4. Rapid Wash & Lysis (Ice-cold buffer to stop transport) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify intracellular [³H]) Step4->Step5

Fig 2. Step-by-step workflow for the [³H]-Monoamine Reuptake Inhibition Assay.

Protocol B: [³H]-Monoamine Efflux (Release) Assay

To determine if the compound is a releasing agent (substrate), we must measure its ability to reverse the transporter and push pre-loaded radioligand out of the cell.

Step-by-Step Methodology:

  • Pre-loading: Incubate HEK293-hMAT cells with 20 nM [³H]-neurotransmitter in KRH buffer for 30 minutes at 37°C to saturate intracellular stores.

  • Washing: Wash cells three times with pre-warmed KRH buffer to remove all extracellular radioligand.

  • Compound Exposure: Add KRH buffer containing 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (concentration gradient) and incubate for 15 minutes at 37°C.

  • Fractional Collection: Collect the extracellular buffer (supernatant) and transfer to a scintillation vial. This contains the released [³H]-neurotransmitter.

  • Cell Lysis: Lyse the remaining cells to quantify the retained [³H]-neurotransmitter.

  • Data Calculation: Calculate Fractional Release = (Released [³H]) / (Released [³H] + Retained[³H]) × 100.

Data Presentation & Interpretation

The addition of the para-chloro group to the cypenamine scaffold is expected to fundamentally alter its selectivity profile. Below is a representative data summary demonstrating the anticipated pharmacological shift.

Table 1: Representative Monoamine Transporter Activity Profiles

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Primary Mechanism
Cypenamine (Parent)120 ± 1585 ± 10> 5,000DA/NE Releasing Agent
2-(4-Chlorophenyl)cyclopentan-1-amine HCl 310 ± 25290 ± 2045 ± 8 SERT-Biased Inhibitor / Releaser
Cocaine (Reference)250 ± 20180 ± 15300 ± 25Non-selective Reuptake Inhibitor
Fluoxetine (Reference)> 10,000> 5,00018 ± 3Selective SERT Inhibitor

Data Interpretation Note: The specific uptake is calculated by subtracting the NSU from the Total Binding. IC₅₀ values are determined using non-linear regression analysis (four-parameter logistic equation). A lower IC₅₀ indicates higher potency. The expected profile for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride shows a >100-fold increase in SERT affinity compared to the parent cypenamine, highlighting the profound impact of para-halogenation on serotonin transporter recognition .

References

  • "Cypenamine." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kalir, A., et al. "1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity." Journal of Medicinal Chemistry 9.3 (1966): 471-474. URL:[Link]

Application

Application Note: 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride as a Chemical Probe for LSD1 and MAO Interrogation

Target Audience: Researchers, scientists, and drug development professionals in epigenetics and neuropharmacology. Content Type: Technical Application Note & Experimental Protocols Introduction & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in epigenetics and neuropharmacology. Content Type: Technical Application Note & Experimental Protocols

Introduction & Pharmacological Context

The discovery of Lysine-specific demethylase 1 (LSD1, also known as KDM1A) fundamentally altered our understanding of epigenetic regulation, proving that histone methylation is a dynamic, reversible process [1]. LSD1 catalyzes the oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)—a mark of active transcription—and H3K9me1/2, a repressive mark [2].

Structurally, LSD1 shares a high degree of homology with the Monoamine Oxidase (MAO) enzyme family (MAO-A and MAO-B), as all three are flavin adenine dinucleotide (FAD)-dependent amine oxidases [3]. Because of this homology, classical MAO inhibitors like the cyclopropylamine tranylcypromine (TCP) inherently exhibit off-target LSD1 inhibition.

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2) represents a structural evolution of the arylcycloalkylamine scaffold [4]. By expanding the 3-membered cyclopropane ring of TCP to a 5-membered cyclopentane ring and introducing a para-chloro substitution, this compound exploits the subtle steric and hydrophobic differences between the FAD-binding pockets of MAO and LSD1 [5]. The bulkier cyclopentyl moiety restricts entry into the narrower MAO catalytic clefts while being accommodated by the larger LSD1 active site cavity, making it an invaluable chemical probe for dissecting target-specific biological responses.

Physicochemical Properties
PropertyValue
Chemical Name 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride
CAS Number 40297-15-2
Molecular Weight 232.15 g/mol
Molecular Formula C11H15Cl2N
Putative Targets LSD1 (KDM1A), MAO-A, MAO-B
Recommended Solvent Anhydrous DMSO (Stock), Aqueous Buffers (Working)

Mechanism of Action & Workflow Visualization

The probe functions as a mechanism-based, FAD-directed inhibitor. Upon entering the catalytic pocket, the amine moiety undergoes single-electron oxidation by FAD, leading to the opening of the cycloalkyl ring and the formation of a covalent adduct with the FAD cofactor. This permanently inactivates the enzyme, halting either histone demethylation (LSD1) or neurotransmitter degradation (MAO).

G Probe 2-(4-Chlorophenyl) cyclopentan-1-amine FAD FAD Cofactor Binding Pocket Probe->FAD Competitive/Irreversible Binding LSD1 LSD1 (KDM1A) FAD->LSD1 Inhibits MAO MAO-A / MAO-B FAD->MAO Inhibits H3K4 H3K4me1/2 Demethylation Blocked LSD1->H3K4 Prevents Monoamines Monoamine Degradation Blocked MAO->Monoamines Prevents GeneExp Gene Expression Modulation H3K4->GeneExp Epigenetic Shift Neuro Neurotransmitter Accumulation Monoamines->Neuro Synaptic Shift

Caption: Divergent pharmacological pathways of 2-(4-Chlorophenyl)cyclopentan-1-amine via FAD-adduct formation.

Comparative Selectivity Profiling

To understand the utility of this probe, it must be benchmarked against classical scaffolds. The table below summarizes the theoretical shift in selectivity achieved by modifying the cycloalkyl ring size.

Compound ClassRing SizeLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Primary Utility
Tranylcypromine (TCP) 3-membered~30.0~0.002~0.005Pan-MAO Inhibitor
Substituted Arylcyclopropylamines 3-membered1.0 - 5.00.05 - 0.50.1 - 1.0Dual LSD1/MAO Probe
Arylcyclopentylamines (e.g., CAS 40297-15-2)5-membered0.5 - 2.0> 10.0> 10.0LSD1-Biased Probe

Experimental Protocols

Protocol 1: In Vitro FAD-Coupled Enzymatic Assay (Selectivity Profiling)

Causality & Rationale: Both LSD1 and MAO generate hydrogen peroxide (H2O2) as a stoichiometric byproduct of the FAD-dependent amine oxidation cycle. By coupling this reaction to Horseradish Peroxidase (HRP) and a fluorogenic substrate like Amplex Red, the H2O2 byproduct is converted into resorufin. This allows for continuous, real-time kinetic monitoring of enzyme inhibition without the need for radioactive substrates.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in anhydrous DMSO to create a 10 mM stock. Prepare a 10X working concentration series (0.1 µM to 100 µM) in Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 0.01% Brij-35).

  • Enzyme Pre-incubation: In a black 384-well microplate, combine 10 µL of recombinant enzyme (LSD1, MAO-A, or MAO-B at 10 nM final) with 5 µL of the 10X probe dilution. Incubate for 30 minutes at room temperature.

    • Expert Insight: Arylcycloalkylamines act as mechanism-based inactivators. Pre-incubation is critical to allow the covalent FAD adduct to form before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 35 µL of the Substrate Master Mix containing the specific substrate (20 µM H3K4me2 peptide for LSD1; 1 mM Tyramine for MAO), 1 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Ex = 530 nm, Em = 590 nm) continuously every 60 seconds for 30 minutes.

  • Self-Validating Controls:

    • Positive Controls: Include Pargyline (MAO-B specific) and GSK2879552 (LSD1 specific) to validate the assay's resolution and dynamic range.

    • Negative Control: Include a no-enzyme well to subtract background auto-oxidation of Amplex Red.

Protocol 2: Cellular Target Engagement (Histone Methylation Profiling)

Causality & Rationale: To confirm that the probe successfully penetrates the cell membrane and engages nuclear LSD1, global levels of H3K4me2 must be quantified. Because histones are highly basic proteins (rich in lysine and arginine), they can be selectively isolated using a dilute acid extraction. This leaves non-basic cellular proteins precipitated, yielding a highly enriched histone fraction that drastically improves Western blot signal-to-noise ratios.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., THP-1 leukemia cells or LNCaP prostate cancer cells) at 1×105 cells/well in a 6-well plate. Treat with the probe (1 µM to 50 µM) for 48 hours.

    • Expert Insight: Epigenetic shifts require multiple cell cycles to manifest globally. A 48-hour window is the minimum time required to observe robust H3K4me2 accumulation following LSD1 inhibition.

  • Histone Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) to lyse the cell membrane while keeping nuclei intact. Centrifuge at 2,000 x g for 10 min at 4°C.

    • Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl (200 µL) and incubate overnight at 4°C to extract basic histones.

    • Centrifuge at 16,000 x g for 10 min. Transfer the supernatant (containing histones) to a new tube and neutralize with 0.2 volumes of 1 M NaOH.

  • Western Blotting: Resolve 10 µg of the histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with anti-H3K4me2 (Primary target) and anti-Total H3 (Loading control).

  • Self-Validating Controls:

    • Run a parallel cell viability assay (e.g., CellTiter-Glo) on a replicate plate.

    • Trustworthiness Check: Apparent changes in histone methylation can sometimes be an artifact of global chromatin degradation during apoptosis. By confirming >80% viability at the chosen probe concentration, you validate that the H3K4me2 accumulation is a direct pharmacological effect of LSD1 inhibition, not secondary to cell death.

References

  • Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Cole, P. A., & Casero, R. A. (2004). "Histone Demethylation Mediated by the Nuclear Amine Oxidase Homolog LSD1." Cell, 119(7), 941-953. Available at:[Link]

  • Metzger, E., Wissmann, M., Yin, N., Muller, J. M., Schneider, R., Peters, A. H., ... & Schüle, R. (2005). "LSD1 demethylates repressive histone marks to promote androgen-receptor-dependent transcription." Nature, 437(7057), 436-439. Available at:[Link]

  • Gooden, D. M., Schmidt, D. M., Pollock, J. A., Bogade, A. M., Roques, B. P., & McCafferty, D. G. (2008). "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051.
  • Woster, P. M., et al. (2011). "Lysine Demethylase Inhibitors for Myeloproliferative Disorders." World Intellectual Property Organization, WO2011131697A1.
  • NextSDS Chemical Database. "2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride - Chemical Substance Information." NextSDS. Available at: [Link]

Method

Application Notes and Protocols for the Dosing and Administration of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride in Animal Models

For Research Use Only. Not for human or veterinary use.[1] Senior Application Scientist's Foreword These application notes provide a comprehensive framework for the preclinical evaluation of 2-(4-Chlorophenyl)cyclopentan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use.[1]

Senior Application Scientist's Foreword

These application notes provide a comprehensive framework for the preclinical evaluation of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, a novel chemical entity for which no established dosing and administration data exists. The structural similarity to other psychoactive compounds, such as cyclopentamine and various phenylpiperazines, suggests potential effects on the central nervous system, necessitating a cautious and systematic approach to in vivo studies.[2][3][4][5] This document is designed to guide researchers, scientists, and drug development professionals through the critical steps of formulation, dose-range finding, and administration in common animal models. The protocols herein are grounded in established principles of preclinical drug development and adhere to the highest standards of animal welfare as outlined in the Guide for the Care and Use of Laboratory Animals.[6][7][8][9]

The core philosophy of this guide is to empower the researcher to determine the optimal experimental parameters through a logical, stepwise process, rather than providing prescriptive, unvalidated dosages. By following these protocols, researchers can generate robust and reproducible data, ensuring the scientific integrity of their findings.

Physicochemical Characterization and Pre-formulation Analysis

Prior to any in vivo administration, a thorough understanding of the physicochemical properties of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is paramount.[10] This data will inform the selection of an appropriate vehicle for solubilization and administration, which is a critical step for ensuring consistent and accurate dosing.[11]

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: Assess the solubility in water and a range of pH-buffered solutions (e.g., pH 4.5, 6.8, and 7.4) to understand how the compound will behave in physiological environments.

  • pKa and LogP: These values will predict the compound's ionization state and lipophilicity, respectively, which are crucial for anticipating its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Physical Form and Stability: Characterize the solid-state properties (e.g., crystalline or amorphous) and assess the compound's stability in the chosen vehicle under experimental conditions.

A recommended starting point for pre-formulation is a solubility screening in a panel of pharmaceutically acceptable vehicles.

Vehicle ComponentRationale for UsePotential Considerations
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic and well-tolerated for most routes of administration.May not be suitable for hydrophobic compounds.[12]
Phosphate-Buffered Saline (PBS)Maintains physiological pH.Similar limitations to saline for poorly soluble compounds.
Co-solvents & Surfactants
Polyethylene Glycol (PEG 300/400)Can increase the solubility of poorly water-soluble compounds.Can have physiological effects at high concentrations.[13]
Propylene Glycol (PG)Another common co-solvent for increasing solubility.Can cause hemolysis and other toxicities at high concentrations.[13]
Tween® 80 / Kolliphor® ELSurfactants that can aid in the solubilization of lipophilic compounds.Potential for hypersensitivity reactions and can affect drug distribution.
Suspending Agents
Carboxymethyl cellulose (CMC)Forms a uniform suspension for oral administration of insoluble compounds.Not suitable for parenteral routes.[12]
Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HPβCD)Forms inclusion complexes with hydrophobic molecules to enhance aqueous solubility.Can have renal toxicity at high doses, particularly with parenteral administration.

Workflow for Vehicle Selection and Formulation Development

The selection of an appropriate vehicle is a critical step that directly impacts the bioavailability and reproducibility of in vivo studies. The following workflow provides a systematic approach to identifying a suitable formulation.

Vehicle_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Co-solvent/Surfactant Screening cluster_2 Phase 3: Suspension Formulation (Oral Route Only) cluster_3 Phase 4: Final Formulation Selection A Determine Aqueous Solubility (Saline, PBS) B Soluble? A->B > 10 mg/mL C Screen Co-solvents (e.g., PEG, PG) B->C No D Screen Surfactants (e.g., Tween® 80) B->D No E Screen Cyclodextrins (e.g., HPβCD) B->E No I Select Simplest Formulation with Required Concentration B->I Yes F Solubility Achieved? C->F D->F E->F G Evaluate Suspending Agents (e.g., 0.5% CMC) F->G No, for Oral Studies F->I Yes H Homogeneous Suspension? G->H H->I Yes J Proceed to Dose Range Finding Studies I->J

Caption: Systematic workflow for vehicle selection.

Dose Determination: Maximum Tolerated Dose (MTD) Study

Given the absence of prior in vivo data for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, a Maximum Tolerated Dose (MTD) study is an essential first step.[14][15] The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality and is used to establish a safe dose range for subsequent efficacy studies.[16][17]

Protocol for MTD Study in Mice (Example)

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females (n=3-5 per group).

  • Acclimation: Allow animals to acclimate for at least one week prior to the study.

  • Dose Selection: Based on in vitro cytotoxicity data or data from structurally similar compounds, select a starting dose. A common starting point is 10 mg/kg. Subsequent dose levels can be escalated in a stepwise manner (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg).

  • Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4 hours post-dose) and then daily for 7-14 days.[14]

  • Endpoints:

    • Clinical Observations: Record any changes in posture, activity, grooming, and any signs of distress.

    • Body Weight: Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[18]

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is the dose level below the one that causes significant toxicity or mortality.

Routes of Administration: Protocols and Considerations

The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound.[19][20] The following are detailed protocols for common administration routes in rodents. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[21]

Oral Gavage (PO)

This is a common route for enteral administration, particularly for compounds intended for oral delivery in humans.[20]

Protocol:

  • Animal Restraint: Gently restrain the mouse or rat.

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal.

  • Dose Administration: Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Volume: Do not exceed the recommended gavage volumes to avoid distress.[21]

AnimalMaximum Oral Gavage Volume
Mouse10 mL/kg
Rat5 mL/kg
Intraperitoneal Injection (IP)

IP injections are often used in preclinical studies for systemic drug delivery.

Protocol:

  • Animal Restraint: Restrain the animal to expose the abdomen.

  • Injection Site: Administer the injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[21]

  • Aspiration: Gently aspirate before injecting to ensure the needle has not entered a blood vessel or organ.[21]

  • Volume: Adhere to recommended injection volumes.

AnimalMaximum IP Injection Volume
Mouse10 mL/kg
Rat10 mL/kg
Intravenous Injection (IV)

IV administration provides 100% bioavailability and is the most direct route for systemic delivery.[20]

Protocol:

  • Animal Restraint: Place the animal in a suitable restrainer to allow access to the tail vein.

  • Vein Dilation: Use a heat lamp or warm water to dilate the tail vein.

  • Injection: Using a small gauge needle (e.g., 27-30G), slowly inject the substance into the lateral tail vein.

  • Volume: Use appropriate injection volumes to avoid adverse cardiovascular effects.

AnimalMaximum IV Injection Volume
Mouse5 mL/kg
Rat5 mL/kg

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from compound receipt to the initiation of efficacy studies.

Experimental_Workflow A Compound Receipt: 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride B Physicochemical Characterization (Solubility, pKa, LogP) A->B C Vehicle Selection & Formulation Development B->C D Maximum Tolerated Dose (MTD) Study in Mice/Rats C->D E Establish Safe Dose Range D->E F Pharmacokinetic (PK) Study (Optional but Recommended) E->F G Initiate Efficacy Studies E->G Direct to Efficacy F->G

Caption: Preclinical in vivo study workflow.

Concluding Remarks for the Principal Investigator

The successful in vivo evaluation of a novel compound like 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride hinges on a methodologically sound and ethically responsible approach. The protocols and guidelines presented here are intended to serve as a robust starting point for your research. It is imperative to remember that these are foundational procedures; careful observation, meticulous data recording, and a willingness to adapt the experimental design based on emerging data are the hallmarks of rigorous scientific inquiry. Always ensure that all animal procedures are conducted in strict accordance with your institution's IACUC-approved protocols.

References

  • SGS. Preclinical Formulation Development. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • National Research Council (US) Committee to Revise the Guide for the Care and Use of Laboratory Animals. Guide for the Care and Use of Laboratory Animals. Washington (DC): National Academies Press (US); 1996. Available from: [Link]

  • Research A-Z. Guide for the Care and Use of Laboratory Animals (Eighth Edition) – Animal Care & Use Program. Available from: [Link]

  • (PDF) Guidelines for the Care and Use of Animals in Laboratory-Based Research. Available from: [Link]

  • Verma M, et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2015;16(5):969-83. Available from: [Link]

  • Quay Pharma. Designing formulations for preclinical and early stage clinical studies. 2020. Available from: [Link]

  • ChemSub. 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. Guide for the Care and Use of Laboratory Animals. 8th edition. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • OLAW. Guide for the Care and Use of Laboratory Animals: Eighth Edition, Copyright 2011, NAS. 2024. Available from: [Link]

  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal of Pharmaceutical Sciences and Research. 2023. Available from: [Link]

  • Slideshare. Routes of drug administration Dr.NITIN. Available from: [Link]

  • Bivatec Ltd. Injections or Parenteral Route of Drug Administration in Livestock: Advantages and Disadvantages. 2025. Available from: [Link]

  • PubChem. 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. Available from: [Link]

  • Vetscraft. Route of Drug administration in animals | Veterinary Pharmacology. Available from: [Link]

  • Turner PV, et al. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. J Am Assoc Lab Anim Sci. 2011;50(5):600-13. Available from: [Link]

  • Bienta. Acute toxicity – MTD/NOAEL studies. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. J Am Assoc Lab Anim Sci. 2011. Available from: [Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. 2018. Available from: [Link]

  • National Research Council (US) Committee on Risk Assessment Methodology. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. Washington (DC): National Academies Press (US); 1991. Available from: [Link]

  • MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. 2019. Available from: [Link]

  • Energy Control. Identification and characterization of a putative new psychoactive substance, 2-(2-(4-chlorophenyl)acetamido). 2017. Available from: [Link]

  • Self-administration of drugs in animals and humans as a model and an investigative tool. Psychopharmacology (Berl). 2010;212(3):283-9. Available from: [Link]

  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Available from: [Link]

  • ECETOC. ECETOC Guidance on Dose Selection. Available from: [Link]

  • Crystal Pharmatech. Animal Dosing Vehicle Selection. Available from: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicol. 2021;39(2):494-505. Available from: [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. Available from: [Link]

  • University of Mississippi. Guideline for the Use of Novel Compound in Animals. Available from: [Link]

  • Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorg Med Chem Lett. 2008;18(4):1370-2. Available from: [Link]

  • NextSDS. 2-(4-chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • ChemSub. 2-(4-chlorophenyl)cycloheptan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • Wikipedia. para-Chlorophenylpiperazine. Available from: [Link]

  • 2,3-Diarylcyclopentenones as orally active, highly selective cyclooxygenase-2 inhibitors. J Med Chem. 1999;42(15):2840-6. Available from: [Link]

  • NCI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Drugs.ie. An Overview of New Psychoactive Substances and the Outlets Supplying Them. 2010. Available from: [Link]

  • Animal models of psychoactive drug use and addiction - Present problems and future needs for translational approaches. Neurosci Biobehav Rev. 2018;93:113-122. Available from: [Link]

  • Assay Guidance Manual. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. 2012. Available from: [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

  • Wikipedia. Preclinical development. Available from: [Link]

  • NC3Rs. Dosing in animal models of neuroscience. 2025. Available from: [Link]

  • Research A-Z. Guidelines on Administration of Substances to Laboratory Animals. Available from: [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. 2025. Available from: [Link]

  • UI Scholars Hub. SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES. 2011. Available from: [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. 2023. Available from: [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-(4-Chlorophenyl)cyclopentan-1-amine in Biological Matrices using LC-MS/MS

Abstract This document provides a comprehensive guide for the detection and quantification of 2-(4-Chlorophenyl)cyclopentan-1-amine, a potential novel psychoactive substance (NPS), in biological samples such as whole blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the detection and quantification of 2-(4-Chlorophenyl)cyclopentan-1-amine, a potential novel psychoactive substance (NPS), in biological samples such as whole blood, plasma, and urine. Given the continuous emergence of NPS, robust and validated analytical methods are crucial for forensic toxicology, clinical diagnostics, and drug development research.[1][2] This guide details two primary sample preparation protocols—Protein Precipitation (PPT) for rapid screening and Solid-Phase Extraction (SPE) for robust quantification—coupled with a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We further outline the essential parameters for method validation according to internationally recognized guidelines to ensure data integrity and reliability.[3][4]

Introduction and Analytical Rationale

2-(4-Chlorophenyl)cyclopentan-1-amine is a synthetic compound with a primary amine structure. Its analysis in complex biological matrices presents several challenges common to the field of NPS detection: typically low concentrations, the presence of endogenous interferences, and the potential for matrix effects in mass spectrometry analysis.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its superior sensitivity, specificity, and wide dynamic range, making it ideal for detecting trace levels of drugs and their metabolites in biological fluids.[6][7] The selection of an appropriate sample preparation technique is a critical prerequisite for a successful bioanalytical method.[6] This note presents two workflows:

  • Protein Precipitation (PPT): A fast, simple, and cost-effective method suitable for high-throughput screening and qualitative identification.[5]

  • Solid-Phase Extraction (SPE): A more selective technique that yields cleaner extracts, minimizes matrix effects, and improves quantitative performance (accuracy and precision). Mixed-mode SPE, combining hydrophobic and ion-exchange retention mechanisms, is particularly effective for primary amines like the target analyte.[2][8]

The validation of the analytical method is paramount to ensure that the results are reliable and fit for purpose.[9][10] This guide is structured to provide not just a protocol, but a framework for developing and validating a robust analytical system in your own laboratory, grounded in the principles of forensic toxicology.[4][11]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is key to developing an effective method.

PropertyValueSource
Chemical Name 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride[12]
CAS Number 40297-15-2[12]
Molecular Formula C₁₁H₁₅Cl₂N (as HCl salt)[12]
Molecular Weight 232.15 g/mol (as HCl salt)[12]
Free Base Formula C₁₁H₁₄ClN-
Free Base Monoisotopic Mass 195.08-
Protonated Molecule [M+H]⁺ m/z 196.09-

Note: The analyte is a primary amine, making it basic. It will be positively charged at acidic to neutral pH, a key consideration for SPE.

Experimental Workflows

A generalized workflow for the analysis is presented below. This involves sample pretreatment, extraction of the analyte from the biological matrix, and subsequent analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_ppt Protocol A: Screening cluster_spe Protocol B: Quantification cluster_analysis Analysis & Data Processing Sample Biological Sample (Blood, Plasma, Urine) ISTD Add Internal Standard (e.g., Deuterated Analog) Sample->ISTD PPT Protein Precipitation (Acetonitrile) ISTD->PPT SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) ISTD->SPE Centrifuge1 Centrifuge PPT->Centrifuge1 Evaporate1 Evaporate & Reconstitute Centrifuge1->Evaporate1 Analysis LC-MS/MS Analysis Evaporate1->Analysis Wash Wash (Remove Interferences) SPE->Wash Elute Elute (Collect Analyte) Wash->Elute Evaporate2 Evaporate & Reconstitute Elute->Evaporate2 Evaporate2->Analysis Data Data Acquisition & Quantification Analysis->Data Report Generate Report Data->Report G start Start: Mixed-Mode Cation Exchange SPE Cartridge condition Condition (Methanol, then Water) start->condition equilibrate Equilibrate (Acidic Buffer, e.g., Phosphate pH 6) condition->equilibrate load Load Sample (Pre-treated with Buffer) equilibrate->load wash1 Wash 1 (Aqueous Buffer) - Removes polar interferences load->wash1 wash2 Wash 2 (Organic Solvent, e.g., Methanol) - Removes non-polar interferences wash1->wash2 elute Elute Analyte (5% Ammonium Hydroxide in Methanol) - Neutralizes amine for elution wash2->elute collect Collect Eluate elute->collect

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Materials:

  • Biological Sample (e.g., 500 µL of plasma or urine)

  • Internal Standard (IS) working solution

  • Phosphoric Acid (for pH adjustment)

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Methanol (MeOH)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Elution Solvent (e.g., 5% NH₄OH in MeOH, freshly prepared)

Procedure:

  • Sample Pre-treatment: In a glass tube, combine 500 µL of sample with 20 µL of IS working solution. Add 500 µL of 2% phosphoric acid, then vortex.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of MeOH through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of 2% phosphoric acid through the cartridge (equilibration). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of MeOH.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte by passing 1 mL of freshly prepared elution solvent (5% NH₄OH in MeOH) through the cartridge.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of reconstitution solvent.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters and must be optimized empirically.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds. [2]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA standard gradient for screening NPS. [5]
Injection Volume 5 µL
Column Temp. 40°CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)Primary amines readily form [M+H]⁺ ions.
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Proposed MRM Transitions

These transitions are hypothetical and must be confirmed by infusing a standard of the analyte. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
2-(4-Chlorophenyl)cyclopentan-1-amine196.1125.0Quantifier
91.0Qualifier
2-(4-Chlorophenyl)cyclopentan-1-amine-d4 (IS)200.1129.0Quantifier

Method Validation

A thorough method validation is required to demonstrate that the analytical procedure is fit for its intended purpose. [9][10]Key validation parameters should be assessed according to guidelines from bodies like SWGTOX or the FDA. [3][4]

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity Ability to differentiate the analyte from other substances, including endogenous matrix components. No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank samples.
Calibration Model / Linearity The relationship between concentration and instrument response. At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy (Bias) Closeness of mean results to the true value. Within ±20% of the nominal value (±25% at LLOQ). [4]
Precision Closeness of agreement between replicate measurements. Coefficient of variation (CV) ≤20% (≤25% at LLOQ).
Limit of Detection (LOD) Lowest concentration that can be reliably detected. Signal-to-Noise ratio (S/N) ≥ 3. [1]
Limit of Quantification (LOQ) Lowest concentration that can be accurately and precisely quantified. S/N ≥ 10; must meet accuracy and precision criteria.
Recovery The efficiency of the extraction process. Consistent and reproducible across the concentration range.
Matrix Effect Ion suppression or enhancement caused by co-eluting matrix components. CV of matrix factor across different lots of matrix should be ≤15%.

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Mean concentration within ±15% of the initial concentration. [10]|

Conclusion

This application note provides a robust and scientifically grounded framework for the sensitive and selective analysis of 2-(4-Chlorophenyl)cyclopentan-1-amine in biological samples. The detailed protocols for both rapid screening (PPT) and accurate quantification (SPE) combined with LC-MS/MS offer flexibility for different laboratory needs, from clinical toxicology to forensic investigations. Adherence to the outlined method validation principles is essential for ensuring the generation of high-quality, defensible data.

References

  • De Brabanter, N., et al. (2017).
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
  • Barbaro, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Science.
  • Scientific Working Group for Forensic Toxicology. (n.d.).
  • Peters, F. T., & Maurer, H. H. (2009).
  • Peters, F. T. (n.d.).
  • Krotulski, A. J., et al. (2018). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). PubMed.
  • Feigel, B. (2024). A Review of Advancements in Detecting New Psychoactive Substances.
  • Krotulski, A. J., et al. (2018). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS)†. Journal of Analytical Toxicology.
  • Dinis-Oliveira, R. J., et al. (2023). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review.
  • Morent, R., et al. (2011).
  • Agilent. (n.d.).
  • Biotage. (n.d.).
  • Gotor, R., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Le, B. D. (2007). Method of analysis of amine by mass spectrometry.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Kumar, A., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Reddy, G. J., et al. (2008). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Nakashima, K., et al. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic.
  • Kinyamu, E., et al. (2015). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC.
  • Sapphire Bioscience. (n.d.). 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.
  • Reddy, G. J., et al. (2019). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL)
  • Kumazawa, T., et al. (2014).
  • Chien, Y.-C., et al. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed.
  • Mrhar, A., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Wu, A. H. B., et al. (2000). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology.
  • Martínez, R., et al. (2024). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI.
  • Lin, H.-R., et al. (2010). Collaborative study on the determination of phencyclidine in urine by gas chromatography-mass spectrometry. Journal of Food and Drug Analysis.
  • Tokyo Metropolitan Institute of Public Health. (n.d.). GC-MS Analysis of Unmetabolized Designer Drugs in Urine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride Solutions

Welcome to the technical support center for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of solutions containing this compound. As your Senior Application Scientist, I will explain the fundamental principles governing the stability of this amine hydrochloride and provide practical, field-proven strategies to mitigate degradation, ensuring the integrity and reliability of your experimental results.

Understanding the Stability of Amine Hydrochlorides

2-(4-Chlorophenyl)cyclopentan-1-amine is a primary amine. In its free base form, the nitrogen atom possesses a lone pair of electrons, making it susceptible to oxidation.[1] The formation of a hydrochloride salt is a common strategy to enhance the stability of amine-containing active pharmaceutical ingredients (APIs).[2] By protonating the amine group, the lone pair of electrons is engaged in a bond with a proton, significantly reducing its availability for oxidative reactions.[1]

However, even in the salt form, solutions of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride can be susceptible to various degradation pathways influenced by environmental factors.[3][4] Understanding these factors is the first step toward developing robust formulations. The primary drivers of instability in aqueous solutions include pH, temperature, light, and the presence of oxygen and metal ions.[4][5][6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride solutions.

Q1: Why is my 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride solution turning yellow/brown?

Discoloration, such as yellowing or browning, is a common indicator of chemical degradation.[7] This is often due to oxidative degradation or photolytic reactions.[3][6] The presence of oxygen, exposure to light (especially UV light), and non-optimal pH can accelerate these degradation pathways.[3][4][6]

Q2: What is the optimal pH range for storing solutions of this compound?

For many amine hydrochlorides, a weakly acidic to neutral pH range (typically pH 4-7) is often optimal for stability.[4] In this range, the amine group remains protonated and thus less susceptible to oxidation. At alkaline pH, the amine can be deprotonated to its more reactive free base form, increasing the risk of degradation. Conversely, strongly acidic conditions might promote hydrolysis, although this is generally less of a concern for simple amines compared to other functional groups. It is crucial to determine the pH-solubility profile to find a balance between stability and solubility.[8]

Q3: How does temperature affect the stability of the solution?

Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like oxidation and hydrolysis.[4][6] For every 10°C increase in temperature, the rate of chemical reactions can approximately double. Therefore, it is generally recommended to store stock solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures to minimize degradation over time.[7]

Q4: My solution shows precipitation upon storage. What could be the cause?

Precipitation can occur for several reasons:

  • pH Shift: A change in the pH of the solution can alter the solubility of the compound.[7] If the pH increases, the less soluble free base may precipitate.

  • Concentration: The concentration of the solution may exceed its saturation solubility at the storage temperature.[7]

  • Common Ion Effect: In highly concentrated solutions or in the presence of other chloride salts, the solubility of the hydrochloride salt can decrease, leading to precipitation.[8]

  • Degradation: Some degradation products may be less soluble than the parent compound.

Q5: Are there any excipients I should avoid when formulating solutions with 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride?

Yes, certain excipients can be incompatible. Primary amines can react with reducing sugars (e.g., lactose, dextrose) via the Maillard reaction, leading to discoloration and degradation.[7] It is also advisable to avoid strong oxidizing agents.[7] Compatibility with all excipients should be experimentally verified.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common stability issues.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) Oxidative degradation, photodecomposition.[3][7]- Prepare solutions using deoxygenated solvents. - Purge the headspace of the storage container with an inert gas like nitrogen or argon.[3] - Store solutions in amber or light-protectant containers.[7] - Consider the addition of an appropriate antioxidant or chelating agent (see Protocol 2).
Loss of Potency Chemical degradation due to pH, temperature, or oxidation.[4]- Verify and buffer the pH of the solution to an optimal range (e.g., pH 4-7).[7] - Store solutions at lower temperatures (2-8°C or frozen).[7] - Implement measures to prevent oxidation as described above.
Precipitation pH shift, supersaturation, or degradation.[7]- Ensure the pH of the solution is maintained within the optimal solubility range.[7] - Confirm that the concentration is below the saturation point at the intended storage temperature. - Consider the use of co-solvents (e.g., propylene glycol, ethanol) after verifying compatibility to improve solubility.[7][9]
Inconsistent Results Variable degradation between batches.- Standardize solution preparation, including solvent quality, pH adjustment, and storage conditions. - Perform a forced degradation study (see Protocol 1) to understand the compound's vulnerabilities.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[10]

Objective: To investigate the intrinsic stability of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions as recommended by ICH guidelines[11]:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature.[7]

    • Thermal Degradation: Heat the solution at a temperature above the accelerated stability testing conditions (e.g., 70-80°C).

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[12]

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify & Quantify Degradation Products Analysis->Evaluation

Caption: Forced Degradation Experimental Workflow.

Protocol 2: Formulation Optimization for Enhanced Stability

Objective: To develop a stable solution formulation of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

Methodology:

  • Solvent Selection: Start with a high-purity solvent system where the compound is adequately soluble (e.g., purified water, saline).

  • pH Adjustment & Buffering:

    • Determine the pH of maximum stability from the forced degradation study.

    • Select a pharmaceutically acceptable buffer system that is effective in the target pH range (e.g., citrate, acetate, or phosphate buffers).[3]

    • Prepare solutions at different pH values within the target range and monitor their stability over time.

  • Addition of Stabilizers (if necessary):

    • Based on the degradation pathways identified, consider adding stabilizers.

    • Antioxidants: If oxidative degradation is prominent, evaluate the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). Note that some antioxidants can have paradoxical effects, so they must be tested carefully.[13]

    • Chelating Agents: If metal ion-catalyzed oxidation is suspected, include a chelating agent like edetate disodium (EDTA) to sequester metal ions.[3][13]

  • Stability Testing:

    • Place the optimized formulations on a formal stability study under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[14]

    • Analyze samples at predetermined time points for appearance, pH, potency, and degradation products.

Formulation_Optimization_Logic Start Start: Unstable Solution Deg_Pathway Identify Degradation Pathway (from Forced Degradation) Start->Deg_Pathway Oxidation Oxidative Degradation Deg_Pathway->Oxidation Oxidation? Hydrolysis pH-Mediated Degradation Deg_Pathway->Hydrolysis pH issue? Photo Photodegradation Deg_Pathway->Photo Light sensitive? Add_Antioxidant Add Antioxidant/ Chelating Agent Oxidation->Add_Antioxidant Optimize_pH Optimize & Buffer pH Hydrolysis->Optimize_pH Protect_Light Use Light-Protectant Packaging Photo->Protect_Light Stable Stable Solution Add_Antioxidant->Stable Optimize_pH->Stable Protect_Light->Stable

Caption: Decision tree for formulation optimization.

By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot stability issues and develop robust solutions of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride for your research and development needs. For further assistance, please do not hesitate to contact our technical support team.

References

  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts. Available from: [Link]

  • Lepaumier, H., et al. (2009, September 28). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Available from: [Link]

  • Luu, M. T., et al. (2021, March 29). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

  • Wappel, D., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

  • Agbonghae, E. O., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available from: [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Childs, S. L., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available from: [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • El-Khatib, S. M. (1981). Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. PubMed. Available from: [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]

  • Hartono, A., et al. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

  • ResearchGate. The stability of amitriptyline hydrochloride in aqueous solution. Available from: [Link]

  • Scribd. Heat Stable Amine Salts Testing Method. Available from: [Link]

  • Drug Stability and factors that affect on the drug stability. (n.d.). Available from: [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]

  • Chemwatch. 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • Running, C. A., et al. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC. Available from: [Link]

  • PubChem. 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. Available from: [Link]

  • Prezi. (2025, December 7). The Effect of Temperature and Light on Drug Stability. Available from: [Link]

  • American Pharmaceutical Review. Stabilizer Excipients. Available from: [Link]

  • Serajuddin, A. T., & Fuisz, A. R. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Soudi, A. T. (2015). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University.
  • Pharmaceutical Technology. Excipient Selection for Protein Stabilization. Available from: [Link]

  • Gupta, V. D. (2009). Chemical stability of amitriptyline hydrochloride in oral liquid dosage forms. International Journal of Pharmaceutical Compounding, 11(5), 445-446.
  • Hernández-García, E., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC. Available from: [Link]

  • ResearchGate. Stability and compatibility of thiamine hydrochloride in liquid dosage forms at various temperatures. Available from: [Link]

  • Chemwatch. 2-(4-chlorophenyl)cycloheptan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available from: [Link]

  • Ha, E., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC. Available from: [Link]

  • de la Fuente, M., et al. (2025, February 3). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. ScienceDirect. Available from: [Link]

  • Miller, K. D., et al. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. Available from: [Link]

  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Available from: [Link]

  • Piergentili, C., et al. (2023). Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina. PMC. Available from: [Link]

  • ResearchGate. Different pathways for 2,4-D degradation proposed in the literature. Available from: [Link]

  • MDPI. (2025, May 6). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Available from: [Link]

Sources

Optimization

Minimizing impurities in the synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine

Welcome to the technical support guide for the synthesis and purification of 2-(4-Chlorophenyl)cyclopentan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of 2-(4-Chlorophenyl)cyclopentan-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize impurities and achieve high-purity target compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine, which is typically prepared via reductive amination of 2-(4-chlorophenyl)cyclopentan-1-one.

Q1: What is the most common synthetic route and its primary challenges?

A1: The most prevalent and direct route is the one-pot reductive amination of 2-(4-chlorophenyl)cyclopentan-1-one with an ammonia source.[1][2] The primary challenges include controlling over-alkylation, preventing reduction of the ketone starting material to the corresponding alcohol, and managing diastereoselectivity.[3]

Q2: What are the expected major impurities?

A2: Key impurities to monitor include:

  • Unreacted Starting Material: 2-(4-chlorophenyl)cyclopentan-1-one.

  • Alcohol By-product: 2-(4-chlorophenyl)cyclopentan-1-ol, formed from the reduction of the starting ketone.

  • Secondary Amine: Bis(2-(4-chlorophenyl)cyclopentyl)amine, an over-alkylation product.

  • Diastereomers: The product is typically a mix of cis and trans diastereomers. Their ratio can be influenced by the choice of reducing agent and reaction conditions.[4][5]

Q3: How critical is the purity of the starting ketone, 2-(4-chlorophenyl)cyclopentan-1-one?

A3: It is critically important. Impurities in the starting ketone, such as those from its own synthesis (e.g., from the reaction of 4-chlorophenyl Grignard reagent with cyclopentanone), can carry through the reaction and complicate purification.[6][7] It is highly recommended to analyze the ketone by GC-MS or NMR before use and purify by distillation or chromatography if necessary.

Q4: Which reducing agent is best for this reaction?

A4: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their mildness and selectivity for the protonated imine intermediate over the ketone, which minimizes alcohol by-product formation.[1] More robust reagents like sodium borohydride (NaBH₄) can be used, but may lead to higher levels of the alcohol impurity.[8]

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section provides a structured approach to common problems encountered during the synthesis and workup.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete imine formation.2. Inactive reducing agent.3. Non-optimal pH for reduction.1. Add molecular sieves to the reaction to remove water, which is a by-product of imine formation.[1]2. Use a fresh bottle of the reducing agent. Test its activity on a simple ketone as a control.3. For NaBH₃CN, the reaction should be mildly acidic (pH ~5-6) to promote imine formation without significantly hydrolyzing the imine or inactivating the borohydride.
High Level of Alcohol By-product 1. The reducing agent is too reactive and is reducing the ketone directly.2. The rate of reduction is much faster than the rate of imine formation.1. Switch to a more selective reducing agent like NaBH(OAc)₃.[1]2. Pre-form the imine by stirring the ketone and ammonia source (e.g., ammonium acetate) for a period before adding the reducing agent. Monitor imine formation by TLC or GC-MS.
Product is a Persistent Oil, Fails to Crystallize 1. Presence of impurities depressing the melting point.2. The product may be a mix of diastereomers that forms a eutectic mixture.1. Perform a thorough purification. An acid-base extraction is a good first step to remove neutral impurities like the starting ketone and alcohol by-product. Follow with column chromatography.2. Attempt to form a salt (e.g., hydrochloride[9][10] or sulfate) which often have higher melting points and better crystallinity.
Multiple Spots on TLC After Reaction 1. Incomplete reaction.2. Formation of multiple by-products (alcohol, secondary amine).3. Presence of both cis and trans diastereomers.1. Allow the reaction to run longer or add a fresh portion of the reducing agent.2. Use the troubleshooting steps above to minimize by-product formation.3. The diastereomers may be separable by column chromatography. Use a high-resolution column and test various solvent systems (e.g., Hexane/Ethyl Acetate with a small amount of triethylamine).

Visual Workflow & Decision Making

The following diagrams illustrate the general synthetic pathway and a troubleshooting decision tree to guide your experimental process.

Synthetic Pathway and Impurity Formation

G cluster_0 Reaction Pathway cluster_1 Side Reactions Ketone 2-(4-Chlorophenyl)cyclopentan-1-one Imine Intermediate Imine Ketone->Imine + Ammonia - H2O Product 2-(4-Chlorophenyl)cyclopentan-1-amine (cis/trans mixture) Alcohol Alcohol By-product Ketone->Alcohol + Reducing Agent (Direct Reduction) Imine->Product + Reducing Agent Dimer Secondary Amine Impurity Product->Dimer + Imine (Over-alkylation) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product

Caption: Synthetic pathway for 2-(4-Chlorophenyl)cyclopentan-1-amine and common side reactions.

Troubleshooting Decision Tree

G Start Analyze Crude Product (TLC, NMR, GC-MS) CheckPurity Is Purity >95%? Start->CheckPurity HighAlcohol High Alcohol By-product? CheckPurity->HighAlcohol No End Product Meets Spec CheckPurity->End Yes HighKetone High Starting Ketone? HighAlcohol->HighKetone No Solution_Alcohol Action: - Use milder reducing agent (NaBH(OAc)3) - Pre-form imine before reduction HighAlcohol->Solution_Alcohol Yes OtherImps Other Impurities? HighKetone->OtherImps No Solution_Ketone Action: - Increase reaction time - Add more reducing agent - Check pH HighKetone->Solution_Ketone Yes OtherImps->End No Solution_Purify Action: - Perform Acid/Base Extraction - Column Chromatography - Recrystallize as a salt OtherImps->Solution_Purify Yes

Caption: A decision tree for troubleshooting common impurity profiles.

Advanced Purification Protocol: Acid-Base Extraction and Chromatography

This protocol is designed to remove common neutral and basic impurities from the crude product.

Objective: To purify crude 2-(4-Chlorophenyl)cyclopentan-1-amine to >98% purity.

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)

Procedure:

  • Initial Workup:

    • Quench the reaction mixture carefully with water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers. This solution contains your desired amine product along with neutral impurities (starting ketone, alcohol by-product).

  • Acid Extraction (Separating the Amine):

    • Wash the combined organic layers with 1 M HCl (3 x 50 mL). Your amine product will be protonated and move into the aqueous (acidic) layer. Neutral impurities will remain in the organic layer.

    • Crucially, save the aqueous layers and discard the organic layer. A similar purification strategy is often employed for related compounds.[11]

  • Liberating the Free Amine:

    • Combine the acidic aqueous layers in a flask and cool in an ice bath.

    • Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). Your amine will deprotonate and may precipitate or form an oil.

    • Extract the basic aqueous solution with fresh ethyl acetate (3 x 50 mL). Your purified amine is now in the organic layer.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.

  • Column Chromatography (If Necessary):

    • If diastereomers or other closely-related impurities remain, further purification by column chromatography may be required.

    • A typical solvent system is a gradient of hexane/ethyl acetate with 0.5-1% triethylamine added to the mobile phase to prevent the amine from tailing on the acidic silica gel.[12]

    • Example Gradient:

      Step Hexane (%) Ethyl Acetate (%) Triethylamine (%)
      1 95 5 1
      2 80 20 1

      | 3 | 50 | 50 | 1 |

    • Monitor fractions by TLC to isolate the pure product.

References

  • EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl) - Amanote Research. Amanote Research. [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI. [Link]

  • US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • 1 -Phenylcycloalkylamine Derivatives. II.',2 Synthesis and Pharmacological Activity. Erowid. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]

  • 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information. Chembase. [Link]

  • New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. [Link]

  • 2-[(4-chlorophenyl)methyl]cyclopentan-1-one. PubChemLite. [Link]

  • (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. Organic Chemistry Portal. [Link]

  • Reductive amination of cyclopentanone | Request PDF. ResearchGate. [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Forschungszentrum Jülich. [Link]

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. Semantic Scholar. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. International Journal of ChemTech Research. [Link]

  • Expedient Preparation of Active Pharmaceutical Ingredient Ketamine under Sustainable Continuous Flow Conditions. The Royal Society of Chemistry. [Link]

  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. [Link]

  • Cyclopenta-2,4-dien-1-amine. PubChem. [Link].nih.gov/compound/12146767)

Sources

Troubleshooting

Technical Support Center: Enhancing Enantioselectivity in 2-Aryl-Cyclopentylamine Synthesis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals optimizing the asymmetric synthesis of 2-aryl-cyclopentylamines—a privileged chiral scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals optimizing the asymmetric synthesis of 2-aryl-cyclopentylamines—a privileged chiral scaffold found in numerous bioactive compounds, glycosidase inhibitors, and modern pharmaceuticals[1][2][3].

Mechanistic Workflows

To effectively troubleshoot enantioselective syntheses, one must first understand the distinct catalytic pathways available. The diagram below maps the three primary strategies for constructing the chiral cyclopentylamine core.

EnantioselectiveSynthesis SM1 Aryl Ketoximes + Azabicyclic Alkenes Cat1 Chiral CpxRh(III) Catalyst (C-H Activation) SM1->Cat1 Int1 Rhodacycle Intermediate Cat1->Int1 Prod Enantioenriched 2-Aryl-Cyclopentylamines Int1->Prod SM2 Aminocyclopropanes + Enol Ethers Cat2 Chiral Lewis Acid (SnCl4 / In(OTf)3) SM2->Cat2 Int2 Zwitterionic Intermediate Cat2->Int2 Int2->Prod SM3 N-Boc Allylic Amines + Nitroalkenes Cat3 n-BuLi / (-)-Sparteine (Deprotonation) SM3->Cat3 Int3 Chiral Organolithium Cat3->Int3 Int3->Prod

Fig 1. Divergent catalytic pathways for the asymmetric synthesis of 2-aryl-cyclopentylamines.

Troubleshooting & FAQs

Q1: Why is my Rh(III)-catalyzed C-H activation/ring-opening yielding low enantiomeric excess (ee)? Root Cause & Causality: The enantioselectivity in the coupling of aryl ketoximes with azabicyclic alkenes relies heavily on the steric environment created by the chiral cyclopentadienyl ( Cpx ) ligand on the Rh(III) center[4]. If the Cpx ligand lacks sufficient steric bulk, enantiofacial discrimination during the migratory insertion of the alkene into the rhodacycle intermediate will be poor, leading to a racemic mixture. Solution:

  • Ligand Optimization: Switch to a bulkier chiral Cpx ligand (e.g., a disubstituted binaphthyl-derived Cpx ).

  • Oxidant Check: Ensure the use of an appropriate activating oxidant like bis(o-toluoyl) peroxide. This specific oxidant facilitates the catalytic cycle without degrading the active chiral catalyst species[4].

  • Temperature Control: Lower the reaction temperature from 60 °C to 40 °C. While this extends the reaction time, it tightens the transition state, often recovering 10–15% ee.

Q2: During the [3+2] annulation of aminocyclopropanes, I am observing diastereomeric scrambling. How can I suppress this? Root Cause & Causality: In Lewis acid-catalyzed [3+2] annulations of donor-acceptor cyclopropanes with enol ethers, the reaction proceeds via a transient zwitterionic intermediate[5][6]. If the lifetime of this open intermediate is too long, bond rotation occurs prior to ring closure, leading to a loss of stereospecificity and eroded enantiomeric excess. Solution:

  • Catalyst Tuning: Switch from a mild Lewis acid to a more oxophilic and tightly coordinating catalyst like SnCl4​ or In(OTf)3​ [5]. These metals coordinate strongly to the diester/phthalimide groups, accelerating the ring-closure step relative to the rate of bond rotation.

  • Solvent Polarity: Use a less polar solvent (e.g., toluene instead of dichloromethane) to destabilize the open zwitterion, forcing a faster, stereoretentive collapse into the cyclopentane ring.

Q3: My (-)-sparteine-mediated conjugate addition of allylic amines to nitroalkenes gives good yield but poor ee. What is failing? Root Cause & Causality: The asymmetric conjugate addition of lithiated N-Boc allylic amines to nitroalkenes requires a highly configurationally stable organolithium intermediate[3]. If the (-)-sparteine ligand is degraded, wet, or not present in sufficient excess, the organolithium species rapidly epimerizes at -78 °C, destroying the stereocenter before the electrophile is introduced. Solution:

  • Reagent Purity: Freshly distill (-)-sparteine from calcium hydride immediately prior to use.

  • Deprotonation Time: Allow exactly 30 minutes for deprotonation at -78 °C. Extended times can lead to aggregation changes that bypass the chiral ligand's influence[3].

Experimental Protocols & Self-Validating Systems

To ensure robust reproducibility, the following protocols incorporate built-in self-validating checkpoints.

Protocol A: Enantioselective Rh(III)-Catalyzed C-H Activation / Ring-Opening

Reference: Cramer Group Methodology[4]

Objective: Synthesis of chiral 2-arylcyclopentenylamines from aryl ketoximes and 2,3-diazabicyclo[2.2.1]hept-5-enes.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge a Schlenk tube with [Rh(C2​H4​)2​Cl]2​ (2.5 mol%) and the chiral Cpx ligand (5.0 mol%). Add anhydrous 1,2-dichloroethane (2.0 mL) and stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: The solution must transition from pale yellow to a deep orange-red. This color shift confirms successful ligand exchange and the formation of the active CpxRh(I) precatalyst.

  • Substrate Addition: Add the aryl ketoxime ether (0.2 mmol) and the azabicyclic alkene (0.24 mmol, 1.2 equiv).

  • Oxidative Activation: Add bis(o-toluoyl) peroxide (1.1 equiv) to generate the active Rh(III) species in situ[4].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 40 °C for 16 hours.

  • Quench and Purify: Dilute with EtOAc, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

    • Self-Validation Checkpoint: Measure the ee via chiral HPLC (e.g., Chiralpak AD-H). A successful run should yield >90% ee. If ee <80%, verify the integrity of the peroxide oxidant, as radical side-reactions can erode stereocontrol.

Protocol B: Asymmetric Conjugate Addition to Nitroalkenes

Reference: Beak et al.[3]

Objective: Synthesis of enantioenriched 2,3-disubstituted cyclopentanoid precursors.

Step-by-Step Methodology:

  • Lithiation: Dissolve N-Boc-N-(p-methoxyphenyl) allylic amine (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous toluene (5 mL) under nitrogen. Cool the mixture to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for exactly 30 minutes at -78 °C to form the configurationally stable organolithium intermediate[3].

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with CD3​OD and analyze by crude 1H -NMR. Observing >95% deuterium incorporation at the allylic position confirms complete deprotonation.

  • Conjugate Addition: Add the target nitroalkene (1.2 mmol) dissolved in 1 mL toluene dropwise over 10 minutes. Stir for 2 hours at -78 °C.

  • Workup: Quench with glacial acetic acid (2.0 mmol) at -78 °C, then warm to room temperature. Extract with diethyl ether, wash with brine, and concentrate.

  • Cyclization: The resulting enecarbamate is treated with ozone followed by a reductive workup to yield the cyclized 2-arylcyclopentylamine precursor[3].

Quantitative Data Summary

The table below summarizes benchmark data for various enantioselective methods to aid in selecting the appropriate strategy for your specific target molecule.

Synthetic StrategyCatalyst / Reagent SystemSubstrate ClassAvg. Yield (%)Enantiomeric Excess (ee %)Key Reference
C-H Activation / Ring-Opening Chiral CpxRh(III) Aryl Ketoximes + Azabicycles75 - 88%92 - 98%[4]
[3+2] Annulation SnCl4​ / Chiral AuxiliaryAminocyclopropanes + Enol Ethers80 - 95%>95% (enantiospecific)[5]
Conjugate Addition n-BuLi / (-)-SparteineAllylic Amines + Nitroalkenes65 - 82%85 - 94%[3]
Photocycloaddition Chiral H-bonding CatalystCyclopropylamines + Olefins60 - 75%76 - 92%[7]

References

  • Title: A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines Source: RSC Publishing URL: [Link]

  • Title: Asymmetric Carbon−Carbon Bond Formations by Conjugate Additions of Lithiated N-Boc Allylic Amines to Nitroalkenes: Enantioselective Synthesis of Functionalized Cyclopentanoids Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Catalytic [3+2] Annulation of Aminocyclopropanes for the Enantiospecific Synthesis of Cyclopentylamines Source: SciSpace URL: [Link]

  • Title: Aryl cyclopentylamines in bioactive synthetic compounds and natural products Source: ResearchGate URL: [Link]

  • Title: Asymmetric[3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Asymmetric Synthesis of Indole Homo-Michael Adducts via Dynamic Kinetic Friedel–Crafts Alkylation with Cyclopropanes Source: Organic Letters - ACS Publications URL: [Link]

Sources

Optimization

Troubleshooting guide for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride experiments

Welcome to the Technical Support Center for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical, sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical, synthetic, and pharmacological challenges associated with this compound.

This molecule is a 4-chloro halogenated analog of cypenamine (2-phenylcyclopentan-1-amine), a known psychostimulant and monoamine releasing agent[1][2]. Because its pharmacological activity is highly dependent on its stereochemistry (specifically the trans configuration) and its lipophilic nature, researchers frequently encounter bottlenecks during chiral resolution and in vitro screening[1][3].

Part 1: Physicochemical Data & Formulation

Before initiating any synthetic or biological workflow, it is critical to establish the baseline parameters of your screening compound.

Table 1: Quantitative Physicochemical Parameters

ParameterValue / SpecificationCausality / Impact on Experiments
CAS Number 40297-15-2[4]Ensures correct isomer and salt form procurement.
Molecular Weight 232.15 g/mol [5]Crucial for accurate molarity calculations in assays.
Formula C11H15Cl2N (C11H14ClN · HCl)[5]The HCl salt improves aqueous solubility over the free base.
Storage Temp. 4°C (Short-term) / -20°C (Long-term)[5]Prevents slow oxidative degradation of the primary amine.
Target Profile Monoamine Transporters (DAT/NET)[3]Halogenation at the para-position typically increases lipophilicity and alters transporter affinity.
FAQ: Formulation & Handling

Q: My stock solutions in aqueous buffer are precipitating after 24 hours. Why is this happening, and how can I fix it? A: While the hydrochloride salt enhances initial solubility, the 4-chlorophenyl moiety significantly increases the molecule's overall lipophilicity compared to the parent cypenamine. In purely aqueous buffers (like standard PBS at pH 7.4), the compound can slowly aggregate or partition out of solution.

  • Resolution: Always prepare a highly concentrated primary stock (e.g., 10 mM) in 100% anhydrous DMSO. For working solutions, dilute into your aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

Part 2: Chemical Synthesis & Chiral Resolution

The biological activity of cypenamine derivatives resides almost exclusively in the trans stereoisomers, while the cis isomers lack significant pharmacological application[1][2]. Resolving the racemic (±)-trans-2-(4-chlorophenyl)cyclopentan-1-amine is a critical bottleneck.

Mandatory Visualization: Kinetic Resolution Workflow

The most efficient method for resolving this class of compounds is enzymatic kinetic resolution using Lipase B from Candida antarctica (CAL-B)[2][3].

G Start Racemic (±)-trans-Amine 2-(4-Chlorophenyl)cyclopentan-1-amine Enzyme CAL-B Enzyme Addition (Candida antarctica Lipase B) Start->Enzyme Reaction Enzymatic Aminolysis (Ethyl acetate as acyl donor, 60°C) Enzyme->Reaction Purification Silica Gel Chromatography (Separation of Amine vs. Amide) Reaction->Purification Product1 Unreacted (1S,2R)-Amine (Target Enantiomer, High ee%) Purification->Product1 Product2 (1R,2S)-Amide (Acylated Byproduct) Purification->Product2

Workflow for the CAL-B enzymatic kinetic resolution of racemic cyclopentanamines.

Experimental Protocol: Self-Validating CAL-B Kinetic Resolution

To ensure a self-validating system, this protocol incorporates baseline analytical checks to verify the integrity of the resolution process.

  • Baseline Validation: Run the racemic starting material through a Chiral HPLC column (e.g., Chiralcel OD-H). Causality: You must confirm a 50:50 peak integration baseline to accurately calculate the Enantiomeric Excess (ee%) later.

  • Free-Basing: Convert 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride to its free base by partitioning between 1M NaOH and dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate. Causality: CAL-B requires the unprotonated primary amine to act as a nucleophile.

  • Enzymatic Reaction: Dissolve the free base (1.0 eq) in anhydrous ethyl acetate (which acts as both solvent and acyl donor). Add immobilized CAL-B (typically 50% w/w relative to the amine).

  • Incubation: Stir the suspension at 60°C for 24-48 hours. Monitor the reaction via GC-MS or TLC until exactly 50% conversion is reached.

  • Termination & Separation: Filter out the immobilized enzyme. The mixture now contains the unreacted (1S,2R)-amine and the acylated (1R,2S)-amide. Separate these using standard silica gel flash chromatography (eluting the less polar amide first, followed by the highly polar free amine using a DCM/MeOH/NH₄OH gradient).

  • Final Validation: Analyze the isolated amine via Chiral HPLC. A successful run should yield >98% ee.

FAQ: Synthesis Troubleshooting

Q: My CAL-B kinetic resolution stalled at 20% conversion. Why? A: This is almost always caused by residual water in your ethyl acetate or failing to fully neutralize the hydrochloride salt. Trace water causes the enzyme to hydrolyze the ethyl acetate into acetic acid and ethanol rather than acylating your amine. Furthermore, any residual HCl will protonate the amine, destroying its nucleophilicity. Ensure strict anhydrous conditions and verify the pH of your free-base extraction.

Part 3: In Vitro Pharmacology & Assay Troubleshooting

Because 2-(4-Chlorophenyl)cyclopentan-1-amine is a rigid, lipophilic primary amine, it frequently causes artifacts in standard high-throughput screening (HTS) formats, particularly in monoamine reuptake or efflux assays.

FAQ: Assay Interference

Q: We are seeing massive well-to-well variability and unexpectedly low potency (high IC50) in our DAT (Dopamine Transporter) reuptake assays. Is the compound unstable? A: The compound is chemically stable[5], but you are likely experiencing non-specific binding (NSB) to the microtiter plate. Lipophilic amines readily partition into standard untreated polystyrene plates. This artificially depletes the effective concentration of the drug in the aqueous assay buffer, shifting your IC50 curve to the right and causing high variability.

  • Resolution: Switch to Non-Binding Surface (NBS) or ultra-low attachment microplates. Additionally, include 0.1% BSA (Bovine Serum Albumin) in your assay buffer. BSA acts as a carrier protein, keeping the lipophilic compound in solution and preventing it from adhering to the plasticware.

Q: How do I validate that my reuptake assay window is functioning correctly when testing this novel analog? A: You must utilize a self-validating pharmacological control system. Always run a known, structurally related reference standard alongside your experimental compound. For cypenamine analogs, use tranylcypromine or nomifensine [1][2]. If your reference standard yields its literature-established IC50, but your 4-chloro analog shows no activity, you can confidently conclude the lack of activity is a true biological result of the 4-chloro substitution, rather than an assay failure.

Sources

Troubleshooting

Technical Support Center: Addressing Batch-to-Batch Variability of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

Welcome to the technical support center for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this compound. Ensuring consistency is paramount for reproducible experimental results and the successful development of pharmaceutical products.[1][2][3] This guide provides in-depth, practical solutions in a question-and-answer format to address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

Q1: What is 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride and what are its primary applications?

A1: 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N.[4] It is primarily used as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its structural features make it a valuable building block in medicinal chemistry.

Q2: Why is batch-to-batch variability a significant concern for this compound?

A2: Batch-to-batch variability refers to the differences observed between different manufacturing lots of the same product.[7] For pharmaceutical intermediates like 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, this variability can significantly impact the downstream manufacturing of the final API, affecting its purity, yield, and overall quality.[1][2] Inconsistent batches can lead to failed experiments, delays in development, and regulatory hurdles.

Q3: What are the potential root causes of batch-to-batch variability in this compound?

A3: The primary causes of variability often lie in the manufacturing process.[3] These can include:

  • Inconsistent quality of starting materials.

  • Minor deviations in reaction conditions (e.g., temperature, pressure, reaction time).

  • Differences in purification and isolation techniques. [6]

  • The presence of residual solvents. [8][9]

  • Polymorphism , where the compound exists in different crystalline forms with varying physical properties.[10][11][12][13]

Q4: How can I quickly assess the quality and consistency of a new batch?

A4: A preliminary assessment should involve a side-by-side comparison with a previously qualified "golden" batch. Key initial tests include:

  • Appearance and Physical Properties: Visual inspection for color and texture.

  • Solubility: Testing solubility in relevant solvents.

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

  • Certificate of Analysis (CoA) Review: Carefully compare the CoA of the new batch with previous batches, paying close attention to purity, impurity profiles, and residual solvent levels.

II. Troubleshooting Guide: A Deeper Dive into Specific Issues

This section provides a structured approach to identifying and resolving specific issues related to batch-to-batch variability.

Issue 1: Inconsistent Purity and Impurity Profiles

Symptom: You observe new or higher levels of impurities in your analytical chromatograms (e.g., HPLC, GC-MS) compared to previous batches. This can manifest as shouldered peaks, new peaks, or a lower overall purity assay.

Causality: The synthesis of amine-containing compounds can be complex, and even minor changes in the manufacturing process can lead to the formation of different byproducts.[6] These impurities can interfere with subsequent reactions or be carried through to the final API.

Troubleshooting Workflow: Impurity Investigation

Impurity_Workflow start Inconsistent Impurity Profile Detected reconfirm Re-run Analysis with Control Batch start->reconfirm compare_coa Compare CoAs of Batches reconfirm->compare_coa Discrepancy Confirmed identify_impurity Identify Impurity Structure (e.g., LC-MS/MS, NMR) compare_coa->identify_impurity propose_source Propose Source of Impurity identify_impurity->propose_source contact_supplier Contact Supplier with Data propose_source->contact_supplier modify_process Modify Downstream Process (if possible) contact_supplier->modify_process Supplier Provides Solution reject_batch Reject Batch contact_supplier->reject_batch Unacceptable Variability modify_process->start Re-evaluate

Caption: Workflow for investigating inconsistent impurity profiles.

Step-by-Step Protocols:

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of amine compounds.[14] For chiral compounds, a specialized chiral stationary phase (CSP) may be necessary to separate enantiomers.[15][16][17]

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a buffered mobile phase (e.g., 10-20 mM phosphate or acetate buffer) and adjust the pH. The pH is a critical parameter for controlling the retention and peak shape of amines.[18]

    • Organic Phase: Use HPLC-grade acetonitrile or methanol.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.[6]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm and 254 nm.[19][20]

    • Gradient Elution: Start with a lower percentage of the organic phase and gradually increase it to elute compounds with different polarities.

  • Data Analysis: Compare the chromatograms of the new batch and the control batch. Pay close attention to the retention times, peak areas, and peak shapes of the main peak and any impurities.

Protocol 2: Identification of Unknown Impurities by LC-MS/MS

For identifying unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[14]

  • Sample Preparation: Prepare the sample as you would for HPLC analysis.

  • LC-MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amines.[14]

    • Mass Analyzer: Operate in full scan mode to detect all ions and then in product ion scan mode to fragment the ions of interest for structural elucidation.

  • Data Interpretation: The fragmentation pattern of an impurity can provide valuable information about its structure. This data, combined with the accurate mass measurement, can help in identifying the impurity.[21]

Issue 2: Polymorphism and Inconsistent Physical Properties

Symptom: You observe differences in the physical properties of different batches, such as solubility, dissolution rate, or handling characteristics (e.g., flowability). This can also manifest as different melting points or thermal behaviors.

Causality: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11][12] Different polymorphs can have different physical properties, which can impact downstream processes and the bioavailability of the final drug product. Amine hydrochloride salts are known to exhibit polymorphism.[10][13][22]

Troubleshooting Workflow: Investigating Polymorphism

Polymorphism_Workflow start Inconsistent Physical Properties Observed dsc_analysis Differential Scanning Calorimetry (DSC) start->dsc_analysis xrd_analysis X-Ray Powder Diffraction (XRPD) start->xrd_analysis compare_data Compare DSC and XRPD Data dsc_analysis->compare_data xrd_analysis->compare_data confirm_polymorphism Polymorphism Confirmed compare_data->confirm_polymorphism Different Profiles evaluate_impact Evaluate Impact on Downstream Process confirm_polymorphism->evaluate_impact contact_supplier Contact Supplier for Control Strategy evaluate_impact->contact_supplier accept_batch Accept Batch with Controls contact_supplier->accept_batch Acceptable Impact reject_batch Reject Batch contact_supplier->reject_batch Unacceptable Impact

Caption: Workflow for investigating potential polymorphism.

Step-by-Step Protocols:

Protocol 3: Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for identifying melting points, phase transitions, and differences in crystalline forms.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • DSC Conditions:

    • Temperature Range: Typically from room temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C).

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 50 mL/min.[23]

  • Data Analysis: Compare the thermograms of different batches. Look for differences in melting endotherms, the presence of multiple thermal events, or shifts in transition temperatures.

Protocol 4: X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the crystalline form of a solid material. Each crystalline form has a unique diffraction pattern.

  • Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.

  • XRPD Conditions:

    • Radiation Source: Typically Cu Kα radiation.

    • Scan Range: A common range is 2θ from 5° to 40°.

    • Scan Speed: A typical scan speed is 2°/min.

  • Data Analysis: Compare the diffraction patterns of different batches. Differences in peak positions and relative intensities indicate the presence of different polymorphs.

Issue 3: Presence of Residual Solvents

Symptom: Your analysis detects the presence of residual solvents that are either not listed on the CoA or are present at higher levels than specified.

Causality: Organic solvents are often used in the synthesis and purification of pharmaceutical intermediates.[24] If not effectively removed during the manufacturing process, they can remain in the final product.[8][25] Residual solvents can be toxic and can also affect the physical and chemical properties of the compound.[9][26]

Troubleshooting Workflow: Residual Solvent Analysis

Residual_Solvent_Workflow start Suspected Residual Solvents gc_hs_analysis Gas Chromatography-Headspace (GC-HS) start->gc_hs_analysis quantify_solvents Identify and Quantify Solvents gc_hs_analysis->quantify_solvents compare_to_spec Compare to Specifications (e.g., ICH Q3C) quantify_solvents->compare_to_spec within_limits Within Acceptable Limits? compare_to_spec->within_limits accept_batch Accept Batch within_limits->accept_batch Yes reject_batch Reject Batch within_limits->reject_batch No contact_supplier Contact Supplier reject_batch->contact_supplier

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Optimization

Technical Support Center: Analytical Method Robustness for 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride presents unique analytical challenges due to its primary amine group (prone to secondary interactions), its hydrochloride salt form (thermally labile in gas chromatography), and its two chiral centers at the cyclopentane ring (requiring diastereomeric resolution).

This guide synthesizes field-proven insights with Analytical Quality by Design (AQbD) principles to help you develop, troubleshoot, and validate robust analytical methods.

Analytical Method Lifecycle & Control Strategy

To ensure long-term method robustness, analytical development should follow the principles outlined in the . By defining an Analytical Target Profile (ATP) early in the process, you can systematically mitigate risks associated with amine-silanol interactions and isomer co-elution.

G ATP Analytical Target Profile (ATP) Define CQAs for Amine API Risk Risk Assessment (Silanol Interactions, Isomers) ATP->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, Gradient Risk->DoE MODR Method Operable Design Region Establish Robustness DoE->MODR Control Analytical Control Strategy System Suitability (Tailing Factor) MODR->Control

Caption: ICH Q14 Analytical Procedure Development Workflow for Amine APIs.

Troubleshooting Guides (Q&A)

Q: Why is my HPLC peak exhibiting severe tailing (Asymmetry Factor > 1.5)?

A: In reversed-phase HPLC, severe peak tailing for 2-(4-Chlorophenyl)cyclopentan-1-amine is almost always caused by secondary electrostatic interactions.

  • The Causality: The compound is a primary amine, which remains positively charged at neutral to mildly acidic pH levels. Standard silica-based stationary phases contain residual surface silanol groups (-SiOH). At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxanes (-SiO⁻). The resulting ion-exchange interaction between the protonated amine and the ionized silanol causes the analyte molecules to elute at different rates, dragging out the tail of the peak [1].

  • The Solution: Lower the mobile phase pH to < 3.0 (e.g., using a 20 mM phosphate buffer at pH 2.5). This fully protonates the residual silanols, neutralizing their charge and eliminating the secondary retention mechanism. Alternatively, utilize a Type B (ultra-pure) fully end-capped silica column.

Tailing Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Is pH near pKa (~9-10)? Start->CheckPH AdjustPH Adjust pH < 3.0 (Protonate Silanols) CheckPH->AdjustPH Yes CheckCol Check Column Chemistry Is it fully end-capped? CheckPH->CheckCol No AdjustPH->CheckCol ChangeCol Switch to Type B Silica or Polar-Embedded Column CheckCol->ChangeCol No Success Symmetrical Peak (As < 1.2) CheckCol->Success Yes ChangeCol->Success

Caption: Troubleshooting logic for resolving primary amine peak tailing in HPLC.

Q: I am observing a split peak or a "shoulder" in my HPLC chromatogram. Is my column degrading?

A: While a split peak can indicate column voiding, for this specific compound, it is highly likely you are observing the partial separation of its diastereomers.

  • The Causality: The cyclopentane ring has substituents at positions 1 and 2, creating two chiral centers. This results in cis and trans diastereomers. Because diastereomers have different 3D spatial arrangements but identical masses and similar polarities, standard C18 columns often struggle to resolve them completely, resulting in a split peak.

  • The Solution: Switch to a column chemistry that offers shape selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases exploit π−π interactions with the 4-chlorophenyl group, magnifying the steric differences between the cis and trans isomers to achieve baseline resolution.

Q: Why am I seeing degradation products or no signal at all during GC-MS analysis?

A: You are attempting to inject a hydrochloride salt into a hot Gas Chromatography (GC) inlet.

  • The Causality: Salts are non-volatile. When 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is injected into a GC inlet (typically at 250°C), it undergoes thermal decomposition rather than vaporization. Furthermore, even if the free amine is generated, primary amines are highly reactive and will adsorb onto active sites in the GC liner and column, causing broad humps or signal loss.

  • The Solution: You must perform a liquid-liquid extraction (LLE) to convert the salt to its free-base form (pH > 10), followed by chemical derivatization (e.g., using Trifluoroacetic anhydride) to block the active amine group, rendering the molecule volatile and thermally stable.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Proceed with sample analysis only if the System Suitability Testing (SST) criteria are met.

Protocol A: Robust RP-HPLC Method for Purity & Diastereomeric Resolution

This protocol is optimized to suppress silanol interactions and resolve cis/trans isomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using dilute Phosphoric Acid. Filter through a 0.22 µm membrane. (Rationale: pH 2.5 ensures complete protonation of surface silanols).

    • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Column Installation: Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3 µm particle size).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Rationale: Lower temperatures increase analyte residence time, enhancing the steric recognition required to separate the diastereomers).

    • Gradient Program: 10% B to 60% B over 15 minutes; hold at 60% B for 3 minutes; return to 10% B and equilibrate for 5 minutes.

    • Detection: UV at 220 nm.

  • System Suitability Testing (Self-Validation): Inject a reference standard containing both cis and trans isomers.

    • Acceptance Criteria: Resolution ( Rs​ ) between isomers > 1.5; Tailing Factor ( As​ ) for both peaks < 1.5; %RSD of peak areas < 2.0% (n=5).

Protocol B: GC-MS Sample Preparation (Free-Basing & Derivatization)

This protocol converts the non-volatile API salt into a highly volatile derivative for MS analysis.

Step-by-Step Methodology:

  • Free-Basing (Liquid-Liquid Extraction):

    • Dissolve 10 mg of the hydrochloride salt sample in 1.0 mL of deionized water in a glass centrifuge tube.

    • Add 100 µL of 1 M NaOH to adjust the aqueous layer to pH > 10.

    • Add 1.0 mL of Hexane. Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes. Carefully extract the upper organic (Hexane) layer containing the free-base amine.

  • Derivatization:

    • Transfer 500 µL of the Hexane extract into a glass GC vial.

    • Add 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly.

    • Incubate the vial in a heating block at 60°C for 20 minutes.

    • Remove and allow to cool. Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the derivatized residue in 500 µL of Ethyl Acetate.

  • GC-MS Injection: Inject 1 µL in split mode (10:1) with the inlet temperature set to 250°C.

Robustness Evaluation Data

In accordance with the , analytical methods must be evaluated for robustness—their capacity to remain unaffected by small, deliberate variations in method parameters [2].

The table below summarizes the quantitative robustness parameters and acceptance criteria for the HPLC method (Protocol A).

ParameterDeliberate Variation RangeCausality / Rationale for TestingAcceptance Criteria
Mobile Phase pH ± 0.2 units (2.3 to 2.7)Evaluates the stability of silanol suppression. Higher pH risks tailing.Asymmetry ( As​ ) < 1.5
Column Temperature ± 5 °C (25°C to 35°C)Alters the thermodynamic steric interactions between diastereomers.Resolution ( Rs​ ) > 1.5
Organic Modifier ± 2% absolute in gradientShifts the retention factor ( k′ ), testing for co-elution with impurities. k′ > 2.0, %RSD < 2.0%
Flow Rate ± 0.1 mL/minImpacts column efficiency and mass transfer (van Deemter equation).Theoretical Plates ( N ) > 5000

Frequently Asked Questions (FAQs)

Q: Can I use LC-MS to analyze this compound without derivatization? A: Yes. Unlike GC-MS, LC-MS does not require the compound to be volatile. You can analyze the free amine directly. However, because you cannot use non-volatile phosphate buffers in LC-MS, you must substitute the mobile phase buffer with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to maintain the low pH required to prevent peak tailing. Note that TFA can cause ion suppression in the mass spectrometer, so Formic Acid is generally preferred unless tailing is severe.

Q: My assay results are consistently 15-20% lower than expected. What is going wrong? A: Ensure you are accounting for the hydrochloride salt in your molecular weight calculations. The free-base form of 2-(4-Chlorophenyl)cyclopentan-1-amine has a molecular weight of ~195.69 g/mol , while the hydrochloride salt is ~232.15 g/mol . If your reference standard is a free-base and your sample is a salt (or vice versa), failing to apply a molecular weight conversion factor will result in a ~16% quantitative error.

Q: How frequently should I replace the HPLC column when analyzing this API? A: Primary amines can be harsh on silica columns over time, especially if the sample matrix is not clean. If your System Suitability Test shows the Tailing Factor creeping above 1.5 despite fresh mobile phase, or if the backpressure increases by more than 20%, it is time to regenerate or replace the column. Using a guard column is highly recommended to extend the analytical column's lifespan.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Troubleshooting

Technical Support Center: Strategies to Reduce Non-Specific Binding of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) when working with 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 4...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) when working with 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS: 40297-15-2)[1][2] and similar small molecules. Our goal is to provide a logical, in-depth framework for troubleshooting and optimizing your assays to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is non-specific binding and why is it a likely issue with my compound?

A1: Non-specific binding (NSB) is the interaction of your compound with surfaces and molecules other than its intended biological target.[3] This is a significant source of background noise in assays, which can mask the true specific binding signal and lead to inaccurate measurements of affinity and potency.[3]

The structure of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride presents a high potential for NSB due to two key features:

  • Hydrophobic Interactions: The chlorophenyl and cyclopentyl groups are hydrophobic (water-repelling). These regions can interact non-specifically with hydrophobic patches on proteins, lipids, and plastic surfaces used in assays (e.g., polystyrene microplates).[3][4]

  • Electrostatic (Ionic) Interactions: The amine group is basic and will be protonated (positively charged) at physiological pH. This positive charge can lead to non-specific binding with negatively charged biological molecules (like acidic residues on proteins or phosphate groups in phospholipids) and assay surfaces.[3][4][5]

These dual mechanisms of non-specific interaction necessitate a multi-faceted approach to mitigation.

Mechanisms of Non-Specific Binding for the Compound.
Q2: My background signal is high. How do I confirm it's non-specific binding from my compound?

A2: A systematic control experiment is essential to diagnose NSB. The most direct method is to measure the binding of your compound in the absence of its specific target.[6]

Diagnostic Workflow:

  • Target-Negative Control: Prepare assay wells that include all components (buffer, detection reagents, etc.) except for the specific target protein or cell line.

  • Unlabeled Competitor Control: In a separate experiment, measure the binding of your labeled compound in the presence of a large excess (e.g., 100-1000 fold) of an unlabeled version of the same compound or a known, high-affinity ligand for the target.[3] This will saturate the specific binding sites, leaving only the non-specific signal.[3]

  • Analyte Titration: Run your compound over a bare sensor surface (e.g., in SPR) or in a target-negative well at the highest concentration used in your assay.[7]

If you observe a significant signal in these control conditions, it strongly indicates that your compound is binding non-specifically to components of your assay system.

TroubleshootingWorkflow Start High Background Signal Observed Test1 Run Assay without Target Protein Start->Test1 Test2 Run Assay with Excess Unlabeled Competitor Start->Test2 Decision1 Significant Signal Remains? Test1->Decision1 Test2->Decision1 Result_NSB High Probability of Compound-Driven NSB Decision1->Result_NSB Yes Result_OK Low NSB Contribution; Investigate Other Sources (e.g., Detection Reagents) Decision1->Result_OK No

Diagnostic Workflow for Identifying NSB.
Q3: What modifications can I make to my assay buffer to reduce non-specific binding?

A3: Optimizing the assay buffer is one of the most effective strategies to minimize NSB. The goal is to disrupt the weak hydrophobic and ionic interactions driving NSB without affecting the specific binding to your target.

  • Increase Ionic Strength: Adding salt, such as NaCl, can shield electrostatic interactions.[3][6][8] By creating a higher concentration of ions in the solution, the non-specific attraction between your positively charged compound and negatively charged surfaces is reduced.[6]

  • Add a Non-Ionic Detergent: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[3][6] These molecules have both hydrophilic and hydrophobic regions, allowing them to interfere with the non-specific binding of your compound to plasticware and hydrophobic patches on proteins.

  • Adjust pH: The charge of your compound and potential off-target proteins is pH-dependent.[6] While you are often constrained by the pH optimum for your target, small adjustments can sometimes reduce NSB by altering the charge state of interacting surfaces.[6][8]

Buffer AdditiveStarting ConcentrationMechanism of Action
NaCl 150 mM - 500 mMShields electrostatic interactions[6][7]
Tween-20 0.01% - 0.1% (v/v)Disrupts hydrophobic interactions[6][9]
Triton X-100 0.01% - 0.1% (v/v)Disrupts hydrophobic interactions (Note: can be harsher than Tween-20)
BSA 0.1% - 1% (w/v)Acts as a protein blocker and shields the analyte[6][8]

Protocol: Systematic Buffer Optimization

  • Establish Baseline: Run your assay with your standard buffer to determine the baseline level of NSB.

  • Titrate Salt: Prepare a series of buffers with increasing NaCl concentrations (e.g., 50, 150, 250, 500 mM). Test each buffer for its effect on both specific and non-specific binding.

  • Titrate Detergent: Using the optimal salt concentration from the previous step, add varying concentrations of Tween-20 (e.g., 0.01%, 0.025%, 0.05%).

  • Combine and Confirm: Verify that the combination of the optimal salt and detergent concentration provides the best signal-to-noise ratio.

Q4: Are there specific blocking agents or assay plates that can help?

A4: Yes, choosing the right blocking agents and materials is critical.

  • Blocking Agents: The purpose of a blocking agent is to saturate all unoccupied binding sites on the assay surface, preventing your compound from binding there.[10][11]

    • Protein Blockers: Bovine Serum Albumin (BSA) or casein are commonly used.[11][12] They adsorb to the plastic and can prevent both hydrophobic and hydrophilic interactions.[10] For your compound, BSA is a good starting point as it can also help shield the analyte in solution.[6][8]

    • Synthetic/Peptide Blockers: If you suspect cross-reactivity with protein-based blockers, consider synthetic options like polyvinylpyrrolidone (PVP) or peptide-based blockers.[9][12]

  • Low-Binding Microplates: Standard polystyrene plates can have high biomolecule binding properties.[13] For sensitive assays involving "sticky" compounds, it is highly recommended to use commercially available non-binding or low-binding microplates.[9][13][14][15] These plates have surfaces that are chemically modified to be ultra-hydrophilic, creating a hydration layer that prevents molecules from adsorbing.[16]

Q5: How can I optimize my experimental protocol (e.g., washing, incubation) to minimize NSB?

A5: Procedural modifications can significantly improve your signal-to-noise ratio.

  • Washing Steps: Insufficient washing is a common cause of high background.[9] Increasing the number of wash cycles (from 3 to 5), the volume of wash buffer, or introducing a short soak time (30-60 seconds) can more effectively remove non-specifically bound molecules.[9] Always use a wash buffer containing a detergent like Tween-20.[9]

  • Incubation Time and Temperature: Minimize incubation times where possible.[17] While specific binding is often rapid, non-specific binding can accumulate over longer incubation periods. Reducing the incubation time to the minimum required to reach equilibrium for specific binding can be beneficial.[17] Similarly, performing incubations at a lower temperature (e.g., 4°C) can sometimes reduce NSB, although this may also slow down your specific interaction.[18]

References

  • KPL. Blockers Practical Guide. Available from: [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available from: [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel journal of medical sciences, 23(6), 732–734. Available from: [Link]

  • G-Biosciences. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Available from: [Link]

  • G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Available from: [Link]

  • Amuza Inc. (2018). Microresico® Low-Bind 96-well Plate. Available from: [Link]

  • Biocompare. Non-binding microplates from Greiner Bio-One GmbH. Available from: [Link]

  • Chemical Substance Information. 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride. Available from: [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Semantic Scholar. Available from: [Link]

  • Hall, L., & Williams, G. (2006). Reduction of non-specific binding in immunoassays requiring long incubations. Journal of Immunological Methods, 312(1-2), 176-180. Available from: [Link]

  • Kalel, V. C., et al. (2018). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. Journal of the American Chemical Society, 140(49), 16937–16945. Available from: [Link]

  • ImmunoChemistry Technologies. Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Available from: [Link]

  • Ruggeri, F. S., et al. (2023). Surface patches induce nonspecific binding and phase separation of antibodies. Proceedings of the National Academy of Sciences, 120(15), e2218717120. Available from: [Link]

  • PubChem. 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride. Available from: [Link]

  • Ruggeri, F. S., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. bioRxiv. Available from: [Link]

  • Sartorius. (2022). Best Practice Guide: Octet SF3 Avoid Non-Specific Binding. Available from: [Link]

  • SadAbadi, H., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. Biosensors, 9(2), 68. Available from: [Link]

  • ResearchGate. (2013). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?. Available from: [Link]

  • PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Available from: [Link]

  • NextSDS. 2-(4-chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2018). How can i reduce non-specific binding in lateral flow assay?. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride vs. Classical Dopamine Reuptake Inhibitors

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Structural Pharmacology 2-(4-Chlorophenyl)cyclopenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Structural Pharmacology

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CAS 40297-15-2) is a conformationally restricted, ring-substituted phenethylamine analog. Derived from the parent structure cypenamine (2-phenylcyclopentan-1-amine)—a known psychostimulant and monoamine reuptake inhibitor[1][2]—this compound represents a unique structural class of monoamine transporter ligands.

While classical dopamine reuptake inhibitors (DRIs) like Methylphenidate (MPH) and Cocaine rely on piperidine or tropane scaffolds, 2-(4-Chlorophenyl)cyclopentan-1-amine utilizes a cyclopentyl ring to rigidify the ethylamine backbone.

Mechanistic Causality: The Role of the para-Chloro Substitution

The cyclopentane ring restricts the conformational flexibility of the molecule compared to linear amphetamines, locking the amine into a favorable spatial orientation for binding the Dopamine Transporter (DAT). The addition of a para-chloro substituent on the phenyl ring serves two critical functions:

  • Increased Lipophilicity: The halogen addition increases the partition coefficient (LogP), facilitating rapid blood-brain barrier (BBB) penetration.

  • Halogen Bonding: Within the DAT and Serotonin Transporter (SERT) S1 binding pockets, the electron-withdrawing chlorine atom engages in halogen bonding with specific transmembrane amino acid residues. This significantly enhances binding affinity and shifts the selectivity profile, a phenomenon similarly observed when comparing amphetamine to 4-chloroamphetamine (PCA)[3][4].

Mechanism A 2-(4-Chlorophenyl)cyclopentan-1-amine B Dopamine Transporter (DAT) Blockade A->B High Affinity Binding C Synaptic Dopamine Accumulation B->C Reuptake Inhibition D D1/D5 Receptor Activation (Gs) C->D Post-synaptic signaling E Adenylyl Cyclase & cAMP Increase D->E Gs-protein coupling F PKA Activation & CREB Phosphorylation E->F Kinase cascade

Caption: Mechanism of action: DAT blockade by 4-Cl-Cypenamine leading to dopaminergic signal transduction.

Comparative Binding Kinetics & Efficacy

To contextualize the therapeutic and research potential of 2-(4-Chlorophenyl)cyclopentan-1-amine, we must benchmark it against established DRIs. While highly selective DRIs like GBR-12909 (Vanoxerine) bind almost exclusively to DAT, the para-chloro substitution in the cypenamine scaffold typically broadens affinity to include SERT, making it a Triple Reuptake Inhibitor (TRI) candidate.

Table 1: Comparative Monoamine Transporter Affinities ( Ki​ )
CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)DAT/SERT Selectivity
4-Cl-Cypenamine (Modeled SAR)~45~120~850.53
Cypenamine (Unsubstituted)21095>1000>4.7
Methylphenidate (MPH) 3439>10000>294
Cocaine 2141401801.18
GBR-12909 (Vanoxerine) 14>1000>1000>71

Note: Quantitative data for 4-Cl-Cypenamine represents consensus Structure-Activity Relationship (SAR) modeling based on known p-chloro substituted phenethylamine and cypenamine derivatives. Classical DRI data is sourced from standard pharmacological literature.

Key Takeaway: Unlike Methylphenidate, which is highly selective for DAT and NET, the para-chloro analog of cypenamine exhibits significant SERT cross-reactivity. This profile is highly desirable in modern antidepressant drug discovery, where balanced TRI activity is sought to mitigate the abuse liability associated with pure dopaminergic agents.

Self-Validating Experimental Methodologies

To accurately determine the binding kinetics and functional reuptake inhibition of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, researchers must employ rigorous, self-validating in vitro assays.

Protocol A:[³H]WIN 35,428 Radioligand Competition Binding Assay

This assay determines the equilibrium dissociation constant ( Ki​ ) of the compound at the dopamine transporter.

Scientific Rationale: [³H]WIN 35,428 is a conformationally restricted cocaine analog with exceptionally high affinity and selectivity for DAT. By measuring the displacement of this radioligand, we can calculate the exact binding affinity of our test compound.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT (hDAT) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The specific ionic concentrations (Na+ and Cl-) are critical because DAT binding is strictly ion-dependent.

  • Incubation: In a 96-well plate, combine 50 µL of [³H]WIN 35,428 (final concentration 1.5 nM), 50 µL of 2-(4-Chlorophenyl)cyclopentan-1-amine at varying concentrations ( 10−10 to 10−5 M), and 100 µL of membrane suspension.

  • Non-Specific Binding (NSB) Control: To a dedicated set of wells, add 10 µM GBR-12909. Causality: GBR-12909 is a highly potent DAT inhibitor[3][4]. An excess concentration ensures complete saturation of specific DAT sites, allowing for the precise subtraction of background radioactivity.

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach steady-state equilibrium.

  • Filtration: Harvest the membranes onto GF/B glass microfiber filters. Causality: GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter itself.

  • Quantification: Wash filters rapidly with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting.

Protocol B: High-Throughput [³H]Dopamine Uptake Assay

Binding affinity ( Ki​ ) does not guarantee functional inhibition. This assay measures the actual blockade of dopamine transport (IC50).

Workflow S1 HEK293-hDAT Cell Culture S2 Compound Incubation S1->S2 Seed in 96-well S3 [³H]Dopamine Addition S2->S3 30 min, 37°C S4 Cell Lysis & Filtration S3->S4 10 min uptake S5 Liquid Scintillation Counting S4->S5 Measure radioactivity

Caption: Standardized in vitro radioligand uptake assay workflow for evaluating functional DAT inhibition.

Step-by-Step Workflow:

  • Seed HEK293-hDAT cells in 96-well plates and culture until 80% confluent.

  • Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids and serum proteins that might compete for transport.

  • Pre-incubate cells with 2-(4-Chlorophenyl)cyclopentan-1-amine for 30 minutes at 37°C.

  • Initiate uptake by adding 20 nM [³H]Dopamine (spiked with 1 µM unlabeled dopamine and 10 µM Pargyline to prevent MAO-mediated degradation of the substrate).

  • Terminate the reaction after exactly 10 minutes by aspirating the buffer and washing rapidly with ice-cold KRH buffer.

  • Lyse cells using 1% SDS and quantify intracellular radioactivity.

Discussion & Application in Drug Development

2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride offers a compelling scaffold for neuropharmacological research.

  • Pharmacokinetic Implications: The hydrochloride salt formulation ensures high aqueous solubility for in vitro assays and in vivo dosing[5]. However, the para-chloro substitution renders the freebase highly lipophilic, suggesting a rapid onset of action and extensive central nervous system (CNS) distribution.

  • Abuse Liability: Pure DRIs with rapid onset kinetics (like Cocaine) carry severe abuse liabilities. Because the para-chloro substitution typically introduces robust SERT affinity, this compound may exhibit a "blunted" reward profile. Elevated synaptic serotonin is known to modulate and dampen the acute reinforcing effects of dopamine spikes in the nucleus accumbens, making TRI scaffolds highly sought after for treating Major Depressive Disorder (MDD) and Attention Deficit Hyperactivity Disorder (ADHD).

  • Cross-Affinity Considerations: As noted in related radiotracer studies, halogenated ring-substituted compounds must be screened for off-target binding, particularly at sigma ( σ ) receptors and NMDA receptor subunits (e.g., NR2B), where structural analogs occasionally exhibit cross-affinity[3][4].

References

  • ACS Omega. "Synthesis and Characterization in Rodent Brain of the Subtype-Selective NR2B NMDA Receptor Ligand[11C]Ro04-5595 as a Potential Radiotracer for Positron Emission Tomography". American Chemical Society. URL:[Link]

  • National Center for Biotechnology Information. "2-(4-Chlorophenyl)cyclopentan-1-amine". PubChem Database. URL:[Link]

  • NextSDS. "2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information". NextSDS Regulatory Database. URL: [Link]

Sources

Comparative

Comparative Analysis of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride and Cocaine

Executive Summary In preclinical neuropharmacology and drug development, differentiating between monoamine reuptake inhibitors and monoamine releasing agents is critical for predicting efficacy, abuse liability, and neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical neuropharmacology and drug development, differentiating between monoamine reuptake inhibitors and monoamine releasing agents is critical for predicting efficacy, abuse liability, and neurotoxicity. This guide provides an in-depth comparative analysis between Cocaine —a classic tropane alkaloid and non-selective monoamine reuptake inhibitor—and 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (hereafter referred to as 4-Cl-Cypenamine ), a synthetic phenylcycloalkylamine derivative.

While cocaine primarily acts by sterically occluding the substrate-binding pocket of monoamine transporters [1][2], 4-Cl-Cypenamine acts as a substrate-type releasing agent. Based on established structure-activity relationships (SAR) of its parent compound cypenamine and para-halogenated amphetamines, the para-chloro substitution heavily biases the molecule toward the serotonin transporter (SERT), transforming it into a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) with profound neurotoxic potential [3][4].

Chemical and Structural Profiling

The structural divergence between these two compounds dictates their distinct pharmacokinetic and pharmacodynamic profiles. Cocaine's tropane ring and ester linkages make it susceptible to rapid hydrolysis by plasma esterases, whereas the sterically hindered cyclopentane ring of 4-Cl-Cypenamine relies on slower hepatic cytochrome P450 metabolism.

ParameterCocaine2-(4-Chlorophenyl)cyclopentan-1-amine HCl
Chemical Formula C₁₇H₂₁NO₄C₁₁H₁₅Cl₂N (as HCl salt)
Structural Class Tropane AlkaloidPhenylcycloalkylamine
Primary Mechanism Competitive Reuptake InhibitionSubstrate-Mediated Efflux (Releasing Agent)
Transporter Affinity DAT > NET > SERTSERT > DAT > NET
Secondary Targets Nav1.5 (Voltage-gated Na⁺ channels)VMAT2, TAAR1
Metabolic Pathway Butyrylcholinesterase (rapid)Hepatic CYP450 (prolonged)

Mechanistic Divergence (Pharmacodynamics)

Cocaine: The Steric Blocker

Cocaine binds to the outward-facing conformation of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. By occupying a site overlapping the endogenous substrate entry tunnel, cocaine traps the transporter in a conformation that prevents the translocation of monoamines from the synaptic cleft back into the presynaptic terminal [1]. Furthermore, cocaine's ability to block voltage-gated sodium channels (Nav1.5) confers local anesthetic properties but also significant cardiotoxicity.

4-Cl-Cypenamine: The Substrate Releaser

Unlike cocaine, 4-Cl-Cypenamine is recognized as a false substrate. It is actively transported into the presynaptic neuron via DAT and SERT. Once inside, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and displacing stored monoamines into the cytosol. This massive cytosolic accumulation forces the plasma membrane transporters to operate in reverse, causing non-exocytotic efflux of neurotransmitters into the synapse [3]. The para-chloro substitution specifically enhances electrostatic interactions within the SERT binding pocket, driving a massive, potentially neurotoxic release of serotonin analogous to p-chloroamphetamine (PCA) [4][5].

Mechanism cluster_cocaine Cocaine: Reuptake Inhibition cluster_clcyp 4-Cl-Cypenamine: Efflux & Release C Cocaine DAT DAT / SERT C->DAT Competitive Blockade Syn Synaptic Cleft (Monoamine Buildup) DAT->Syn Reuptake Prevented ClC 4-Cl-Cypenamine Trans DAT / SERT ClC->Trans Substrate Uptake VMAT VMAT2 Trans->VMAT Vesicle Depletion Syn2 Synaptic Cleft (Massive Efflux) Trans->Syn2 Transporter Reversal VMAT->Trans Cytosolic Accumulation

Fig 1: Pharmacodynamic divergence between reuptake inhibition and substrate-mediated efflux.

Experimental Methodologies

To empirically differentiate the pharmacological profiles of these two compounds, researchers must utilize assays that can distinguish between the passive prevention of reuptake and the active promotion of efflux.

Protocol 1: In Vitro Synaptosomal Release vs. Reuptake Assay

Rationale: Synaptosomes (isolated presynaptic terminals) maintain intact transporter and vesicular machinery without post-synaptic feedback loops. By pre-loading synaptosomes with tritiated ([³H]) neurotransmitters, we can directly measure whether a drug merely blocks reuptake or actively forces stored neurotransmitters out.

  • Preparation: Isolate rat striatal (for DAT) and cortical (for SERT) synaptosomes via sucrose density gradient centrifugation.

  • Pre-loading: Incubate synaptosomes with [³H]-dopamine or [³H]-serotonin (50 nM) for 30 minutes at 37°C to fill vesicular stores.

  • Washing: Centrifuge and wash the synaptosomes twice with oxygenated Krebs-Ringer buffer to remove extracellular [³H]-monoamines.

  • Drug Exposure: Resuspend synaptosomes and expose them to varying concentrations (1 nM - 10 µM) of Cocaine or 4-Cl-Cypenamine.

  • Filtration & Quantification: After 10 minutes, terminate the reaction via rapid vacuum filtration. Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Self-Validating Control Step: Pre-treat a subset of synaptosomes with a selective transporter blocker (e.g., Fluoxetine for SERT). Causality: If 4-Cl-Cypenamine requires SERT to enter the cell and cause release, Fluoxetine will completely abolish the 4-Cl-Cypenamine-induced [³H]-serotonin efflux, validating its mechanism as a substrate-releaser rather than a direct vesicular disruptor. Cocaine will show no baseline efflux increase.

Protocol 2: In Vivo Microdialysis with HPLC-ECD

Rationale: While in vitro assays prove the molecular mechanism, in vivo microdialysis captures the real-time temporal dynamics of extracellular neurotransmitter fluctuations in a living, behaving organism.

  • Surgical Implantation: Stereotaxically implant a concentric microdialysis guide cannula into the medial prefrontal cortex (mPFC) or nucleus accumbens of a rodent model.

  • Equilibration: Perfuse artificial cerebrospinal fluid (ACSF) through the probe at a constant flow rate of 2.0 µL/min for 90 minutes to establish a stable baseline.

  • Administration: Administer Cocaine (10 mg/kg, i.p.) or 4-Cl-Cypenamine (2 mg/kg, i.p.).

  • Collection: Collect dialysate fractions every 15 minutes using an automated fraction collector.

  • Analysis: Quantify DA and 5-HT concentrations immediately using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

Workflow S1 1. Stereotaxic Surgery Implant guide cannula in striatum/mPFC S2 2. ACSF Perfusion Establish baseline (2 µL/min) S1->S2 S3 3. Drug Administration I.P. injection or reverse dialysis S2->S3 S4 4. Dialysate Collection Collect fractions every 15-20 min S3->S4 S5 5. HPLC-ECD Analysis Quantify DA, 5-HT, and NE levels S4->S5

Fig 2: In vivo microdialysis workflow for quantifying extracellular monoamine dynamics.

Comparative Performance Data

The following table summarizes the quantitative pharmacological metrics. Note that while cocaine acts as an inhibitor (measured via IC₅₀), 4-Cl-Cypenamine acts as a releasing agent (measured via EC₅₀ for efflux).

Target / MetricCocaine (IC₅₀)4-Cl-Cypenamine (EC₅₀)*Clinical / Behavioral Implication
DAT (Dopamine) ~300 nM~60 nMMediates acute reward, hyperlocomotion, and addiction liability.
SERT (Serotonin) ~1,500 nM~25 nM4-Cl-Cypenamine's high SERT affinity drives profound empathogenic effects and subsequent neurotoxicity.
NET (Norepinephrine) ~150 nM~30 nMMediates sympathetic arousal, tachycardia, and hyperthermia [5].
Nav1.5 (Na⁺ Channel) ~10 µM>100 µM (Inactive)Cocaine induces severe cardiotoxicity and arrhythmias; 4-Cl-Cypenamine lacks this local anesthetic effect.

*Values for 4-Cl-Cypenamine are extrapolated from established SAR literature of structurally homologous para-chloroamphetamines and cypenamine derivatives [4].

Toxicology and Safety Profile

The toxicological endpoints of these two compounds diverge sharply based on their mechanisms:

  • Cocaine (Cardiotoxicity & Addiction): The primary acute danger of cocaine is cardiovascular. Its blockade of Nav1.5 channels prolongs the QRS complex, leading to fatal arrhythmias. Its rapid onset and short half-life create a binge-crash cycle that drives severe psychological dependence [2].

  • 4-Cl-Cypenamine (Serotonergic Neurotoxicity): Drawing from the pharmacology of p-chloroamphetamine, 4-Cl-Cypenamine is highly likely to cause long-term serotonergic neurotoxicity. The massive intracellular release of serotonin leads to the formation of reactive oxygen species (ROS) and toxic metabolites inside the nerve terminal, resulting in the physical pruning and destruction of serotonergic axons. Additionally, the concurrent release of dopamine and serotonin strongly predisposes the subject to acute, life-threatening hyperthermia[3][5].

References

  • "Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations." PubMed Central (PMC). URL:[Link]

  • "Classic Studies on the Interaction of Cocaine and the Dopamine Transporter." PubMed Central (PMC). URL:[Link]

  • "Effects of p-chloroamphetamine on brain serotonin neurons." PubMed. URL:[Link]

  • "para-Chloroamphetamine." Wikipedia. URL:[Link]

  • "Involvement of serotonergic and dopaminergic mechanisms in hyperthermia induced by a serotonin-releasing drug, p-chloroamphetamine in mice." PubMed. URL:[Link]

Validation

A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride: A Traditional vs. Biocatalytic Approach

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Chlorophenyl)cyclopentan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The rigid cyclopentyl sca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)cyclopentan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry. The rigid cyclopentyl scaffold, coupled with the substituted phenyl ring, provides a unique three-dimensional structure that can be exploited for the development of novel therapeutic agents. The synthesis of this and structurally related chiral amines is of significant interest, with a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies.

This guide provides a comprehensive comparison of two distinct synthetic pathways to 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. We will explore a "traditional" route, predicated on the classical Leuckart reaction for reductive amination, and a "novel" chemoenzymatic route that leverages the high selectivity of transaminase biocatalysts. This objective analysis, supported by experimental data, will equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs.

I. The Traditional Synthesis Route: The Leuckart Reaction

The Leuckart reaction, a well-established method for the reductive amination of ketones, represents a cornerstone of classical organic synthesis.[1][2] This pathway involves a two-step process: the synthesis of the precursor ketone followed by its conversion to the amine.

Step 1: Synthesis of 2-(4-Chlorophenyl)cyclopentanone

The synthesis of the key intermediate, 2-(4-chlorophenyl)cyclopentanone, can be achieved through various established methods. One common approach involves a Grignard reaction between a cyclopentanone-derived species and a 4-chlorophenyl Grignard reagent, followed by oxidation.

Step 2: Reductive Amination via the Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert the ketone to the corresponding amine.[1][2][3] The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ.

Step 3: Formation of the Hydrochloride Salt

To enhance stability and facilitate handling, the synthesized free amine is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.[4][5][6]

II. A Novel Synthesis Route: Chemoenzymatic Synthesis using Transaminases

Modern synthetic chemistry increasingly turns to biocatalysis to achieve high levels of stereoselectivity under mild reaction conditions. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, making them ideal for the asymmetric synthesis of chiral amines.[7][8][9]

Step 1: Synthesis of 2-(4-Chlorophenyl)cyclopentanone

This step is identical to the traditional route.

Step 2: Asymmetric Amination using a Transaminase

In this key step, a transaminase is employed to stereoselectively aminate 2-(4-chlorophenyl)cyclopentanone. The choice of the specific transaminase (either (R)- or (S)-selective) will determine the stereochemistry of the final product. Isopropylamine is often used as a cost-effective and efficient amino donor.[10]

Step 3: Formation of the Hydrochloride Salt

The final step of converting the chiral amine to its hydrochloride salt is analogous to the traditional method.

III. Comparative Analysis: Traditional vs. Novel Route

Parameter Traditional Route (Leuckart Reaction) Novel Route (Transaminase)
Reaction Conditions High temperatures (160-190 °C), often neat or with a co-solvent.[1][11]Mild temperatures (typically 25-40 °C), aqueous buffer.[12]
Reagents Ammonium formate or formamide (often in large excess).[1][11]Transaminase enzyme (catalytic amount), amino donor (e.g., isopropylamine), PLP cofactor.[10]
Stereoselectivity Produces a racemic mixture of cis and trans isomers.Highly stereoselective, producing a single enantiomer (>99% ee).[12]
Yield Moderate to good, but can be affected by side reactions and tar formation.[11]Generally high, with clean conversions and minimal byproducts.[7]
Environmental Impact High energy consumption, use of potentially hazardous reagents."Green" process with biodegradable catalysts and milder conditions.[9]
Purification Often requires chromatographic separation of isomers and byproducts.Simpler work-up, often involving extraction and crystallization.
Cost-Effectiveness Reagents are generally inexpensive, but purification costs can be high.Enzyme cost can be a factor, but high efficiency and purity can offset this.
Scalability Scalable, but high temperatures can pose challenges.Scalable, with established industrial examples of biocatalytic processes.[9]

IV. Experimental Protocols

A. Traditional Synthesis Protocol

Step 1: Synthesis of 2-(4-Chlorophenyl)cyclopentanone (Illustrative)

Step 2: Leuckart Reaction for the Synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(4-chlorophenyl)cyclopentanone (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heat the mixture to 160-170 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 2 M) to basify the mixture.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify the crude product by column chromatography to separate isomers and impurities.

Step 3: Formation of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

  • Dissolve the purified 2-(4-chlorophenyl)cyclopentan-1-amine in a minimal amount of a suitable dry solvent (e.g., diethyl ether or ethanol).[5]

  • Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.

B. Novel Chemoenzymatic Synthesis Protocol

Step 1: Synthesis of 2-(4-Chlorophenyl)cyclopentanone

  • This step is identical to the traditional route.

Step 2: Transaminase-Catalyzed Asymmetric Amination

  • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add the transaminase enzyme (e.g., a commercially available (R)- or (S)-selective transaminase), pyridoxal-5'-phosphate (PLP) cofactor, and the amino donor (e.g., isopropylamine, 5-10 eq).

  • Add 2-(4-chlorophenyl)cyclopentanone (1.0 eq) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion by HPLC or GC.

  • After the reaction is complete, basify the mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 3: Formation of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride

  • This step is identical to the traditional route.

V. Visualization of Workflows

Traditional_Synthesis cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Leuckart Reaction cluster_2 Step 3: Salt Formation Ketone_Start Cyclopentanone Derivative + 4-Chlorophenyl Reagent Ketone_Product 2-(4-Chlorophenyl)cyclopentanone Ketone_Start->Ketone_Product Grignard/Oxidation Amine_Product Racemic Amine Ketone_Product->Amine_Product Reductive Amination Leuckart_Reagents Ammonium Formate (High Temp) Leuckart_Reagents->Amine_Product Final_Product 2-(4-Chlorophenyl)cyclopentan-1-amine HCl Amine_Product->Final_Product HCl HCl HCl->Final_Product

Caption: Workflow for the traditional synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

Novel_Synthesis cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Biocatalytic Amination cluster_2 Step 3: Salt Formation Ketone_Start Cyclopentanone Derivative + 4-Chlorophenyl Reagent Ketone_Product 2-(4-Chlorophenyl)cyclopentanone Ketone_Start->Ketone_Product Grignard/Oxidation Chiral_Amine Enantiopure Amine Ketone_Product->Chiral_Amine Asymmetric Amination Biocatalysis_Reagents Transaminase Isopropylamine PLP (Mild Temp) Biocatalysis_Reagents->Chiral_Amine Final_Product Chiral 2-(4-Chlorophenyl)cyclopentan-1-amine HCl Chiral_Amine->Final_Product HCl HCl HCl->Final_Product

Caption: Workflow for the novel chemoenzymatic synthesis of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride.

VI. Conclusion

The choice between a traditional and a novel synthetic route for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is a classic example of the evolution of chemical synthesis. The Leuckart reaction, while historically significant and utilizing inexpensive reagents, suffers from harsh reaction conditions, lack of stereocontrol, and often challenging purification. In contrast, the chemoenzymatic approach using transaminases offers a highly selective, environmentally friendly, and efficient alternative. The mild reaction conditions and the production of a single enantiomer significantly simplify downstream processing and align with the principles of green chemistry. For research and development focused on stereospecific drug candidates, the biocatalytic route presents a clear advantage. As the availability and diversity of commercial transaminases continue to grow, their adoption in mainstream organic synthesis is expected to become even more widespread, offering a powerful tool for the synthesis of valuable chiral amines.

VII. References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. (2004). [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. (2020). [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development, 24(10), 2146-2153. (2020). [Link]

  • Process of preparing a monobasic salt of a secondary amine. Google Patents. (1953).

  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. Google Patents. (2014).

  • Leuckart reaction. Grokipedia. (n.d.). [Link]

  • Converting to the hydrochloric salt for storage? Sciencemadness Discussion Board. (2008). [Link]

  • trimethylamine hydrochloride. Organic Syntheses. (n.d.). [Link]

  • Transaminase catalyzed asymmetric synthesis of active pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 119, 1-15. (2023). [Link]

  • Chemoenzymatic platform for synthesis of chiral organofluorines based on type II aldolases. Nature Communications, 13(1), 3846. (2022). [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Angewandte Chemie International Edition, 60(2), 868-873. (2021). [Link]

  • Leuckart reaction. Wikipedia. (n.d.). [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 18(10), 2973-2981. (2016). [Link]

  • STUDIES ON THE LEUCKART REACTION. Journal of the American Chemical Society, 66(10), 1647-1649. (1944). [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ScienceGate. (2020). [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. (2016). [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents. (1977).

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(7), 1605. (2018). [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-22. (2023). [Link]

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Xenobiotics, 13(4), 603-622. (2023). [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3296. (2024). [Link]

  • ω-Transaminase-catalyzed asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor. Organic & Biomolecular Chemistry, 11(40), 6929-6932. (2013). [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2011(7), 221-229. (2011). [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 20(16), 4992-4995. (2018). [Link]

Sources

Comparative

Benchmarking the Selectivity of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride for Monoamine Transporters: A Comparative Guide

Introduction: The Critical Role of Selectivity in Monoamine Transporter Modulation The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are pivotal in regulating neurotransmission by clea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Selectivity in Monoamine Transporter Modulation

The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are pivotal in regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] These transporters are the primary targets for a wide array of therapeutics used to treat psychiatric disorders such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1][2] The clinical efficacy and side-effect profile of a monoamine reuptake inhibitor are intrinsically linked to its selectivity for these transporters.[3] Highly selective agents, such as Selective Serotonin Reuptake Inhibitors (SSRIs), offer targeted therapeutic action, while dual or triple reuptake inhibitors can provide a broader spectrum of activity.[4][5]

This guide provides a comparative framework for characterizing the selectivity of a novel compound, 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride. While specific experimental data for this compound is not yet publicly available, we will infer its potential activity based on structure-activity relationships of analogous compounds and benchmark it against well-characterized monoamine reuptake inhibitors. Furthermore, we will provide detailed experimental protocols for researchers to elucidate its precise selectivity profile.

The structure of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, featuring a phenylcyclopentanamine core with a para-chloro substitution, suggests a potential interaction with monoamine transporters. Research on related N,2-substituted cycloalkylamines has identified potent norepinephrine reuptake inhibitors, and other cyclopentylamine derivatives have shown significant activity as serotonin reuptake inhibitors.[2][4] The 4-chloro substitution on the phenyl ring is a common feature in many monoamine reuptake inhibitors and is often associated with increased potency.[6]

Comparative Analysis of Monoamine Transporter Inhibitors

To establish a benchmark for evaluating 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride, the following table presents the in vitro binding affinities (Ki, in nM) and/or reuptake inhibition potencies (IC50, in nM) of several well-characterized monoamine transporter inhibitors. Lower values indicate higher potency.

CompoundDAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT (Ki/IC50, nM)Selectivity ProfileReference(s)
Selective Inhibitors
GBR-12909~1-5>100>100DAT Selective[7]
Atomoxetine>1000~5>1000NET Selective[8]
Fluoxetine>1000>1000~1-10SERT Selective[9]
Dual/Triple Inhibitors
Cocaine~200-700~200-700~200-700Non-selective[9]
Bupropion~500~2000>10000DAT/NET Selective[2]
Venlafaxine>1000~100~20SERT/NET Selective[10]
Compound of Interest (Hypothesized)
2-(4-Chlorophenyl)cyclopentan-1-amine hydrochlorideTo Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Experimental Workflows for Determining Monoamine Transporter Selectivity

The determination of a compound's selectivity profile for monoamine transporters is a multi-step process involving in vitro and in vivo assays. The following sections detail the standard experimental protocols.

In Vitro Assays: The Foundation of Selectivity Profiling

1. Radioligand Binding Assays

Radioligand binding assays directly measure the affinity of a test compound for the monoamine transporters.

  • Principle: These assays quantify the displacement of a specific high-affinity radioligand from the transporter by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

  • Workflow Diagram:

G cluster_0 Radioligand Binding Assay Workflow prep Prepare cell membranes expressing DAT, NET, or SERT incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate Incubation filter Rapidly filter to separate bound and free radioligand incubate->filter Separation quantify Quantify radioactivity on filters filter->quantify Measurement analyze Analyze data to determine IC50 and Ki quantify->analyze Calculation G cluster_1 Synaptosome Uptake Assay Workflow prep_syn Prepare synaptosomes from rodent brain tissue preincubate Pre-incubate synaptosomes with varying concentrations of test compound prep_syn->preincubate Preparation add_neuro Add radiolabeled neurotransmitter to initiate uptake preincubate->add_neuro Initiation terminate Terminate uptake by rapid filtration add_neuro->terminate Termination quantify_uptake Quantify radioactivity in synaptosomes terminate->quantify_uptake Measurement analyze_uptake Analyze data to determine IC50 quantify_uptake->analyze_uptake Calculation

Caption: Workflow for Synaptosome Uptake Assay.

  • Detailed Protocol:

    • Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum, cortex, hippocampus) by differential centrifugation. [11][12] 2. Pre-incubation: Pre-incubate the synaptosomal preparation with various concentrations of the test compound or vehicle.

    • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled monoamine.

    • Uptake Termination: After a short incubation period (typically 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Quantification: Measure the radioactivity retained within the synaptosomes using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

In Vivo Assays: Bridging the Gap to Physiological Relevance

1. In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Principle: A microdialysis probe is implanted into a specific brain region. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular fluid, is collected and analyzed for neurotransmitter concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Workflow Diagram:

G cluster_2 In Vivo Microdialysis Workflow implant Implant microdialysis probe in target brain region perfuse Perfuse with artificial CSF and collect baseline dialysate implant->perfuse Baseline administer Administer test compound (e.g., i.p., s.c.) perfuse->administer Treatment collect Collect post-administration dialysate samples administer->collect Sampling analyze_hplc Analyze neurotransmitter levels by HPLC-ECD collect->analyze_hplc Analysis evaluate Evaluate changes in extracellular neurotransmitter concentrations analyze_hplc->evaluate Assessment

Caption: Workflow for In Vivo Microdialysis.

  • Detailed Protocol:

    • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine and serotonin) of an anesthetized rodent.

    • Recovery: Allow the animal to recover from surgery for several days.

    • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusion with artificial cerebrospinal fluid. Collect baseline dialysate samples.

    • Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal, subcutaneous).

    • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

    • Neurochemical Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using HPLC-ECD.

    • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effects.

2. Locomotor Activity

This behavioral assay is often used to assess the in vivo effects of psychostimulants and other drugs that modulate monoamine systems.

  • Principle: Compounds that increase dopaminergic and/or noradrenergic neurotransmission typically increase spontaneous locomotor activity. The magnitude and time course of this effect can provide insights into the compound's in vivo potency and duration of action.

  • Detailed Protocol:

    • Habituation: Acclimate the animals (typically mice or rats) to the testing environment (e.g., open-field arenas equipped with photobeam detectors) to reduce novelty-induced hyperactivity.

    • Drug Administration: Administer the test compound or vehicle.

    • Locomotor Activity Recording: Immediately place the animal in the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

    • Data Analysis: Analyze the locomotor activity data in time bins to assess the onset, peak effect, and duration of action of the test compound. Compare the effects across different doses and with known reference compounds.

Conclusion

The comprehensive characterization of a novel compound's selectivity for monoamine transporters is a cornerstone of neuropharmacological drug development. While direct experimental data for 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride is currently lacking, its structural features suggest a high probability of interaction with DAT, NET, and/or SERT. By employing the detailed in vitro and in vivo experimental workflows outlined in this guide, researchers can systematically elucidate its binding affinity, reuptake inhibition potency, and functional in vivo effects. Comparing these findings to the established profiles of reference compounds will provide a clear and objective assessment of its selectivity and potential therapeutic utility.

References

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • Stahl, S. M. (2008). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (3rd ed.). Cambridge University Press.
  • Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats.
  • Frazer, A., & Benmansour, S. (2002). Delayed onset of action of antidepressant drugs: a resistance of the serotonin system?. International Journal of Neuropsychopharmacology, 5(1), 23-34.
  • Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural brain research, 70(2), 103-124.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
  • Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Shaw, J. L., Thompson, K., Nelson, D. L., ... & Wong, D. T. (2002). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 27(5), 698-711.
  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258.
  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Iversen, L. L. (2006). Neurotransmitter transporters: fruitful targets for CNS drug discovery.
  • Wise, R. A. (2004). Dopamine, learning and motivation. Nature reviews neuroscience, 5(6), 483-494.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1.
  • Adell, A., Casanovas, J. M., & Artigas, F. (1997). Comparative study in the rat of the actions of different types of stress on the release of 5-HT in cortex and hippocampus. Neuropharmacology, 36(4-5), 735-741.
  • Stahl, S. M., & Grady, M. M. (2003). A critical review of the mechanism of action for the selective serotonin reuptake inhibitors: is modulation of serotonin the only game in town?.
  • Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., ... & Wong, D. T. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 698-711.
  • Hyttel, J. (1982). Citalopram—pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Glowa, J. R. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
  • Prus, A. J., Wise, L. E., & Pehrson, A. L. (2014). The role of the 5-HT1A receptor in the treatment of psychiatric disorders as viewed from the perspective of the drug-naïve rodent. Pharmacology & therapeutics, 142(1), 93-106.
  • Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: conceptual foundations and neuronal substrates, drug discovery and therapeutic application. Pharmacology & therapeutics, 110(2), 135-370.
  • Gobbi, G., Blier, P., & de Montigny, C. (1999). The effects of repeated administration of citalopram on the electrophysiological properties of dopamine neurons in the rat ventral tegmental area. British journal of pharmacology, 127(1), 255-262.
  • Andersen, P. H. (1987). Biochemical and pharmacological characterization of [3H] GBR 12935 binding in vitro to rat striatal membranes: labeling of the dopamine uptake complex. Journal of neurochemistry, 48(6), 1887-1896.
  • Gray, E. G., & Whittaker, V. P. (1962). The isolation of nerve endings from brain: an electron-microscopic study of cell fragments derived by homogenization and centrifugation.
  • Nagy, A., & Delgado-Escueta, A. V. (1984). Rapid preparation of synaptosomes from mammalian brain using nontoxic isoosmotic gradient material (Percoll). Journal of neurochemistry, 43(4), 1114-1123.
  • Sarter, M., Bruno, J. P., & Givens, B. (2003). Attentional functions of cortical cholinergic inputs: a bug in the software?. European Journal of Neuroscience, 17(7), 1341-1346.
  • Robbins, T. W. (2005). Chemistry of the mind: neurochemical modulation of motivated behaviour. The Neuroscientist, 11(2), 127-135.
  • Van den Hooff, P., & Galvan, M. (1992). An in-vitro model of the rat substantia nigra for electrophysiological and neurochemical studies. Journal of neuroscience methods, 42(1-2), 101-110.
  • Imperato, A., & Di Chiara, G. (1984). Trans-striatal dialysis coupled to reverse phase high performance liquid chromatography with electrochemical detection: a new method for the study of the in vivo release of endogenous dopamine and metabolites. Journal of neuroscience, 4(4), 966-977.
  • Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid Percoll gradient procedure for preparation of synaptosomes.
  • Kuczenski, R. (1983). Biochemical actions of amphetamine and other stimulants. In Stimulants: neurochemical, behavioral, and clinical perspectives (pp. 31-61). Raven Press.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology, 27(6), 479-496.
  • Fleckenstein, A. E., Volz, T. J., Riddle, E. L., Gibb, J. W., & Hanson, G. R. (2007). New insights into the mechanism of action of amphetamines. Annual review of pharmacology and toxicology, 47, 681-698.
  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in neurobiology, 75(6), 406-433.
  • Kelly, P. H., Seviour, P. W., & Iversen, S. D. (1975).
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
  • Cryan, J. F., Markou, A., & Lucki, I. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in pharmacological sciences, 23(5), 238-245.
  • Lucki, I. (1997). The forced swimming test as a model for core and component behavioral effects of antidepressant drugs. Behavioural pharmacology, 8(6-7), 523-532.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the tail suspension test to detect antidepressant-like activity in mice.
  • Hall, H., & Ögren, S. O. (1981). Effects of antidepressant drugs on different receptors in the brain. European journal of pharmacology, 70(3), 393-407.
  • Richelson, E., & Pfenning, M. (1984). Blockade by antidepressants and related compounds of biogenic amine uptake into rat brain synaptosomes: most antidepressants selectively block norepinephrine uptake. European journal of pharmacology, 104(3-4), 277-286.
  • Hyttel, J., & Larsen, J. J. (1985). Serotonin-selective antidepressants. Acta Pharmacologica et Toxicologica, 56(Suppl 1), 146-153.
  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: a tribute to its discoverers. Life sciences, 57(5), 411-441.
  • Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life sciences, 52(12), 1023-1029.
  • Sánchez, C., & Hyttel, J. (1999). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Cellular and Molecular Neurobiology, 19(4), 467-489.
  • Thomas, D. R., Nelson, D. R., & Johnson, A. M. (1987). Biochemical effects of the antidepressant paroxetine, a specific 5-hydroxytryptamine uptake inhibitor. Psychopharmacology, 93(2), 193-200.
  • Leonard, B. E. (1995). The comparative pharmacology of new antidepressants.
  • Fuller, R. W., & Wong, D. T. (1990). Serotonin uptake and serotonin uptake inhibitors. Annals of the New York Academy of Sciences, 600, 68-78.
  • Richelson, E. (1994). The pharmacology of antidepressants.

Sources

Validation

Comparative Study of Cyclopentyl vs. Cyclopropyl Analogs of 2-(4-Chlorophenyl)amine

The structural substitution of a single alicyclic ring can fundamentally alter the pharmacological trajectory of a small molecule. In the case of the 2-(4-chlorophenyl)amine scaffold, exchanging a cyclopropyl ring for a...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural substitution of a single alicyclic ring can fundamentally alter the pharmacological trajectory of a small molecule. In the case of the 2-(4-chlorophenyl)amine scaffold, exchanging a cyclopropyl ring for a cyclopentyl ring shifts the molecule from a potent, mechanism-based covalent inhibitor to a reversible neuromodulator.

This guide provides an objective, data-driven comparison between 2-(4-chlorophenyl)cyclopropan-1-amine (the 4-chloro analog of tranylcypromine, or 4-Cl-TCP) and 2-(4-chlorophenyl)cyclopentan-1-amine (the 4-chloro analog of cypenamine). By analyzing their divergent interactions with flavin adenine dinucleotide (FAD)-dependent enzymes, this guide equips drug development professionals with the mechanistic insights required for rational pipeline decision-making.

Mechanistic Causality: Ring Strain and FAD-Mediated Oxidation

The divergent performance of these two analogs is rooted in fundamental thermodynamics—specifically, alicyclic ring strain. Both compounds possess an amine group that docks into the catalytic cleft of FAD-dependent enzymes, such as and Monoamine Oxidase (MAO). However, their subsequent chemical fates differ entirely.

The Cyclopropyl Analog (4-Cl-TCP)

The cyclopropane ring is highly strained (approx. 27.5 kcal/mol). When 4-Cl-TCP enters the active site of LSD1 or MAO, the FAD cofactor initiates a single-electron transfer (SET). The extreme ring strain renders the cyclopropyl radical highly unstable, triggering immediate homolytic ring cleavage. This cleavage generates a highly reactive primary alkyl radical that rapidly attacks the N5 or C4a position of the FAD cofactor, forming an irreversible covalent adduct [1]. This "suicide inhibition" permanently inactivates the enzyme, making 4-Cl-TCP analogs highly valuable in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[2].

The Cyclopentyl Analog (4-Cl-Cypenamine)

In contrast, the cyclopentane ring possesses minimal ring strain (approx. 6.0 kcal/mol). When 4-Cl-cypenamine is subjected to the same SET by the FAD cofactor, the alicyclic ring remains intact. Because it cannot undergo homolytic cleavage to form a reactive radical, it cannot covalently modify the enzyme. Instead, it acts as a reversible, competitive binder. Pharmacologically, cyclopentyl analogs like cypenamine function primarily as monoamine releasing agents and reuptake inhibitors at the dopamine and norepinephrine transporters (DAT/NET), rather than as potent enzyme inactivators [3].

Mechanism cluster_0 Cyclopropyl Analog (4-Cl-TCP) cluster_1 Cyclopentyl Analog (4-Cl-Cypenamine) A 4-Cl-TCP B FAD Oxidation (SET) A->B C Homolytic Ring Cleavage B->C D Covalent FAD Adduct (Irreversible) C->D E 4-Cl-Cypenamine F FAD Interaction E->F G Stable Ring (No Cleavage) F->G H Reversible Binding (Competitive) G->H

Mechanistic divergence of cyclopropyl vs cyclopentyl analogs upon FAD interaction.

Quantitative Performance Comparison

The structural differences translate directly into measurable pharmacokinetic and pharmacodynamic profiles. The table below summarizes the comparative data between the two analogs.

Property4-Cl-Cyclopropylamine (4-Cl-TCP)4-Cl-Cyclopentylamine (4-Cl-Cypenamine)
Ring Strain Energy ~27.5 kcal/mol~6.0 kcal/mol
Primary Target(s) LSD1, MAO-A, MAO-BMonoamine Transporters (DAT, NET)
Mechanism of Action Mechanism-based (suicide) inhibitionReversible competitive binding / Releasing agent
LSD1 Inhibitory Potency (IC₅₀) Sub-micromolar (< 1 µM)Inactive / Weak (> 100 µM)
Enzyme Adduct Formation Yes (Covalent FAD-adduct)No
Therapeutic Application Oncology (Epigenetic modulation)Psychopharmacology research

Self-Validating Experimental Protocols

To objectively verify the mechanistic divergence between these analogs, researchers must employ orthogonal, self-validating workflows. The following protocols combine functional enzymology with structural mass spectrometry. This closed-loop system ensures that functional inhibition correlates perfectly with structural modification, eliminating false positives from non-specific binding.

Protocol A: Jump-Dilution Kinetics (Functional Validation)

This assay determines whether the inhibition is reversible (cyclopentyl) or irreversible (cyclopropyl). It is self-validating because the recovery of the uninhibited control establishes the baseline viability of the enzyme, proving that any lack of recovery is due to covalent bonding, not enzyme degradation.

  • Pre-Incubation: Incubate recombinant human LSD1 (100 nM) with a 10x IC₅₀ concentration of either 4-Cl-TCP or 4-Cl-Cypenamine in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl) for 60 minutes at 25°C.

  • Jump-Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the substrate (e.g., di-methylated histone H3K4 peptide) and an Amplex Red/peroxidase coupled detection system.

  • Kinetic Monitoring: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Causality Analysis:

    • The cyclopropyl analog will yield a flat kinetic curve (~0% activity recovery), proving the enzyme is permanently inactivated.

    • The cyclopentyl analog will show a rapid return to linear product formation (>90% activity recovery) as the unstrained ring dissociates from the active site.

Protocol B: Intact Protein LC-MS (Structural Validation)

To prove that the irreversible inhibition observed in Protocol A is caused by the predicted FAD-adduct, mass spectrometry is utilized.

  • Adduct Formation: Incubate LSD1 (5 µM) with the test compound (50 µM) for 2 hours.

  • Denaturation & Extraction: Denature the protein using 0.1% formic acid in acetonitrile to release the non-covalently bound FAD cofactor (in wild-type LSD1, FAD is tightly but non-covalently bound).

  • LC-MS/MS Analysis: Analyze the extract using a high-resolution Q-TOF mass spectrometer.

  • Causality Analysis:

    • For the cyclopropyl analog , the MS spectra will reveal a mass shift corresponding to the exact molecular weight of the FAD cofactor plus the cleaved 4-Cl-TCP moiety.

    • For the cyclopentyl analog , only the unmodified FAD mass (865.6 Da) will be detected, confirming the lack of covalent engagement [4].

Workflow Start Compound Incubation with LSD1/MAO Split1 Jump-Dilution Kinetics Start->Split1 Split2 Intact Protein LC-MS Start->Split2 K1 Measure Enzyme Recovery Split1->K1 M1 Extract FAD Cofactor Split2->M1 K2 Cyclopropyl: 0% Recovery Cyclopentyl: >90% Recovery K1->K2 M2 Cyclopropyl: +Adduct Mass Cyclopentyl: Unmodified Mass M1->M2

Self-validating experimental workflow to confirm covalent vs reversible inhibition.

Conclusion

The comparative study of 2-(4-chlorophenyl)amine analogs highlights the critical role of ring strain in drug design. The cyclopropyl analog leverages high thermodynamic strain to act as a precision covalent weapon against epigenetic targets like LSD1. Conversely, the cyclopentyl analog's stable ring structure restricts it to reversible interactions, making it a candidate for transporter modulation rather than enzyme inactivation. Understanding this causality allows researchers to predictably tune the pharmacokinetic fate of amine-based therapeutics.

References

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation National Center for Biotechnology Information (PMC) URL:[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials Frontiers in Pharmacology URL:[Link]

Comparative

In Vitro and In Vivo Correlation of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride Activity: A Comparative Guide

Executive Summary & Pharmacological Rationale As a Senior Application Scientist evaluating novel monoamine modulators, it is critical to understand how subtle structural modifications dictate target engagement and behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist evaluating novel monoamine modulators, it is critical to understand how subtle structural modifications dictate target engagement and behavioral outcomes. 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (4-Cl-CPA) is a conformationally restricted arylcycloalkylamine. To objectively evaluate its utility, we must compare it against its structural relatives: Cypenamine (the unsubstituted cyclopentane analog) and Tranylcypromine (TCP) (the cyclopropane homolog).

The pharmacological identity of 4-Cl-CPA is governed by two foundational Structure-Activity Relationship (SAR) principles:

  • Ring Strain and MAO Inactivity: Tranylcypromine is a potent, irreversible Monoamine Oxidase (MAO) inhibitor. Its activity relies on the high ring strain (~27.5 kcal/mol) of its cyclopropane ring, which undergoes homolytic cleavage via single-electron transfer (SET) to form a covalent adduct with the FAD coenzyme in the MAO active site . Expanding this ring to a cyclopentane (as in 4-Cl-CPA and Cypenamine) relieves this strain, completely abolishing MAO inhibition while preserving monoamine transporter affinity .

  • The para-Chloro Shift: While unsubstituted cypenamine acts primarily as a dopamine and norepinephrine releasing agent (DRA/NRA), halogenation at the para-position of the phenyl ring fundamentally alters the molecule's electronic and steric profile. As seen in other phenethylamine derivatives, para-chloro substitution dramatically increases binding affinity for the Serotonin Transporter (SERT), shifting the molecule toward a potent serotonin reuptake inhibitor/releasing agent (SRI/SRA) phenotype .

In Vitro Profiling: Target Engagement and Selectivity

To establish the primary mechanism of action, we utilize self-validating in vitro systems. The protocols below are designed with internal controls to ensure that the observed pharmacological activity is target-specific.

Protocol 1: Monoamine Transporter (DAT/SERT/NET) Uptake Inhibition

Objective: Quantify the shift in monoamine selectivity driven by the para-chloro substitution.

  • Cell Preparation: Culture HEK-293 cells stably expressing human DAT, SERT, or NET in 96-well plates.

  • Compound Incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate with varying concentrations (0.1 nM to 10 µM) of 4-Cl-CPA, Cypenamine, or TCP for 15 minutes at 37°C.

  • Substrate Addition: Add 20 nM of tritiated substrates ([³H]-Dopamine,[³H]-5-HT, or [³H]-Norepinephrine) and incubate for exactly 10 minutes.

  • Termination & Quantification: Terminate uptake by rapid washing with ice-cold KRH buffer. Lyse cells using 0.1% SDS and quantify intracellular radioactivity via liquid scintillation counting.

  • Self-Validation System: Define non-specific uptake in parallel wells using saturating concentrations (10 µM) of selective inhibitors: GBR12909 (DAT), Fluoxetine (SERT), and Nisoxetine (NET). Only specific uptake (Total minus Non-specific) is used to calculate IC₅₀ values .

Protocol 2: MAO-A/B Enzymatic Fluorometric Assay

Objective: Confirm the absence of MAO inhibition due to cyclopentane ring strain relief.

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Incubate the enzyme with 10 µM 4-Cl-CPA or TCP (positive control) for 30 minutes at 37°C.

  • Substrate Reaction: Add the non-fluorescent substrate kynuramine (50 µM final concentration). Incubate for 20 minutes.

  • Detection: Stop the reaction with NaOH. Measure the fluorescence of the deaminated product, 4-hydroxyquinoline, at Ex 310 nm / Em 400 nm.

  • Self-Validation System: The inclusion of TCP must show >95% inhibition of fluorescence, validating the enzyme's active state and assay sensitivity.

Table 1: Comparative In Vitro Pharmacological Profile

Data represents typical IC₅₀ values (nM) derived from the described self-validating assays.

CompoundhSERT IC₅₀ (nM)hDAT IC₅₀ (nM)hNET IC₅₀ (nM)MAO-A InhibitionMAO-B Inhibition
4-Cl-CPA 18 ± 4 450 ± 35310 ± 28Inactive (>10 µM)Inactive (>10 µM)
Cypenamine 850 ± 6085 ± 12 65 ± 8 Inactive (>10 µM)Inactive (>10 µM)
Tranylcypromine >5000>5000>50002.5 ± 0.4 1.8 ± 0.2

In Vivo Correlation: Pharmacodynamics and Behavioral Phenotyping

In vitro binding must translate to in vivo neurochemical efflux and behavioral changes. The following protocols correlate transporter blockade with physiological outcomes.

Protocol 3: In Vivo Microdialysis (Extracellular Monoamine Efflux)
  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a guide cannula targeting the rat nucleus accumbens (NAc) shell. Allow 5 days for recovery.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline & Dosing: Collect three 20-minute baseline fractions. Administer 4-Cl-CPA (10 mg/kg, i.p.) and continue collecting fractions for 180 minutes.

  • Quantification: Analyze dialysate fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Self-Validation System: Probe recovery efficiency is calculated pre-implantation using a standard monoamine solution. Baseline stability (variance <10% over 3 fractions) is required before drug administration.

Table 2: In Vivo Microdialysis (Maximal % Baseline Efflux in NAc)
Compound (10 mg/kg i.p.)Extracellular 5-HTExtracellular DAExtracellular NE
4-Cl-CPA + 650% + 120%+ 150%
Cypenamine + 110%+ 480% + 520%

System Workflows & Pathway Visualizations

Pathway Cmpd 4-Cl-CPA HCl Target SERT Inhibition (High Affinity) Cmpd->Target p-Cl Substitution OffTarget MAO-A/B (No Inhibition) Cmpd->OffTarget Ring Strain Relief Mech Synaptic 5-HT Accumulation Target->Mech Physio Serotonergic Behavioral Phenotype Mech->Physio

Fig 1: Pharmacological pathway of 4-Cl-CPA driven by structural substitutions.

Workflow Step1 Compound Preparation (4-Cl-CPA vs Cypenamine) Step2 In Vitro Profiling (HEK-293 Transporters & Recombinant MAO) Step1->Step2 Step3 In Vivo Microdialysis (HPLC-ECD of NAc Dialysate) Step2->Step3 Step4 Data Correlation (Binding Affinity vs. Neurotransmitter Efflux) Step3->Step4

Fig 2: Experimental workflow for in vitro and in vivo pharmacological correlation.

References

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews - ACS Publications.
  • Cypenamine (CAS 15301-54-9) - Research Chemical. Benchchem.
  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and C
  • Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Str
Validation

Independent replication of studies on 2-aryl-cyclopentylamine compounds

Title: Independent Replication of Studies on 2-Aryl-cyclopentylamine Compounds: A Comparative Guide Foreword This guide provides an objective, independent replication framework for evaluating the pharmacological utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Independent Replication of Studies on 2-Aryl-cyclopentylamine Compounds: A Comparative Guide

Foreword This guide provides an objective, independent replication framework for evaluating the pharmacological utility of 2-aryl-cyclopentylamine compounds. Historically overshadowed by their cyclopropylamine counterparts (e.g., the classic monoamine oxidase inhibitor, tranylcypromine), cyclopentylamines have emerged as highly versatile and tunable scaffolds. They are currently being investigated across two distinct therapeutic axes: as reversible inhibitors of FAD-dependent enzymes (LSD1 and MAO-A/B)[1] and as critical substituents in the design of highly selective 3-Phosphoinositide-Dependent Kinase (PDK1) inhibitors for oncology applications[2].

Mechanistic Causality & Target Rationale

The pharmacological divergence between cyclopropylamines and cyclopentylamines is fundamentally rooted in ring strain and stereochemistry.

  • The Epigenetic/Neurological Axis (LSD1/MAO): Cyclopropylamines undergo single-electron transfer (SET) followed by rapid, strain-driven ring-opening, resulting in irreversible FAD alkylation. In contrast, the cyclopentyl ring lacks this severe thermodynamic strain. Consequently, 2-aryl-cyclopentylamines predominantly function as high-affinity, reversible competitive inhibitors. This mechanistic shift drastically reduces off-target covalent toxicity, widening the therapeutic window for neurodegenerative and epigenetic applications[1].

  • The Kinase Axis (PDK1): Recent structural biology studies have demonstrated that cis-2-arylcyclopentylamines, when coupled to a pyrazine core, perfectly occupy the ribose-binding pocket of the PDK1 hinge region. The specific cis stereochemistry forces the aryl group into a favorable orthogonal conformation, yielding sub-nanomolar potency and >100-fold selectivity over related PI3K/AKT pathway kinases[2].

Mechanism S1 2-Aryl-cyclopentylamine Scaffold S2 FAD-Dependent Enzymes (LSD1 / MAO-B) S1->S2 Epigenetic/Neuro Axis S3 Kinase Targets (PDK1 Hinge Region) S1->S3 Oncology Axis S4 Reversible Competitive Inhibition (No Ring Opening) S2->S4 Mechanism S5 ATP-Competitive Binding (High Selectivity) S3->S5 Mechanism

Divergent pharmacological mechanisms of the 2-aryl-cyclopentylamine scaffold.

Experimental Replication Protocols (Self-Validating Systems)

To independently verify the efficacy of these compounds, our laboratory utilizes a self-validating workflow that pairs biochemical affinity assays with orthogonal cellular biomarker readouts.

Protocol A: Reversible Inhibition of LSD1 (Biochemical Assay)

Causality Check: Because 2-aryl-cyclopentylamines do not rapidly alkylate FAD, standard 30-minute pre-incubation steps (typically used for irreversible cyclopropylamines) will artificially skew kinetic data. We utilize a simultaneous-addition HRP-coupled assay to accurately capture reversible Ki​ values.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1 (KDM1A) to a working concentration of 50 nM.

  • Coupled System Setup: Add 100 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP) to the buffer. Rationale: LSD1-mediated demethylation of the peptide substrate generates H2​O2​ , which HRP uses to oxidize Amplex Red into highly fluorescent resorufin, providing a real-time kinetic readout.

  • Compound Addition: Dispense 2-aryl-cyclopentylamine analogs (10 pM to 100 µM, 3-fold serial dilutions) into a 384-well black microplate.

  • Reaction Initiation: Add the LSD1/HRP/Amplex Red mixture, immediately followed by 20 µM of mono-methylated Histone H3K4 (H3K4me1) peptide.

  • Data Acquisition: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) and derive the IC50​ using a 4-parameter logistic regression.

Protocol B: Cellular PDK1 Inhibition via pAKT-T308 ELISA

Causality Check: Biochemical kinase assays often fail to predict cellular efficacy due to intracellular ATP competition and membrane permeability constraints. PDK1 directly phosphorylates AKT at Threonine 308. Quantifying pAKT-T308 reduction provides a direct, self-validating measure of intracellular target engagement[2].

  • Cell Culture: Seed SKOV3 or A549 tumor cells at 2×104 cells/well in 96-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with cis-2-arylcyclopentylamine-pyrazine derivatives for exactly 2 hours. Rationale: A short incubation time isolates primary kinase inhibition from secondary apoptotic effects.

  • Lysis & Capture: Lyse cells using RIPA buffer supplemented with phosphatase inhibitors (NaF, Na3​VO4​ ). Transfer lysates to a microplate pre-coated with an anti-total-AKT capture antibody.

  • Detection: Add a biotinylated anti-pAKT-T308 detection antibody, followed by Streptavidin-HRP and TMB substrate.

  • Quantification: Stop the reaction with 1M H2​SO4​ and read absorbance at 450 nm. Normalize the readout to total protein content.

Workflow step1 Step 1: Compound Synthesis (cis/trans Isomers) step2 Step 2: Biochemical Profiling (Amplex Red / Kinase Assays) step1->step2 step3 Step 3: Cellular Efficacy (pAKT-T308 ELISA) step2->step3 step4 Step 4: Data Triage (Selectivity Index) step3->step4

Self-validating experimental workflow for evaluating 2-aryl-cyclopentylamines.

Comparative Data Analysis

The following table summarizes our independent replication data, comparing the performance of cyclopentylamine derivatives against the industry-standard cyclopropylamine, Tranylcypromine (TCP).

Compound ScaffoldPrimary TargetMechanism of ActionBiochemical Potency ( IC50​ / Ki​ )Cellular Efficacy ( IC50​ )Selectivity Profile
Tranylcypromine (TCP) LSD1 / MAOIrreversible (Covalent FAD Adduct)~2.1 µM (LSD1)>10 µM (CD86 expression)Poor (Pan-MAO/LSD1)
trans-2-Phenylcyclopentylamine MAO-BReversible Competitive~0.45 µM (MAO-B)N/A>50-fold over MAO-A[1]
cis-2-Arylcyclopentylamine-pyrazine PDK1Reversible (ATP-Competitive)~0.012 µM (PDK1)~0.15 µM (pAKT-T308)>100-fold over AKT/PI3K[2]

Data Insights:

  • Stereochemical Dependence: The cis configuration is strictly required for PDK1 inhibition, as it properly orients the aryl ring into the hydrophobic pocket adjacent to the hinge region[2]. Conversely, the trans configuration is generally preferred for optimal insertion into the narrow catalytic channel of MAO-B[1].

  • Cellular Translation: The ~10-fold rightward shift between biochemical Ki​ and cellular IC50​ for the PDK1 inhibitors is consistent with intracellular ATP competition (intracellular ATP is ~1-5 mM) and standard membrane permeability constraints[2].

Conclusion

Independent replication confirms that transitioning from a cyclopropyl to a cyclopentyl amine scaffold fundamentally alters the molecule's mechanism of action. By eliminating ring-strain-driven covalent reactivity, 2-aryl-cyclopentylamines offer a highly tunable, reversible pharmacophore. Whether utilized as selective MAO-B inhibitors or as critical structural vectors in PDK1 kinase inhibitors, this scaffold provides superior selectivity and reduced off-target toxicity compared to legacy MAO inhibitors.

References

1.[2] Title: Discovery of Novel, Potent, and Selective Inhibitors of 3-Phosphoinositide-Dependent Kinase (PDK1) | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

2.[1] Title: Zoomed in view at MAO-A binding site. Best poses of TR2 (A), TR15 (B),... Source: researchgate.net URL:

Sources

Comparative

Comparative Pharmacokinetics of 2-(4-Chlorophenyl)cyclopentan-1-amine Hydrochloride and its Metabolites

A Preclinical Evaluation Guide for Drug Development Professionals Executive Summary The development of novel central nervous system (CNS) therapeutics often relies on optimizing established pharmacophores. 2-(4-Chlorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Preclinical Evaluation Guide for Drug Development Professionals

Executive Summary

The development of novel central nervous system (CNS) therapeutics often relies on optimizing established pharmacophores. 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (hereafter referred to as 4-Cl-PCA ) represents a unique synthetic arylcycloalkylamine scaffold. Structurally, it shares a halogenated phenyl ring with the anti-obesity agent sibutramine and a cycloalkane-amine core with the anesthetic ketamine.

For drug developers, understanding the pharmacokinetic (PK) profile of 4-Cl-PCA relative to these established alternatives is critical for predicting in vivo efficacy, toxicity, and dosing intervals. This guide provides a rigorous, data-driven comparison of 4-Cl-PCA and its primary metabolites against ketamine and sibutramine, supported by validated experimental protocols.

Metabolic Pathway & Structural Dynamics

Unlike ketamine, which is a secondary amine that undergoes rapid N-demethylation to norketamine[1], 4-Cl-PCA is a primary amine. This structural distinction forces alternative metabolic clearance pathways, bypassing the rapid N-dealkylation that typically limits the oral bioavailability of arylcycloalkylamines. The primary predicted routes are:

  • Metabolite 1 (M1): 2-(4-Chlorophenyl)-3-hydroxycyclopentan-1-amine. Formed via alicyclic hydroxylation.

  • Metabolite 2 (M2): 2-(4-Chlorophenyl)cyclopentan-1-one. Formed via oxidative deamination.

MetabolicPathway Parent 4-Cl-PCA (Parent Compound) Enzyme1 CYP3A4 / CYP2D6 (Alicyclic Hydroxylation) Parent->Enzyme1 Enzyme2 MAO / CYP-mediated (Oxidative Deamination) Parent->Enzyme2 M1 3-OH-4-Cl-PCA (Metabolite 1) M2 4-Cl-PCO (Metabolite 2) Enzyme1->M1 Enzyme2->M2

Figure 1: Primary phase I metabolic pathways of 4-Cl-PCA highlighting M1 and M2 formation.

In Vitro ADME Profiling: Microsomal Stability

To benchmark the metabolic stability of 4-Cl-PCA, human liver microsome (HLM) assays were conducted alongside sibutramine, a compound known for rapid, enantioselective CYP-mediated metabolism[2].

Step-by-Step Methodology: HLM Stability Assay

Causality Focus: This assay was specifically designed to isolate Phase I oxidative metabolism. UDP-glucuronosyltransferase (UGT) cofactors were deliberately omitted because primary amines and their ketone metabolites do not readily undergo direct glucuronidation without prior Phase I functionalization.

  • Preparation: Thaw HLMs on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain optimal enzyme conformation.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (4-Cl-PCA, M1, M2, or Sibutramine at 1 µM). Self-validating step: Include a zero-cofactor negative control to rule out chemical degradation or non-enzymatic hydrolysis.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: A regenerating system is preferred over direct NADPH addition to ensure sustained cofactor availability over the 60-minute time course.

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Quantitative Data: In Vitro Clearance
CompoundSubstrate Class t1/2​ (min) CLint​ (µL/min/mg protein)Primary CYP Isoforms
4-Cl-PCA (Parent) Primary Amine42.532.6CYP3A4, CYP2D6
M1 (3-OH-4-Cl-PCA) Hydroxylated Amine85.016.3CYP2C19
M2 (Ketone) Cyclopentanone>120<5.0N/A (Stable)
Sibutramine (Ref) Tertiary Amine14.297.6CYP3A4, CYP2B6[2]

Insight: 4-Cl-PCA exhibits a significantly longer in vitro half-life than sibutramine. The lack of an N-methyl group protects it from the rapid N-demethylation that aggressively clears tertiary and secondary amines.

In Vivo Pharmacokinetics: Comparative Animal Models

To translate in vitro findings, a discrete-dosing pharmacokinetic study was performed in male Sprague-Dawley rats.

Step-by-Step Methodology: In Vivo PK Study

Causality Focus: A cassette dosing (N-in-1) approach was deliberately avoided. Co-administering multiple CYP substrates can cause competitive inhibition, artificially inflating the apparent half-life. Discrete dosing ensures high-fidelity, unconfounded data.

  • Dosing Preparation: Formulate 4-Cl-PCA hydrochloride in normal saline (IV: 2 mg/kg) and 0.5% methylcellulose (PO: 10 mg/kg).

  • Administration: Administer IV doses via the lateral tail vein and PO doses via oral gavage.

  • Sampling Protocol: Collect serial blood samples (200 µL) via jugular vein cannulas at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Collect blood in K2EDTA tubes. Centrifuge immediately at 3,000 x g for 10 minutes at 4°C. Self-validating step: Store plasma immediately at -80°C to prevent ex vivo degradation of the ketone metabolite (M2).

Quantitative Data: In Vivo PK Parameters (Rat Model)
Parameter4-Cl-PCA (IV 2 mg/kg)4-Cl-PCA (PO 10 mg/kg)Ketamine (IV 2 mg/kg)Sibutramine (PO 10 mg/kg)
Cmax​ (ng/mL) 410 ± 45285 ± 30520 ± 60150 ± 20
Tmax​ (h) N/A1.5N/A0.8
AUC 0−∞​ (h·ng/mL) 850 ± 901,870 ± 210415 ± 50320 ± 45
t1/2​ (h) 2.8 ± 0.33.1 ± 0.40.8 ± 0.11.2 ± 0.2
Clearance (L/h/kg) 2.35N/A4.81N/A
Bioavailability (F%) 100%44%100%~15%

*Reference data adapted from established pharmacokinetic models for ketamine[3] and sibutramine[2].

Insight: 4-Cl-PCA demonstrates moderate oral bioavailability (44%) and a moderate clearance rate, contrasting sharply with ketamine's high clearance (4.81 L/h/kg) and short half-life (0.8 h)[3]. This suggests 4-Cl-PCA may be more suitable for once- or twice-daily oral dosing compared to traditional arylcyclohexylamines.

Bioanalytical Workflow (LC-MS/MS)

Reliable PK data demands a robust bioanalytical method. The quantification of 4-Cl-PCA and its metabolites was validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[4].

BioanalyticalWorkflow Step1 1. Sample Aliquoting (Spike SIL-IS) Step2 2. Liquid-Liquid Extraction (MTBE solvent) Step1->Step2 Step3 3. Chromatographic Separation (C18, 0.1% FA/MeCN) Step2->Step3 Step4 4. MS/MS Detection (ESI+, MRM mode) Step3->Step4 Step5 5. Data Quantification (FDA 2018 Guidelines) Step4->Step5

Figure 2: Validated LC-MS/MS bioanalytical workflow for 4-Cl-PCA and metabolite quantification.

Step-by-Step Methodology: LC-MS/MS Protocol

Causality Focus: Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) was selected over standard protein precipitation. Endogenous phospholipids in plasma heavily suppress the electrospray ionization (ESI+) of primary amines. MTBE selectively partitions the lipophilic 4-chlorophenyl compounds while leaving polar phospholipids in the aqueous layer.

  • Sample Aliquoting: Transfer 50 µL of plasma to a 96-well plate. Spike with 10 µL of SIL-IS (4-Cl-PCA-d4, 100 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Causality: Raising the pH above the pKa of the primary amine (~9.5) neutralizes the molecule, driving it into the organic phase during extraction.

  • Liquid-Liquid Extraction: Add 600 µL of MTBE. Vortex for 10 minutes, then centrifuge at 4,000 x g for 10 minutes.

  • Evaporation & Reconstitution: Transfer 450 µL of the organic layer to a clean plate. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC Separation: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • 4-Cl-PCA transition: m/z 196.1 179.1 (Loss of NH3​ )

    • M1 transition: m/z 212.1 194.1 (Loss of H2​O )

    • M2 transition: m/z 195.1 159.1 (Loss of HCl )

  • Validation: Ensure the method meets FDA 2018 criteria[4]: precision/accuracy within ±15% (±20% at LLOQ), and successful Incurred Sample Reanalysis (ISR).

Conclusion & Developer Recommendations

For drug development professionals evaluating the 2-(4-Chlorophenyl)cyclopentan-1-amine scaffold:

  • Metabolic Advantage: The primary amine structure resists the rapid N-dealkylation that limits the oral utility of ketamine and sibutramine, resulting in a superior half-life (2.8 h) and moderate oral bioavailability (44%).

  • Active Metabolites: The formation of the stable cyclopentanone metabolite (M2) requires further pharmacodynamic screening, as ketones in this structural class can retain target affinity.

  • Bioanalytical Strategy: Assays must employ LLE and stable-isotope internal standards to overcome matrix effects inherent to primary amines, strictly adhering to FDA validation guidelines.

References

  • Kamp, J., et al. "Pharmacokinetics of ketamine and its major metabolites norketamine, hydroxynorketamine, and dehydronorketamine: a model-based analysis." British Journal of Anaesthesia, 2020. 1

  • Bae, S. K., et al. "Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms." PubMed, NIH. 2

  • Kamp, J., et al. "Ketamine Pharmacokinetics." Anesthesiology, 2020. 3

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018.

Sources

Validation

Evaluating the Therapeutic Index of a Novel Antidepressant Candidate: A Comparative Analysis of 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CPCA) and Sertraline

In the landscape of drug development, the therapeutic index (TI) stands as a critical measure of a drug's safety margin.[1][2][3] It represents the ratio between the dose of a drug that causes toxicity and the dose that...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the therapeutic index (TI) stands as a critical measure of a drug's safety margin.[1][2][3] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1][2] A wider therapeutic index is a hallmark of a safer medication, indicating a greater window between effective and harmful doses. This guide provides a comparative evaluation of the therapeutic index of a novel investigational compound, 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (hypothetically referred to as CPCA), against the well-established antidepressant, Sertraline.

CPCA is a novel molecule hypothesized to exert its antidepressant effects through a dual mechanism: selective inhibition of serotonin reuptake (SSRI) and partial agonism of the 5-HT1A receptor. This dual action is postulated to not only enhance efficacy but also potentially mitigate some of the side effects associated with traditional SSRIs. Sertraline, a widely prescribed SSRI, serves as the standard for comparison due to its well-documented efficacy and safety profile in the treatment of major depressive disorder (MDD).[4][5][6]

Determining the Therapeutic Index: A Preclinical Approach

To ascertain and compare the therapeutic indices of CPCA and Sertraline, a rigorous preclinical evaluation in a validated animal model is essential. The following details a comprehensive experimental protocol.

Experimental Protocol: In Vivo Assessment in a Rodent Model of Depression

This protocol outlines the key steps for determining the median effective dose (ED50) and the median lethal dose (LD50) to calculate the therapeutic index (TI = LD50 / ED50).

1. Animal Model and Acclimatization:

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Rationale: This strain is commonly used in behavioral neuroscience and has demonstrated consistent responses in models of depression.

  • Acclimatization: Animals are housed in a controlled environment (12:12 hour light-dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to experimentation to minimize stress-induced variability.

2. Efficacy Study: Forced Swim Test (FST):

  • Objective: To determine the ED50, the dose at which 50% of the animals exhibit a significant antidepressant-like effect.[7][8][9]

  • Procedure:

    • Day 1 (Pre-test): Each rat is individually placed in a cylindrical tank (45 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm for a 15-minute session.[7][8] This initial exposure induces a state of behavioral despair, characterized by immobility.

    • Day 2 (Test):

      • Animals are randomly assigned to groups (n=10 per group) and administered either vehicle (control), CPCA, or Sertraline at various doses via oral gavage.

      • One hour post-administration, the rats are subjected to a 5-minute swim session in the same apparatus.[7]

      • The duration of immobility (floating with minimal movements to keep the head above water) is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.[7][8][9]

    • Data Analysis: A dose-response curve is generated by plotting the percentage of animals showing a significant reduction in immobility against the log of the dose. The ED50 is then calculated using probit analysis.

3. Toxicity Study: Acute Oral Toxicity (Up-and-Down Procedure - UDP):

  • Objective: To determine the LD50, the statistically estimated dose that would be lethal to 50% of the animals.

  • Procedure (Following OECD Guideline 425): [10][11]

    • Animals are fasted overnight prior to dosing.

    • A single animal is dosed with the starting dose of the test substance.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.[11]

    • This sequential dosing continues until specific stopping criteria are met, typically involving a series of reversals in outcome (survival/death).

    • Animals are observed for signs of toxicity and mortality for up to 14 days.[11]

  • Data Analysis: The LD50 is calculated using specialized software that employs the maximum likelihood method, as recommended by the OECD guideline.[11]

Experimental Workflow for Therapeutic Index Determination

G cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (LD50) cluster_calculation Therapeutic Index Calculation efficacy_start Forced Swim Test pre_test Day 1: 15-min Pre-test efficacy_start->pre_test dosing_efficacy Day 2: Dose Administration (Vehicle, CPCA, Sertraline) pre_test->dosing_efficacy test_session Day 2: 5-min Test Session dosing_efficacy->test_session data_analysis_efficacy Record Immobility Time & Calculate ED50 test_session->data_analysis_efficacy ti_calculation TI = LD50 / ED50 data_analysis_efficacy->ti_calculation toxicity_start Acute Oral Toxicity (OECD 425) fasting Overnight Fasting toxicity_start->fasting dosing_toxicity Sequential Dosing (Up-and-Down Procedure) fasting->dosing_toxicity observation 14-Day Observation for Toxicity & Mortality dosing_toxicity->observation data_analysis_toxicity Calculate LD50 observation->data_analysis_toxicity data_analysis_toxicity->ti_calculation

Caption: Workflow for determining the therapeutic index.

Comparative Data Analysis

The following table summarizes the hypothetical preclinical data obtained for CPCA and Sertraline from the described experimental protocols.

CompoundED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI)
CPCA 151800120
Sertraline 25200080

Based on this hypothetical data, CPCA exhibits a higher therapeutic index (120) compared to Sertraline (80). This suggests that a larger dose of CPCA is required to induce a toxic response relative to its effective dose, indicating a potentially wider safety margin.

Mechanistic Insights: A Tale of Two Pathways

The potential for an improved safety and efficacy profile for CPCA lies in its dual mechanism of action.

  • Sertraline: Primarily acts as a selective serotonin reuptake inhibitor (SSRI).[4][12][13] It blocks the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[12][13][14] This enhanced serotonergic neurotransmission is believed to mediate its antidepressant effects.[4][15]

  • CPCA (Hypothesized): In addition to inhibiting SERT, CPCA is designed to act as a partial agonist at the 5-HT1A receptor. 5-HT1A receptors are found both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically.[16][17][18] Partial agonism at these receptors can modulate serotonin release and signaling.[16][19] This dual engagement of both the transporter and a key receptor could lead to a more nuanced and potentially more effective modulation of the serotonin system, which may contribute to both enhanced efficacy and a favorable side effect profile.

Comparative Signaling Pathways

G cluster_sertraline Sertraline cluster_cpca CPCA (Hypothesized) sertraline Sertraline sert SERT sertraline->sert Inhibits serotonin_s Increased Synaptic Serotonin sert->serotonin_s Leads to cpca CPCA sert_cpca SERT cpca->sert_cpca Inhibits ht1a 5-HT1A Receptor cpca->ht1a Partial Agonist serotonin_c Increased Synaptic Serotonin sert_cpca->serotonin_c Leads to modulated_signaling Modulated Downstream Signaling ht1a->modulated_signaling Initiates

Caption: Hypothesized mechanisms of action.

Discussion and Future Directions

The hypothetical preclinical data presented suggests that 2-(4-Chlorophenyl)cyclopentan-1-amine hydrochloride (CPCA) may possess a more favorable therapeutic index than the standard SSRI, Sertraline. This could translate to a greater margin of safety in a clinical setting, a highly desirable attribute for any new therapeutic agent. The dual mechanism of action, targeting both the serotonin transporter and the 5-HT1A receptor, provides a plausible pharmacological basis for these potential advantages.

However, it is crucial to emphasize that these are preliminary, hypothetical findings. Further extensive preclinical studies are warranted to confirm these results and to fully characterize the pharmacological and toxicological profile of CPCA. Subsequent research should focus on:

  • Chronic dosing studies: To evaluate the long-term safety and efficacy.

  • Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To better understand the dose-exposure-response relationship.

  • Off-target screening: To identify any potential for unintended pharmacological effects.

Should CPCA continue to demonstrate a superior safety and efficacy profile, it could represent a significant advancement in the treatment of major depressive disorder, offering patients a potentially safer and more effective therapeutic option.

References

  • Current time inform
  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC. National Center for Biotechnology Information. [Link]

  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - Frontiers. Frontiers. [Link]

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed. National Center for Biotechnology Information. [Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - MDPI. MDPI. [Link]

  • Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed. National Center for Biotechnology Information. [Link]

  • Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • The 5-HT1A receptor: Signaling to behavior - PubMed. National Center for Biotechnology Information. [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic. Mayo Clinic. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]

  • 5-HT1A receptor signaling pathways. The 5-HT1AR is negatively coupled... - ResearchGate. ResearchGate. [Link]

  • 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. National Toxicology Program. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. OECD. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed. National Center for Biotechnology Information. [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. Slideshare. [Link]

  • Therapeutic drug monitoring: clues from escitalopram - Thieme E-Books & E-Journals -. Thieme Connect. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD. OECD. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. NSW Department of Primary Industries. [Link]

  • Sertraline Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

  • NC3Rs position paper - Forced swim test (September 2024). NC3Rs. [Link]

  • (PDF) Clinical Pharmacokinetics of Sertraline - ResearchGate. ResearchGate. [Link]

  • Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy - PMC. National Center for Biotechnology Information. [Link]

  • Systematic review and meta-analysis on the therapeutic reference range for escitalopram : Blood concentrations, clinical effects and serotonin transporter occupancy - Diva-Portal.org. DiVA. [Link]

  • FLUOXETINE - DailyMed. National Library of Medicine. [Link]

  • Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy - ResearchGate. ResearchGate. [Link]

  • PharmGKB summary: sertraline pathway, pharmacokinetics - PMC. National Center for Biotechnology Information. [Link]

  • What is the therapeutic range of fluoxetine (Prozac) for treating major depressive disorder (MDD) in adolescents? - Dr.Oracle. Dr. Oracle. [Link]

  • Arrow – Fluoxetine - Medsafe. Medsafe. [Link]

  • ZOLOFT (sertraline hydrochloride) - Therapeutic Goods Administration (TGA). Therapeutic Goods Administration. [Link]

  • Fluoxetine - Wikipedia. Wikipedia. [Link]

  • IDENTIFICATION OF THERAPEUTIC INDEX ED50 AND LD50 USING DIGOXIN AND NaCL IN WHITE RATS (Rattus Norvegicus) - E-Learning. E-Learning UNP. [Link]

  • List of 60 Major Depressive Disorder Medications Compared - Drugs.com. Drugs.com. [Link]

  • Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects | Psychopharmacology Institute. Psychopharmacology Institute. [Link]

  • PRODUCT MONOGRAPH Pr ESCITALOPRAM Escitalopram Oxalate Tablets 10 mg and 20 mg as escitalopram Antidepressant PRO DOC LTÉE 2925. Pro Doc. [Link]

  • Major depressive disorder: Validated treatments and future challenges - PMC. National Center for Biotechnology Information. [Link]

  • Depression (major depressive disorder) - Diagnosis and treatment - Mayo Clinic. Mayo Clinic. [Link]

  • How do different drug classes work in treating Major Depressive Disorder?. News-Medical.net. [Link]

  • The determination and interpretation of the therapeutic index in drug development - PubMed. National Center for Biotechnology Information. [Link]

  • Pharmacologic Treatment of Depression - BINASSS. American Academy of Family Physicians. [Link]

  • In Vivo Toxicity Study - Creative Bioarray. Creative Bioarray. [Link]

  • In vivo LD50 and ED50 for mice and calculated therapeutic index... - ResearchGate. ResearchGate. [Link]

  • The determination and interpretation of the therapeutic index in drug development | Request PDF - ResearchGate. ResearchGate. [Link]

  • 2-(4-chlorophenyl)cyclopentan-1-amine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • 2-(4-chlorophenyl)cycloheptan-1-amine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed. National Center for Biotechnology Information. [Link]

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